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  • Product: 5-methoxy-N-methylpyridin-2-amine
  • CAS: 1256812-29-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Aminopyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Aminopyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged structure in the design of biologically active molecules.[1] Among pyridine derivatives, the aminopyridine class has garnered significant attention due to its versatile reactivity and broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[3][4] The strategic functionalization of the aminopyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[1]

This guide focuses on a specific, yet promising, member of this class: 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9). This molecule incorporates three key pharmacophoric elements: the 2-aminopyridine core, a methoxy group at the 5-position, and an N-methyl group on the exocyclic amine. The methoxy group is a prevalent feature in many approved drugs, known to favorably influence ligand-target binding, metabolic stability, and overall physicochemical properties.[5][6] The N-methylation of the amino group can further modulate basicity, lipophilicity, and the hydrogen bonding capacity of the molecule, offering a nuanced approach to optimizing drug-like characteristics.

While 5-methoxy-N-methylpyridin-2-amine is currently available primarily as a research chemical, its structural motifs suggest significant potential as a key building block or intermediate in the synthesis of novel therapeutics.[7] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies, and an exploration of its potential applications in drug discovery, grounded in the established biological significance of related compounds.

Physicochemical and Structural Properties

5-methoxy-N-methylpyridin-2-amine is a substituted pyridine with the molecular formula C₇H₁₀N₂O. A summary of its key identifiers and computed properties is presented in Table 1.

PropertyValueSource
CAS Number 1256812-29-9[7]
Molecular Formula C₇H₁₀N₂O[7]
Molecular Weight 138.17 g/mol [7]
IUPAC Name (5-Methoxy-pyridin-2-yl)-methyl-amine[7]

The structure of 5-methoxy-N-methylpyridin-2-amine is depicted in the following diagram:

Caption: Chemical structure of 5-methoxy-N-methylpyridin-2-amine.

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient synthesis of 5-methoxy-N-methylpyridin-2-amine can be envisioned as a two-step process, starting from a readily available precursor. The overall synthetic scheme is outlined below:

synthesis_pathway start 2-Amino-5-methoxypyridine intermediate 5-methoxy-N-methylpyridin-2-amine start->intermediate N-Methylation reagent1 Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) reagent1->intermediate base Base (e.g., NaH, K₂CO₃) base->intermediate solvent Solvent (e.g., DMF, THF) solvent->intermediate

Caption: Proposed N-methylation of 2-amino-5-methoxypyridine.

Step 1: Synthesis of the Precursor, 2-Amino-5-methoxypyridine

The key precursor, 2-amino-5-methoxypyridine, can be synthesized through several reported methods. One established route involves the methoxylation of 2-amino-5-iodopyridine.[8] Another efficient method is the reduction of 2-methoxy-5-nitropyridine.[9][10]

Protocol: Synthesis of 2-Amino-5-methoxypyridine via Reduction of 2-Methoxy-5-nitropyridine [9][10]

  • Reaction Setup: To a solution of 2-methoxy-5-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1% by weight of the starting material).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 0.01 MPa.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 60-65 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be further purified by extraction with a suitable organic solvent (e.g., dichloromethane) and subsequent removal of the solvent in vacuo to yield 2-amino-5-methoxypyridine.[9][10]

Step 2: N-Methylation of 2-Amino-5-methoxypyridine

Proposed Protocol: N-Methylation of 2-Amino-5-methoxypyridine

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methoxypyridine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. The use of a strong base is crucial for the deprotonation of the relatively non-acidic amino group, thereby increasing its nucleophilicity.

  • Addition of Methylating Agent: While maintaining the temperature at 0 °C, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise (1.0-1.2 equivalents). The choice of methylating agent and stoichiometry is critical to minimize the potential for di-methylation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 5-methoxy-N-methylpyridin-2-amine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-methoxy-N-methylpyridin-2-amine suggest its utility as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminopyridine core is a well-established pharmacophore in its own right, found in a variety of clinically used drugs.[11]

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, substituted aminopyridines have been explored as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.[12] The methoxy and N-methyl groups of the target molecule can be strategically employed to probe specific interactions within the ATP-binding pocket of various kinases.

Central Nervous System (CNS) Agents: Pyridine derivatives are widely represented in drugs targeting the central nervous system. The physicochemical properties imparted by the methoxy and N-methyl groups, such as increased lipophilicity and modulated basicity, could be advantageous for brain penetration. For example, 5-amino-2-methoxypyridine has been used to synthesize selective antagonists for the OX2 receptor, which is involved in the regulation of sleep and wakefulness.[9][10]

Antimicrobial and Antiviral Agents: The aminopyridine nucleus is also a key component of various antimicrobial and antiviral compounds.[4] The ability to further functionalize the 5-methoxy-N-methylpyridin-2-amine core allows for the generation of compound libraries to be screened against a range of pathogens.

The methoxy group can serve as a metabolic blocker, preventing oxidation at the 5-position of the pyridine ring, which can lead to improved pharmacokinetic profiles.[5] Furthermore, the N-methyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical point for modification in drug optimization campaigns.

Conclusion

5-methoxy-N-methylpyridin-2-amine is a strategically designed heterocyclic compound with significant potential as an intermediate in pharmaceutical research and development. Its synthesis is achievable through established chemical transformations, starting from readily available precursors. The combination of the biologically active aminopyridine core with the modulating effects of the methoxy and N-methyl substituents makes this molecule an attractive scaffold for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. As the demand for new and effective drugs continues to grow, versatile building blocks like 5-methoxy-N-methylpyridin-2-amine will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • Cho, S. Y., Han, S. Y., Ha, J. D., Ryu, J. W., Lee, C. O., Jung, H., Kang, N. S., Kim, H. R., Koh, J. S., & Lee, J. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223–4227. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. [Link]

  • Orie, K. J., Ibezim, A., & Onyinye, A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11. [Link]

  • Orie, K. J., Ibezim, A., & Onyinye, A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-24. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 57(84), 10978-10993. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • The role of the methoxy group in approved drugs | Request PDF. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • Pyridines. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-methyl-5-methoxypyridin-2-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential application...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-methyl-5-methoxypyridin-2-amine. As a substituted pyridine derivative, this molecule holds significant interest for medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups: a pyridine ring, a secondary amine, and a methoxy ether. This document serves as a foundational resource for researchers, offering detailed protocols, predicted spectroscopic data, and insights into its chemical behavior, thereby facilitating its application in novel research and development endeavors.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and bioactive compounds.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.[3] Aminopyridines, in particular, are a privileged structural motif, with demonstrated applications in the development of therapeutics for a range of diseases.[3][4] The methoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and is often employed as a bioisostere for other functional groups.[5][6] The N-methylation of the amino group further modifies the molecule's properties, impacting its hydrogen bonding capacity and overall polarity. This guide focuses on the specific, yet underexplored, molecule N-methyl-5-methoxypyridin-2-amine, providing a theoretical and practical framework for its study and utilization.

Chemical Structure and Properties

N-methyl-5-methoxypyridin-2-amine is a derivative of 2-aminopyridine, featuring a methoxy group at the 5-position and a methyl group on the exocyclic amine.

Structural Identifiers
IdentifierValue
IUPAC Name N-methyl-5-methoxypyridin-2-amine
Canonical SMILES CNC1=NC=C(C=C1)OC
InChI InChI=1S/C7H10N2O/c1-8-7-5-6(10-2)3-4-9-7/h3-5H,1-2H3,(H,8,9)
InChIKey (Predicted)
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physicochemical Properties (Predicted)
PropertyValue
Appearance Likely a solid or liquid at room temperature
Boiling Point >200 °C (Predicted)
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
pKa (Predicted to be slightly higher than 2-aminopyridine due to the electron-donating methyl group)

Synthesis of N-methyl-5-methoxypyridin-2-amine

The synthesis of N-methyl-5-methoxypyridin-2-amine can be readily achieved from the commercially available precursor, 2-amino-5-methoxypyridine. A common and effective method for the N-methylation of an amine is reductive amination or direct alkylation. Below is a proposed synthetic protocol.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction N-Methylation cluster_product Product 2-amino-5-methoxypyridine 2-amino-5-methoxypyridine Reaction Methylating Agent (e.g., Methyl iodide or Dimethyl sulfate) Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetonitrile) 2-amino-5-methoxypyridine->Reaction 1. N-methyl-5-methoxypyridin-2-amine N-methyl-5-methoxypyridin-2-amine Reaction->N-methyl-5-methoxypyridin-2-amine 2.

Caption: Proposed synthesis of N-methyl-5-methoxypyridin-2-amine.

Detailed Experimental Protocol: N-methylation of 2-amino-5-methoxypyridine

Disclaimer: This is a proposed protocol and should be adapted and optimized by the user. Appropriate safety precautions must be taken.

Materials:

  • 2-amino-5-methoxypyridine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-methoxypyridine (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Methylating Agent: While stirring vigorously, add methyl iodide (1.1-1.5 eq) dropwise at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-5-methoxypyridin-2-amine.

Spectroscopic Analysis (Predicted)

As no experimental spectra for N-methyl-5-methoxypyridin-2-amine are readily available, the following data are predicted based on the analysis of its structure and comparison with similar known compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the N-methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Justification
H6 ~7.8-8.0d~2.0-3.0Doublet due to coupling with H4. Downfield shift due to proximity to the ring nitrogen.
H4 ~7.0-7.2dd~8.0-9.0, ~2.0-3.0Doublet of doublets due to coupling with H3 and H6.
H3 ~6.4-6.6d~8.0-9.0Doublet due to coupling with H4. Upfield shift due to the electron-donating effect of the amino group.
-OCH₃ ~3.8-3.9s-Singlet characteristic of a methoxy group attached to an aromatic ring.[7]
N-CH₃ ~2.9-3.1s (d with NH coupling)- (~5 Hz if NH visible)Singlet for the methyl group on the nitrogen. May appear as a doublet if coupling to the NH proton is observed.
N-H Broad singlet--Chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Justification
C2 ~158-160Carbon attached to the amino group, shifted downfield.
C6 ~145-148Aromatic carbon adjacent to the ring nitrogen.
C5 ~140-143Carbon bearing the methoxy group, deshielded by oxygen.
C4 ~120-125Aromatic CH.
C3 ~105-110Aromatic CH, shielded by the amino group.
-OCH₃ ~55-57Carbon of the methoxy group.[7]
N-CH₃ ~30-35Carbon of the N-methyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration
N-H 3300-3500 (broad)N-H stretch of the secondary amine.
C-H (aromatic) 3000-3100C-H stretch.
C-H (aliphatic) 2850-3000C-H stretch of methyl groups.
C=N, C=C 1500-1600Aromatic ring stretching.
C-N 1250-1350C-N stretch.
C-O (ether) 1000-1300C-O stretch.
Mass Spectrometry

Electron impact (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 138

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group: m/z = 123

    • Loss of formaldehyde (CH₂O) from the methoxy group: m/z = 108

    • Alpha-cleavage of the N-methyl group, leading to the loss of a hydrogen radical (•H): m/z = 137

    • Cleavage of the C-N bond of the N-methyl group.[8]

Reactivity and Potential Transformations

N-methyl-5-methoxypyridin-2-amine possesses several reactive sites, making it a versatile building block for further chemical modifications.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can undergo electrophilic aromatic substitution, with the positions directed by the activating amino and methoxy groups.

  • N-Methylamino Group: The secondary amine is nucleophilic and can react with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and aldehydes (in reductive amination).

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) to yield the corresponding phenol.

Potential Applications

Given the prevalence of substituted pyridines in pharmaceuticals and functional materials, N-methyl-5-methoxypyridin-2-amine is a promising candidate for various applications.

Medicinal Chemistry
  • Scaffold for Drug Discovery: This molecule can serve as a starting point or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The aminopyridine moiety is a known pharmacophore that can interact with various biological targets.[2][3]

  • Kinase Inhibitors: Substituted aminopyridines are common scaffolds in the design of kinase inhibitors for cancer therapy.

  • GPCR Ligands: The pyridine core is present in many ligands for G-protein coupled receptors, which are important drug targets.[9]

Materials Science
  • Organic Electronics: Pyridine-based molecules are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-transporting properties.[5]

  • Ligands for Metal Complexes: The pyridine nitrogen and the exocyclic amine can act as a bidentate ligand for the formation of metal complexes with interesting catalytic or photophysical properties.

Conclusion

N-methyl-5-methoxypyridin-2-amine, while not extensively characterized in the scientific literature, represents a molecule of significant potential for researchers in drug discovery and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its structure, synthesis, and reactivity. The detailed protocols and spectroscopic predictions herein are intended to serve as a robust starting point for the practical investigation and application of this versatile chemical entity. As the demand for novel and diverse chemical scaffolds continues to grow, the exploration of molecules such as N-methyl-5-methoxypyridin-2-amine will be crucial in advancing the frontiers of chemical and biomedical research.

References

[10] A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

[5] 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

[4] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

[11] The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry. [Link]

[3] Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

[1] Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]

[2] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

[12] A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

[13] Process for preparing 2-aminopyridine derivatives. Google Patents.

[14] 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]

[15] Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]

[16] 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. [Link]

[7] Methoxy groups just stick out. ACD/Labs. [Link]

[17] Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

[18] Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

[6] 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]

[19] Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

[20] Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.

[21] Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

[22] 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. LinkedIn. [Link]

A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. IT Services - University of Liverpool. [Link]

[23] Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

[24] Supporting Information. The Royal Society of Chemistry. [Link]

[8] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

[25] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

[26] Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. [Link]

[27] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

[28] (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

[29] Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

[30] Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

[31] infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting. Doc Brown's Chemistry. [Link]

[32] Pyridine. the NIST WebBook. [Link]

[33] Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

[34] Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. [Link]

[35] Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]16/4/2977)

Sources

Foundational

An In-depth Technical Guide to 5-methoxy-N-methylpyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 5-methoxy-N-methylpyridin-2-amine, a heterocyclic compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-methoxy-N-methylpyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While publicly available experimental data for this specific molecule is limited, this document consolidates its known physicochemical properties and, by leveraging data from closely related isomers and precursors, offers expert insights into its probable synthetic pathways, potential biological significance, and applications. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyridine derivatives as therapeutic agents.

Introduction and Core Molecular Properties

5-methoxy-N-methylpyridin-2-amine belongs to the aminopyridine class of compounds, which are pivotal structural motifs in a multitude of biologically active molecules. The presence of a methoxy group, a methylamino substituent, and the pyridine core imparts a unique electronic and steric profile, making it an attractive scaffold for probing receptor-ligand interactions. The strategic placement of these functional groups allows for a range of potential hydrogen bonding and hydrophobic interactions, which are critical for target binding and selectivity in drug design.

While detailed experimental literature on 5-methoxy-N-methylpyridin-2-amine is sparse, its fundamental molecular properties have been determined.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChemLite
Molecular Weight 138.17 g/mol BLD Pharm[1]
Monoisotopic Mass 138.07932 DaPubChemLite
Predicted XlogP 1.1PubChemLite

It is crucial to distinguish 5-methoxy-N-methylpyridin-2-amine from its isomers, which possess the same molecular formula and weight but may exhibit different chemical and biological properties due to the varied substitution patterns on the pyridine ring. Key isomers include:

  • 4-methoxy-5-methylpyridin-2-amine: CAS No. 1227596-27-1[1]

  • 5-amino-2-methoxy-4-methylpyridine: CAS No. 6635-91-2[2]

The subtle shifts in the positions of the methoxy, methyl, and amino groups across these isomers can significantly influence their reactivity, metabolic stability, and target engagement.

Synthesis and Methodologies

Proposed Synthetic Workflow

The proposed synthesis can be conceptualized as a two-step process, starting from the commercially available 2-amino-5-methoxypyridine.

G cluster_0 Step 1: Sulfonamide Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection 2-amino-5-methoxypyridine 2-amino-5-methoxypyridine Protected_Amine N-(5-methoxypyridin-2-yl)-2-nitrobenzenesulfonamide 2-amino-5-methoxypyridine->Protected_Amine Base (e.g., Pyridine) Sulfonyl_Chloride 2-Nitrobenzenesulfonyl chloride Sulfonyl_Chloride->Protected_Amine Methylated_Intermediate N-methyl-N-(5-methoxypyridin-2-yl)-2-nitrobenzenesulfonamide Protected_Amine->Methylated_Intermediate Base (e.g., K2CO3) Methylating_Agent Methyl Iodide or Dimethyl Sulfate Methylating_Agent->Methylated_Intermediate Final_Product 5-methoxy-N-methylpyridin-2-amine Methylated_Intermediate->Final_Product Deprotecting_Agent Thiol (e.g., Thiophenol) + Base (e.g., K2CO3) Deprotecting_Agent->Final_Product G CoreScaffold 5-methoxy-N-methylpyridin-2-amine Properties Unique 3D shape H-bond donors/acceptors Favorable MW & logP CoreScaffold->Properties Applications Potential Applications Properties->Applications Kinase Kinase Inhibitors Applications->Kinase CNS CNS-active Agents Applications->CNS FBDD Fragment-Based Screening Applications->FBDD

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-5-methoxypyridine and its N-Methylated Derivative

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 2-Amino-5-methoxypyridine, a versatile heterocyclic amine of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino-5-methoxypyridine, a versatile heterocyclic amine of significant interest in pharmaceutical and agrochemical research. Due to the limited availability of public data on its N-methylated derivative, 2-(methylamino)-5-methoxypyridine, this guide will focus on the detailed characterization of the parent compound and propose a robust synthetic pathway for its N-methylation. This document serves as a valuable resource for researchers and professionals involved in the synthesis and application of pyridine-based compounds.

Part 1: Core Compound Profile: 2-Amino-5-methoxypyridine

2-Amino-5-methoxypyridine is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring an amino group and a methoxy group on a pyridine ring, makes it a valuable building block in medicinal chemistry for developing novel drugs, particularly those with anti-inflammatory and antimicrobial properties.[1]

Synonyms and Identifiers

Proper identification of chemical compounds is critical for research and development. Below is a table summarizing the common synonyms and identifiers for 2-Amino-5-methoxypyridine.

Identifier TypeValueSource
CAS Number 10167-97-2[2][3][4]
PubChem CID 11320934[1][5]
IUPAC Name 5-methoxypyridin-2-amine[2][5]
Synonyms 5-Methoxypyridin-2-amine, 5-Methoxy-2-pyridinamine[1][2]
Molecular Formula C₆H₈N₂O[1][4][5]
Molecular Weight 124.14 g/mol [1][4][5]
InChI InChI=1S/C6H8N2O/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)[5]
SMILES COC1=CN=C(C=C1)N[5]
EC Number 674-589-3[5]
MDL Number MFCD07374873[1][3]
Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and application.

PropertyValueSource
Appearance Yellow to dark liquid or solid[1][2]
Purity ≥95% (HPLC) to >97.0%(GC)(T)[1][2]
Storage Conditions 0-8 °C, under inert gas[1][2]

Part 2: Synthesis of 2-Amino-5-methoxypyridine

A reliable synthetic protocol is fundamental for the consistent production of a target compound. The following section details a literature-documented method for the synthesis of 2-Amino-5-methoxypyridine.

Experimental Protocol

This synthesis involves a copper-catalyzed nucleophilic aromatic substitution reaction.

Reaction:

Sources

Foundational

Physical Properties & Handling Guide: 5-Methoxy-N-methylpyridin-2-amine

The following technical guide details the physical properties, synthesis, and handling of 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9). This document is structured for researchers and medicinal chemists requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and handling of 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9). This document is structured for researchers and medicinal chemists requiring actionable data for experimental design.

[1]

Executive Summary

5-Methoxy-N-methylpyridin-2-amine is a functionalized pyridine derivative widely utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, JAK) and CNS-active agents.[1] Its structure combines a basic secondary amine with an electron-donating methoxy group, modulating both the electronic profile of the pyridine ring and its lipophilicity (LogP). This guide provides the critical physicochemical data and experimental protocols necessary for its effective utilization.

Chemical Identity & Structural Analysis

The compound is defined by the presence of a secondary methylamino group at the C2 position and a methoxy substituent at the C5 position of the pyridine ring.

Attribute Detail
IUPAC Name 5-Methoxy-N-methylpyridin-2-amine
Alternative Names (5-Methoxy-pyridin-2-yl)-methyl-amine; 2-(Methylamino)-5-methoxypyridine
CAS Number 1256812-29-9
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
SMILES CNC1=NC=C(OC)C=C1
InChI Key XJKJHILCYUUVSJ-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.

Core Physical Constants[1]
Property Value / Range Confidence/Source
Physical State Low-melting solid or viscous oilObserved (Analogous)*
Melting Point 35 – 45 °C (Estimated)Predicted based on 2-amino analog (MP 38°C)
Boiling Point 252.3 ± 25.0 °CPredicted (760 mmHg)
Density 1.095 ± 0.06 g/cm³Predicted
pKa (Base) 4.22 ± 0.12Predicted (Pyridyl N)
LogP 1.15 ± 0.3Predicted (Consensus)
Topological PSA 33.3 ŲCalculated

Expert Insight: The secondary amine and pyridine nitrogen provide two basic sites.[1] However, the 2-amino group is conjugated with the ring, significantly reducing the basicity of the exocyclic nitrogen. Protonation occurs preferentially at the ring nitrogen (N1).

Solubility & Solution Chemistry[1]
  • Organic Solvents: Highly soluble in DCM , DMSO , Methanol , and Ethyl Acetate .

  • Water Solubility: Moderate.[1] The compound is lipophilic (LogP ~1.15) but the H-bond donor (NH) and acceptors (N, O) allow for aqueous solubility, especially at pH < 4.0 where the ring nitrogen is protonated.

  • Chromatography: Elutes well on silica gel using DCM/MeOH gradients (e.g., 95:5). For Reverse Phase (C18), use mobile phases buffered to pH > 8 (e.g., Ammonium Bicarbonate) to maintain the neutral form for better peak shape.

Synthesis & Production Workflow

For researchers needing to synthesize this compound freshly to ensure high purity, the standard route involves Nucleophilic Aromatic Substitution (S


Ar).
Synthetic Pathway (S Ar)

The reaction of 2-chloro-5-methoxypyridine with methylamine is the most robust method.[1] The electron-donating methoxy group at C5 deactivates the ring slightly toward nucleophilic attack compared to unsubstituted 2-chloropyridine, often requiring elevated temperatures or catalysis.[1]

Synthesis SM1 2-Chloro-5-methoxypyridine (CAS 10167-97-2) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate Heat (80-100°C) Pressure Vessel Reagent Methylamine (aq. or THF) + Base (K2CO3) Reagent->Intermediate Product 5-Methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9) Intermediate->Product - HCl

Figure 1: S


Ar synthesis route for 5-methoxy-N-methylpyridin-2-amine.
Experimental Protocol
  • Charge: In a pressure tube, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in Ethanol or THF.

  • Add Reagent: Add Methylamine (33% in EtOH or 2M in THF, 5.0 eq).

  • Reaction: Seal and heat to 90–100 °C for 12–16 hours.

  • Workup: Cool to RT. Concentrate in vacuo to remove excess methylamine/solvent.

  • Extraction: Dilute residue with NaHCO

    
     (sat. aq.) and extract with DCM (3x).[2][3]
    
  • Purification: Dry organics (Na

    
    SO
    
    
    
    ) and concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1 to 1:1).

Analytical Characterization (Self-Validation)

Use the following spectral data to validate the identity of the synthesized material.

H NMR Prediction (CDCl , 400 MHz)
  • 
     7.85 (d, J=3.0 Hz, 1H):  H6 (Ortho to OMe, most deshielded).
    
  • 
     7.15 (dd, J=9.0, 3.0 Hz, 1H):  H4 (Meta to amino).
    
  • 
     6.40 (d, J=9.0 Hz, 1H):  H3 (Ortho to amino, shielded by resonance).
    
  • 
     4.50 (br s, 1H):  N-H  (Broad, exchangeable).
    
  • 
     3.80 (s, 3H):  -OCH 
    
    
    
    .[1]
  • 
     2.90 (d, J=5.0 Hz, 3H):  N-CH 
    
    
    
    (Couples with NH).
Mass Spectrometry (ESI+)[1]
  • [M+H]

    
     : Calculated: 139.08 → Observed: 139.1 [1]
    
  • Fragmentation: Loss of methyl group (M-15) may be observed at high collision energies.[1]

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen .[1]

  • Shelf Life: Stable for >2 years if protected from light and moisture.[1]

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][4]

  • PPE: Wear nitrile gloves, safety glasses, and work in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13361514, (5-Methoxy-pyridin-2-yl)-methyl-amine. Retrieved from [Link][1]

Sources

Exploratory

A Comparative Analysis of 2-amino-5-methoxypyridine and its N-methyl Analog: A Technical Guide for Drug Development Professionals

Abstract: The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the most common yet impactful modifications is N-methylation.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the most common yet impactful modifications is N-methylation. This guide provides an in-depth technical examination of the structural, physicochemical, and analytical differences between 2-amino-5-methoxypyridine and its N-methyl analog, N-methyl-5-methoxypyridin-2-amine. By elucidating the causal relationships between this simple structural change and its profound effects on properties critical to drug development—such as basicity, lipophilicity, receptor interaction, and metabolic stability—this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Subtle Power of the Methyl Group

In the landscape of medicinal chemistry, small structural changes can precipitate vast differences in a molecule's biological activity and pharmacokinetic profile. The addition of a single methyl group to a nitrogen atom—a transformation from a primary to a secondary amine—is a classic example of such a high-impact modification. 2-amino-5-methoxypyridine is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its N-methyl analog represents a logical next step in structure-activity relationship (SAR) studies. Understanding the fundamental differences between these two compounds is crucial for predicting and optimizing drug-like properties. This guide will dissect these differences from a first-principles perspective, providing actionable insights for drug design and development.

Chapter 1: A Comparative Analysis of Physicochemical Properties

The introduction of an N-methyl group fundamentally alters the electronic and steric environment of the amino group, leading to predictable yet significant shifts in key physicochemical parameters.

Molecular Structure and Steric Profile

The primary difference is the substitution at the exocyclic amino nitrogen. 2-amino-5-methoxypyridine possesses a primary amine (-NH₂), while the analog features a secondary amine (-NHCH₃). This change introduces additional steric bulk around the nitrogen atom.

Caption: Core structures of the two compounds.

This seemingly minor addition has significant consequences for molecular interactions, as the methyl group can sterically hinder the approach of binding partners or reagents.

Basicity and Electronic Effects

The methyl group is weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making its lone pair of electrons more available for protonation.

Lipophilicity and Hydrogen Bonding

N-methylation has a dual effect on a molecule's polarity and intermolecular interactions.

  • Increased Lipophilicity: The addition of a hydrocarbon (methyl) fragment increases the molecule's overall lipophilicity, or "greasiness." This is reflected in a higher calculated partition coefficient (LogP). A higher LogP often correlates with increased membrane permeability but can also lead to greater metabolic susceptibility and lower aqueous solubility.[2]

  • Reduced Hydrogen Bond Donor Capacity: 2-amino-5-methoxypyridine has two hydrogen atoms on the amino group, allowing it to act as a hydrogen bond donor twice. The N-methyl analog has only one such hydrogen, halving its hydrogen bond donor potential. This is a critical modification, as the loss of a key hydrogen bond interaction with a biological target can dramatically reduce binding affinity.[3]

Synthetic_Workflow start 2-amino-5-methoxypyridine reagent + Methylating Agent (e.g., MeI, (MeO)2SO2) start->reagent analysis Comparative Analysis (Physicochemical, Biological) start->analysis product N-methyl-5-methoxypyridin-2-amine reagent->product N-Alkylation product->analysis

Caption: General synthetic and analytical workflow.

Chapter 4: Implications in Drug Discovery

The decision to introduce or remove an N-methyl group is a critical strategic choice in drug optimization, with profound effects on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its target engagement.

Receptor-Ligand Interactions
  • Loss of H-Bond Donor: As previously mentioned, replacing an N-H with an N-CH₃ removes a hydrogen bond donor. If this N-H group is critical for anchoring the ligand in its binding pocket, N-methylation will be detrimental to potency.

  • Gain of Hydrophobic Interactions: Conversely, if the binding pocket has a lipophilic region, the new methyl group can engage in favorable van der Waals or hydrophobic interactions, potentially increasing affinity. [4]* Conformational Restriction: N-methylation can restrict the rotation around adjacent bonds, locking the molecule into a more favorable (or unfavorable) conformation for binding.

Pharmacokinetic (ADME) Profile Modulation
  • Permeability & Solubility: N-methylation often increases lipophilicity, which can enhance membrane permeability (aiding absorption) but may decrease aqueous solubility (hindering formulation). [2][5]Studies have shown that N-methylated analogs can exhibit better brain penetration. [2][6]* Metabolism: The N-methyl group itself can be a site of metabolism. Cytochrome P450 enzymes frequently catalyze N-demethylation, converting the secondary amine back to the primary amine. [7]This can be a metabolic liability, leading to rapid clearance, or it can be a pro-drug strategy. Conversely, removing the N-H bond can block metabolic pathways that target this site. N-methylation can also protect adjacent functional groups, like amides, from hydrolysis. [6]* Drug-likeness: Overall, N-methylation is a powerful tool to fine-tune ADME properties, improving stability, bioavailability, and selectivity of drug candidates. [8][9]

Conclusion

The transformation from 2-amino-5-methoxypyridine to its N-methyl analog is far more than the simple addition of a 14-dalton methyl group. It is a strategic modification that fundamentally alters the molecule's electronic, steric, and intermolecular properties. For the drug development professional, understanding these changes is paramount. N-methylation increases basicity and lipophilicity while reducing hydrogen bond donor capacity and introducing steric bulk. These shifts directly impact everything from synthetic reactivity and analytical signatures to receptor binding affinity and pharmacokinetic profiles. By carefully considering the multifaceted effects detailed in this guide, researchers can more effectively leverage N-methylation as a tool to rationally design and optimize the next generation of therapeutics.

References

  • Deeming, A. J., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Dovepress. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of 2-aminopyridine N-oxides. Retrieved from [Link]

  • BioKB. (n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Lima, P. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Retrieved from [Link]

  • Lima, P. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. Retrieved from [Link]

  • PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]

  • Scifinder. (n.d.). 10167-97-2 | 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • Barbosa, M. F. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

  • LASSBIO. (2011). The Methylation Effect in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Drug Discovery Today. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • EpigenTek. (n.d.). DNA Methylation and Drug Discovery: Unveiling Epigenetic Mechanisms for Therapeutic Breakthroughs. Retrieved from [Link]

  • Walsh Medical Media. (2024). The Relationship between DNA Methylation and Drug Resistance in Liver Cancer. Retrieved from [Link]

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE For Synthesis Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). 5-Amino-2-methoxypyridine. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 5-methoxy-N-methylpyridin-2-amine in Organic Solvents: A Technical and Experimental Guide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-methoxy-N-methylpyridin-2-amine. In the dynamic landscape of pharmaceutical and chemical research, a thorough underst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-methoxy-N-methylpyridin-2-amine. In the dynamic landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for downstream applications, including reaction optimization, formulation development, and toxicological studies. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes theoretical principles of solubility with detailed, actionable experimental protocols. This guide is designed to empower researchers, scientists, and drug development professionals to both predict and empirically determine the solubility of 5-methoxy-N-methylpyridin-2-amine in a diverse range of organic solvents, thereby facilitating its effective integration into their research and development workflows.

Introduction: The Critical Role of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physical property that dictates its behavior in various chemical and biological systems. For 5-methoxy-N-methylpyridin-2-amine, a substituted pyridine derivative, understanding its solubility profile is a critical first step in its journey from laboratory-scale synthesis to potential real-world applications. Poor solubility can lead to challenges in purification, inaccurate dosing in biological assays, and difficulties in formulation. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis and purification, the development of stable formulations, and reliable in vitro and in vivo testing.

This guide will first deconstruct the molecular structure of 5-methoxy-N-methylpyridin-2-amine to provide a theoretical estimation of its solubility based on established chemical principles. Subsequently, it will present robust, step-by-step experimental methodologies for the precise determination of its solubility in various organic solvents.

Molecular Structure and Theoretical Solubility Considerations

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2]

Chemical Structure of 5-methoxy-N-methylpyridin-2-amine:

Caption: Chemical structure of 5-methoxy-N-methylpyridin-2-amine.

An analysis of the functional groups present in 5-methoxy-N-methylpyridin-2-amine allows for a qualitative prediction of its solubility:

  • Pyridine Ring: The core of the molecule is a pyridine ring, which is an aromatic heterocycle containing a nitrogen atom.[3] Pyridine itself is a polar, aprotic solvent that is miscible with a wide range of solvents, including water and many organic solvents.[4] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

  • Amino Group (-NHCH3): The secondary amine group is capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (via the nitrogen lone pair). This significantly increases the polarity of the molecule and its potential to interact with protic and other polar solvents.

  • Methoxy Group (-OCH3): The methoxy group is a polar ether linkage. The oxygen atom has lone pairs of electrons and can act as a hydrogen bond acceptor.

Predicted Solubility Profile:

Based on this structural analysis, 5-methoxy-N-methylpyridin-2-amine is expected to exhibit the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol should readily dissolve the compound due to their ability to form hydrogen bonds with both the amine and methoxy groups, as well as the pyridine nitrogen.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are anticipated to be effective solvents.[5] Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of the compound.

  • Moderate to Good Solubility in Chlorinated Solvents: Dichloromethane and chloroform are likely to be reasonably good solvents. While less polar than the aforementioned solvents, they can engage in dipole-dipole interactions.

  • Limited Solubility in Non-Polar Solvents: Non-polar solvents like hexanes, toluene, and diethyl ether are expected to be poor solvents. The polar nature of the amine and methoxy groups, along with the pyridine ring, will have weak interactions with these non-polar environments.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable results.[6] The following section outlines two common and effective methods for determining the solubility of 5-methoxy-N-methylpyridin-2-amine.

Qualitative Solubility Assessment

A rapid, small-scale qualitative test can provide a quick assessment of solubility in a range of solvents.[7]

Materials:

  • 5-methoxy-N-methylpyridin-2-amine

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes or 13x100 mm test tubes)

  • Vortex mixer

  • Micropipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry vial.

  • Add a small, accurately weighed amount (e.g., 1-2 mg) of 5-methoxy-N-methylpyridin-2-amine to the solvent.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as:

    • Freely Soluble: No solid particles are visible.

    • Soluble: The compound dissolves completely.

    • Sparingly Soluble: A significant portion of the compound remains undissolved.

    • Insoluble: The compound does not appear to dissolve at all.

This initial screening helps in selecting appropriate solvents for quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Workflow for Quantitative Solubility Determination:

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Calculation A Add excess solid to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Filter or centrifuge to remove undissolved solid C->D E Extract a known volume of the saturated solution D->E F Dilute the aliquot with a suitable solvent E->F G Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

    • Add an excess amount of 5-methoxy-N-methylpyridin-2-amine to each vial to ensure that a saturated solution is formed and some undissolved solid remains.

    • Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve for 5-methoxy-N-methylpyridin-2-amine is required for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Data Summary Table:

The results of the quantitative solubility analysis should be compiled into a clear and concise table for easy comparison.

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Polar Aprotic Acetonitrile25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Chlorinated Dichloromethane25Experimental ValueCalculated Value
Ester Ethyl Acetate25Experimental ValueCalculated Value
Aromatic Toluene25Experimental ValueCalculated Value
Aliphatic n-Heptane25Experimental ValueCalculated Value

Factors Influencing Solubility

Several factors beyond the choice of solvent can influence the measured solubility of 5-methoxy-N-methylpyridin-2-amine:

  • Temperature: The solubility of solids in organic solvents generally increases with temperature.[2] It is crucial to control and report the temperature at which solubility measurements are made.

  • pH: For ionizable compounds, the pH of the medium can significantly impact solubility.[6] While not directly applicable to most organic solvents, this is a critical consideration for aqueous solubility or in buffered organic solvent systems.

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, high-purity sample for solubility determination.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of 5-methoxy-N-methylpyridin-2-amine in organic solvents. By combining a theoretical understanding of its molecular structure with robust experimental protocols, researchers can generate the critical data needed to advance their projects. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of substituted pyridine derivatives and other novel chemical entities. A thorough characterization of solubility is not merely a preliminary step but a cornerstone of successful chemical and pharmaceutical development.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Pyridine - Solubility of Things.
  • Solubility factors when choosing a solvent - Labclinics. (2020, November 16).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
  • Pyridine - chemeurope.com.
  • Pyridines - Wikipedia.

Sources

Exploratory

safety data sheet SDS for 5-methoxy-N-methylpyridin-2-amine

Technical Handling & Safety Profile: 5-Methoxy-N-methylpyridin-2-amine CAS No: 1256812-29-9 Document Type: Technical Safety & Handling Guide Version: 1.0 (Research & Development Use Only) Part 1: Executive Chemical Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling & Safety Profile: 5-Methoxy-N-methylpyridin-2-amine

CAS No: 1256812-29-9 Document Type: Technical Safety & Handling Guide Version: 1.0 (Research & Development Use Only)

Part 1: Executive Chemical Profile

Identity & Core Characteristics This guide provides an in-depth risk assessment for 5-methoxy-N-methylpyridin-2-amine , a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Unlike common reagents, specific toxicological data for this isomer is limited. Therefore, this protocol utilizes Read-Across Toxicology derived from structural analogs (e.g., 2-amino-5-methoxypyridine and N-methylpyridin-2-amine) to establish a conservative safety baseline.

Property Data / Prediction
CAS Number 1256812-29-9
IUPAC Name 5-methoxy-N-methylpyridin-2-amine
Synonyms (5-Methoxy-pyridin-2-yl)-methyl-amine; 2-(Methylamino)-5-methoxypyridine
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Solid (Low melting point) or viscous oil (Predicted)
Solubility High in DMSO, Methanol, DCM; Low in Water (Predicted LogP ~1.2)
Acidity (pKa) ~6.8 - 7.2 (Pyridine Nitrogen)

Part 2: Hazard Identification & Toxicology (GHS Classification)[1][2]

Senior Scientist Insight: Aminopyridines are known potassium channel blockers. While the methoxy substitution at position 5 generally reduces acute neurotoxicity compared to unsubstituted aminopyridines, the N-methyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration. Treat this compound as a potential neurotoxin until proven otherwise.

GHS Label Elements (Conservative Assessment)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Toxicological Mechanisms
  • Acute Toxicity (Oral/Dermal): Analogous compounds show LD50 values in the range of 200–800 mg/kg (Rat).

  • Neurotoxicity Potential: 2-aminopyridines can induce neuronal hyperexcitability. Symptoms of overexposure may include tremors, ataxia, or seizures.

  • Local Irritation: The secondary amine functionality is basic and nucleophilic, capable of causing chemical burns to mucous membranes upon prolonged contact.

Part 3: Safe Handling & Containment Strategy

The "Self-Validating" Protocol: Safety is not just PPE; it is the engineering of the environment. The following workflow ensures that if a failure occurs (e.g., a spill), the system contains the hazard.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a Chemical Fume Hood certified for <0.5 ppm vapor containment.

  • Atmosphere: Store and handle under an inert atmosphere (Argon or Nitrogen). The electron-rich pyridine ring is susceptible to N-oxidation and oxidative coupling over time, which can alter its pharmacological profile and safety.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) - Tactile sensitivity.

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene - Chemical resistance.

    • Rationale: Small heterocyclic amines can permeate thin nitrile. The double layer provides a "breakthrough time" buffer.

  • Eye Protection: Chemical splash goggles. Face shield required if working with >5g quantities.

Handling Workflow Visualization

HandlingProtocol Start Start: Material Retrieval Inspection Visual Inspection (Color/State) Start->Inspection Decision Is material discolored (Dark Brown/Black)? Inspection->Decision Oxidation Suspected Oxidation Purify before use Decision->Oxidation Yes Weighing Weighing in Fume Hood (Static Control Required) Decision->Weighing No Oxidation->Weighing Post-Purification Solubilization Dissolve in DMSO/DCM (Immediate Containment) Weighing->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Figure 1: Decision matrix for handling oxidation-sensitive aminopyridines.

Part 4: Emergency Response Protocols

Fire Fighting Measures

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Do not use water jet , as this may spread the lipophilic chemical.

  • Combustion Products: Emits toxic fumes of Carbon Oxides (COx) and Nitrogen Oxides (NOx).[1]

Accidental Release (Spill Management)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection (P95/N95 minimum) if powder is aerosolized.

  • Neutralize & Absorb:

    • Do not simply wipe. Cover spill with a Vermiculite/Sand mixture to suppress vapor.

    • If in solution, treat with a weak acid (e.g., dilute Citric Acid) to protonate the amine, rendering it a non-volatile salt, before cleaning.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Basic."

Part 5: Synthesis & Stability Context

Reactivity Profile for the Researcher

  • Nucleophilicity: The N-methyl amine at position 2 is less nucleophilic than a primary amine but still reactive toward acid chlorides and isocyanates.

  • Incompatibility:

    • Strong Oxidizers: Peroxides, Permanganates (Risk of fire/explosion).

    • Acids: Exothermic reaction to form salts.

  • Storage Degradation:

    • This compound is Hygroscopic and Air Sensitive .[3]

    • Storage Condition: -20°C is optimal; 2-8°C is acceptable for short term. Always store under Argon.

Chemical Structure & Reactivity Map

ReactivityMap Center 5-methoxy-N-methylpyridin-2-amine N_Pyridine Pyridine Nitrogen (H-Bond Acceptor) Center->N_Pyridine N_Amine 2-Methylamino Group (Nucleophile / H-Bond Donor) Center->N_Amine Methoxy 5-Methoxy Group (Electron Donor) Center->Methoxy Ring Pyridine Ring (Electron Rich) Center->Ring Susceptible to\nAcylation/Alkylation Susceptible to Acylation/Alkylation N_Amine->Susceptible to\nAcylation/Alkylation Susceptible to\nOxidation (N-Oxide) Susceptible to Oxidation (N-Oxide) Ring->Susceptible to\nOxidation (N-Oxide)

Figure 2: Functional group reactivity map highlighting critical sites for stability and synthesis.

References

  • PubChem. (n.d.). Compound Summary: 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9).[4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[9] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. (Used for Read-Across Methodology justification). Retrieved from [Link]

Sources

Foundational

Technical Guide: pKa Values of 5-Methoxy-N-methylpyridin-2-amine

The following technical guide details the physicochemical characterization of 5-methoxy-N-methylpyridin-2-amine , focusing on its acid dissociation constant (pKa). This guide is structured to provide researchers with a t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 5-methoxy-N-methylpyridin-2-amine , focusing on its acid dissociation constant (pKa). This guide is structured to provide researchers with a theoretical framework for prediction, followed by rigorous experimental protocols for validation.

Executive Summary & Compound Significance

5-methoxy-N-methylpyridin-2-amine (CAS: 1104455-24-4) is a functionalized aminopyridine derivative often utilized as a pharmacophore in medicinal chemistry. The 2-aminopyridine motif is a classic bioisostere for the amide bond and a privileged scaffold in kinase inhibitors (binding to the hinge region) and GPCR ligands.

Understanding the pKa of the pyridine ring nitrogen is critical for:

  • Binding Affinity: The protonation state dictates the molecule's ability to act as a hydrogen bond acceptor (neutral) or donor (protonated) in the active site.

  • ADME Properties: The ionization state at physiological pH (7.4) governs membrane permeability, solubility, and lysosomal trapping.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 5-methoxy-N-methylpyridin-2-amine
Core Scaffold 2-Aminopyridine
Key Substituents 5-Methoxy (Electron-donating/withdrawing), N-Methyl (Alkyl)
Target pKa 6.4 – 6.9 (Estimated)
Protonation Site Ring Nitrogen (N1)

Theoretical Analysis & pKa Prediction

In the absence of a universally cited experimental value in public databases, a rigorous estimation based on Hammett Linear Free Energy Relationships (LFER) and structural analogy is required.

Structural Decomposition

The basicity of 5-methoxy-N-methylpyridin-2-amine is derived from the 2-aminopyridine core.

  • 2-Aminopyridine (Base): The amino group at position 2 strongly increases the basicity of the ring nitrogen (N1) via resonance donation.

    • Reference pKa: 6.86 (vs. 5.23 for unsubstituted pyridine).

  • N-Methyl Group: Alkylation of the exocyclic amine typically has a marginal effect on the pKa of the ring nitrogen, often resulting in a slight increase due to the inductive effect (+I) of the methyl group, balanced by steric solvation penalties.

    • Reference pKa (2-(methylamino)pyridine): ~6.73 – 6.90.

  • 5-Methoxy Group: Located at the meta position relative to the ring nitrogen (N1) and para to the amino group.

    • Inductive Effect (-I): Electron-withdrawing, lowers pKa.

    • Resonance Effect (+R): Electron-donating. While typically weak at the meta position regarding N1, the interaction with the para amino group creates a "push-push" electronic system.

    • Analogy: 3-methoxypyridine has a pKa of 4.88 (a decrease of ~0.35 units from pyridine).

Hammett Calculation

Using the principle of additivity, we can estimate the pKa:



  • Parent (N-methylpyridin-2-amine): ~6.80

  • Substituent (5-OMe, meta-like effect): -0.35 (derived from 3-methoxypyridine shift)



Note on Vendor Predictions: Some commercial databases predict a pKa as low as 3.57. This likely represents an algorithmic error identifying the exocyclic amine as an aniline-like acidic center or failing to account for the amidine-like resonance stabilization of the protonated ring nitrogen. The structural evidence strongly supports a value in the 6.0 – 7.0 range.

Visualization of Protonation & Resonance

The following diagram illustrates the protonation equilibrium and the resonance structures that stabilize the cation.

ProtonationScheme cluster_0 Electronic Effects Neutral Neutral Species (H-Bond Acceptor) Cation Protonated Species (Pyridinium Cation) Neutral->Cation + H+ (pKa ~ 6.5) Resonance Resonance Stabilization (+ charge delocalized to exocyclic N) Cation->Resonance Resonance OMe 5-OMe: Inductive Withdrawal (-I) Resonance Donation (+R) NMe N-Me: Inductive Donation (+I)

Caption: Protonation equilibrium of 5-methoxy-N-methylpyridin-2-amine, highlighting the resonance stabilization of the conjugate acid.

Experimental Validation Protocols

To determine the exact pKa, two complementary methodologies are recommended.

Method A: Potentiometric Titration (The Gold Standard)

Best for samples with moderate water solubility (>1 mM) and high purity.

Reagents:

  • 0.01 M HCl standardized solution.

  • 0.01 M NaOH (carbonate-free) standardized solution.

  • 0.15 M KCl (ionic strength adjustor).

  • Degassed HPLC-grade water.

Protocol:

  • Preparation: Dissolve ~3-5 mg of the compound in 20 mL of 0.15 M KCl solution. If solubility is poor, use a co-solvent (Methanol/Water ratio < 20%) and apply the Yasuda-Shedlovsky extrapolation.

  • Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.

  • Acidification: Lower the pH of the sample solution to ~2.5 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.01 M NaOH under inert gas (Argon/Nitrogen) purge. Add titrant in 10 µL increments.

  • Data Acquisition: Record pH vs. Volume. Wait for electrode stability (<0.1 mV/sec drift) at each point.

  • Analysis: Calculate pKa using the Bjerrum difference plot or Gran plot method. The inflection point at 0.5 equivalents represents the pKa.

Method B: NMR-pH Titration (For Low Solubility)

Ideal for compounds with low aqueous solubility or when minimal sample is available.

Reagents:

  • D₂O (Deuterium Oxide).

  • DCl and NaOD solutions.

  • Internal standard (e.g., TSP or DSS).

Protocol:

  • Sample Prep: Dissolve ~1 mg of compound in 600 µL D₂O.

  • Initial Spectrum: Acquire a 1H-NMR spectrum at the starting pH.

  • Titration: Adjust pH using dilute DCl/NaOD. Measure pH in situ using a micro-electrode (apply correction:

    
    ).
    
  • Monitoring: Track the chemical shift (

    
    ) of the aromatic protons (H3, H4, H6) or the O-Methyl singlet. These signals will shift significantly upon protonation of the ring nitrogen.
    
  • Plotting: Plot

    
     vs. pH.
    
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for 2-aminopyridine and pyridine analog baseline values).
  • Gift, A. D., et al. (2012). "Experimental Determination of pKa Values by Use of NMR Chemical Shifts." Journal of Chemical Education, 89(11), 1458–1460. Link

  • PubChem Database. (2025).[1][2] "2-(Methylamino)pyridine Compound Summary." National Center for Biotechnology Information. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

Sources

Exploratory

An In-depth Technical Guide to 5-methoxy-N-methylpyridin-2-amine: Procurement, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-methoxy-N-methylpyridin-2-amine, a substituted pyridine derivative of interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-N-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its status as a non-catalog research chemical, this guide places a special emphasis on procurement through custom synthesis, providing a plausible and detailed synthetic protocol. Furthermore, it explores the potential applications of this compound in drug development, drawing parallels with structurally similar molecules that have shown significant biological activity. This document serves as a vital resource for researchers considering the use of 5-methoxy-N-methylpyridin-2-amine in their synthetic and drug discovery endeavors.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Procurement Strategy: Sourcing a Non-Catalog Chemical

A thorough search of commercial chemical supplier databases reveals that 5-methoxy-N-methylpyridin-2-amine is not a stock item and does not have a registered CAS number at the time of this guide's publication. This is not uncommon for specialized intermediates in drug discovery programs. Therefore, researchers requiring this compound will need to pursue one of the following procurement strategies:

  • In-house Synthesis: For laboratories with synthetic chemistry capabilities, the synthesis of 5-methoxy-N-methylpyridin-2-amine is a feasible option. A detailed synthetic protocol is provided in Section 4 of this guide.

  • Custom Synthesis: A more common and often more efficient approach is to outsource the synthesis to a specialized contract research organization (CRO) or a chemical supplier that offers custom synthesis services.[2][3][4][5][6]

Selecting a Custom Synthesis Partner

When selecting a custom synthesis provider, it is crucial to consider the following factors:

  • Expertise in Pyridine Chemistry: The chosen partner should have demonstrable experience in the synthesis and purification of pyridine derivatives.

  • Scale-up Capabilities: If larger quantities of the compound are anticipated to be needed for later-stage research, the supplier's ability to scale up the synthesis should be a key consideration.

  • Analytical Capabilities: The supplier must have the necessary analytical instrumentation (e.g., NMR, LC-MS, HPLC) to confirm the identity and purity of the final product.

  • Communication and Project Management: A transparent and collaborative relationship with the custom synthesis provider is essential for a successful outcome.

A summary of potential custom synthesis providers is presented in Table 1. Note that pricing for custom synthesis is project-dependent and will be determined based on the synthetic route, required purity, and desired quantity.

Supplier Type Examples Services Offered
Large Chemical Suppliers Thermo Fisher ScientificCustom synthesis, bulk chemicals, specialized testing.[6]
Specialized Intermediates Suppliers BLD Pharmatech Inc.Custom synthesis, research chemicals, scale-up manufacturing.[3][5]
Pharmaceutical Intermediates Specialists Sarchem LaboratoriesCustom synthesis of pharmaceutical intermediates.[4]
General Research Chemical Vendors Spectrum ChemicalWide range of research chemicals and custom solutions.[7]

Table 1: Representative Custom Synthesis and Research Chemical Suppliers

Physicochemical Properties

Property Predicted Value/Information
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Appearance Likely a solid or oil at room temperature.
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
pKa The pyridine nitrogen will be basic, and the exocyclic amino nitrogen will also have a basic character.

Synthesis of 5-methoxy-N-methylpyridin-2-amine

The synthesis of 5-methoxy-N-methylpyridin-2-amine can be achieved through a two-step process starting from the commercially available 2-amino-5-methoxypyridine. The proposed synthetic route involves the N-methylation of the primary amine.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-amino-5-methoxypyridine

While 2-amino-5-methoxypyridine is commercially available, a known synthesis procedure starts from 2-amino-5-iodopyridine.[8]

  • Reaction: 2-amino-5-iodopyridine is reacted with sodium methoxide in the presence of a copper catalyst in methanol at elevated temperature and pressure.

  • Work-up and Purification: The reaction mixture is concentrated, extracted with an organic solvent, and purified by column chromatography to yield 2-amino-5-methoxypyridine.

Step 2: N-methylation of 2-amino-5-methoxypyridine

A common method for the N-methylation of anilines and related amino-heterocycles is reductive amination or direct alkylation. A plausible approach for the synthesis of 5-methoxy-N-methylpyridin-2-amine is outlined below.

Materials:

  • 2-amino-5-methoxypyridine

  • Paraformaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 5-methoxy-N-methylpyridin-2-amine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS. The expected ¹H NMR spectrum would show a singlet for the N-methyl group, signals for the aromatic protons on the pyridine ring, and a singlet for the methoxy group.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Methoxylation (Literature Method) cluster_step2 Step 2: N-Methylation (Proposed) 2-amino-5-iodopyridine 2-amino-5-iodopyridine NaOCH3_Cu NaOCH3, Cu catalyst Methanol, 150 °C 2-amino-5-iodopyridine->NaOCH3_Cu Reaction 2-amino-5-methoxypyridine 2-amino-5-methoxypyridine NaOCH3_Cu->2-amino-5-methoxypyridine Product 2-amino-5-methoxypyridine_start 2-amino-5-methoxypyridine Reagents 1. Paraformaldehyde, MeOH 2. NaBH4 2-amino-5-methoxypyridine_start->Reagents Reaction Final_Product 5-methoxy-N-methylpyridin-2-amine Reagents->Final_Product Product

Sources

Protocols & Analytical Methods

Method

synthesis of 5-methoxy-N-methylpyridin-2-amine from 2-chloro-5-methoxypyridine

Technical Application Note: Optimized Amination Strategies for 5-Methoxy-N-methylpyridin-2-amine Strategic Overview The synthesis of 5-methoxy-N-methylpyridin-2-amine is a critical transformation in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Amination Strategies for 5-Methoxy-N-methylpyridin-2-amine

Strategic Overview

The synthesis of 5-methoxy-N-methylpyridin-2-amine is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors and CNS-active agents. The 2-amino-5-alkoxypyridine motif serves as a bioisostere for aniline and is frequently used to tune solubility and metabolic stability in drug scaffolds.

Chemical Challenge: The starting material, 2-chloro-5-methoxypyridine , presents a specific electronic challenge. While the pyridine nitrogen activates the 2-position for Nucleophilic Aromatic Substitution (


), the 5-methoxy group  is a strong electron-donating group (EDG). This donation increases electron density in the ring, significantly deactivating it toward nucleophilic attack compared to unsubstituted 2-chloropyridine.

Consequently, standard reflux conditions often fail, necessitating either High-Energy Thermal forcing or Transition-Metal Catalysis . This guide details both protocols to allow researchers to select the method best effectively suited to their scale and available equipment.

Reaction Landscape & Decision Matrix

Before selecting a protocol, evaluate the constraints of your specific campaign using the decision matrix below.

DecisionMatrix Start Start: 2-chloro-5-methoxypyridine Scale Assess Scale & Equipment Start->Scale ThermalCond Has High-Pressure Autoclave/Sealed Tube? Scale->ThermalCond Gram-Kilo Scale CatCond Requires Mild Conditions or Late-Stage Functionalization? Scale->CatCond mg Scale / Complex Scaffold RouteA ROUTE A: Thermal S_NAr (High Temp/Pressure) ThermalCond->RouteA Yes RouteB ROUTE B: Pd-Catalyzed Buchwald-Hartwig ThermalCond->RouteB No (Safety Risk) ProsA Pros: Metal-free, Low Cost Cons: Harsh conditions (140°C+) RouteA->ProsA CatCond->RouteA No (Cost Sensitive) CatCond->RouteB Yes ProsB Pros: Mild (80°C), High Yield Cons: Pd scavenging required RouteB->ProsB

Figure 1: Strategic decision matrix for selecting the optimal amination pathway.

Protocol A: High-Pressure Thermal Amination ( )

Best For: Scale-up (>10g), cost-sensitive projects, and labs avoiding heavy metals. Mechanism: Direct nucleophilic displacement driven by high concentration and temperature.

Materials
  • Substrate: 2-chloro-5-methoxypyridine (1.0 eq)

  • Reagent: Methylamine (40% aq. solution OR 2.0 M in THF) (5.0 - 10.0 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher boiling point)

  • Equipment: Teflon-lined stainless steel autoclave or heavy-wall pressure tube (Ace Glass).

Step-by-Step Methodology
  • Charging: To a pressure vessel, add 2-chloro-5-methoxypyridine (e.g., 5.0 g, 34.8 mmol).

  • Solvation: Add Ethanol (25 mL).

  • Amine Addition: Add Methylamine (40% aq., 30 mL, ~10 eq). Note: Excess amine acts as both nucleophile and acid scavenger.

  • Sealing: Seal the vessel tightly. Ensure the headspace is <50% of total volume to maintain pressure.

  • Reaction: Heat to 140°C - 150°C behind a blast shield. Stir vigorously for 16–24 hours.

    • Checkpoint: Monitor pressure; it may reach 5–10 bar.

  • Work-up:

    • Cool to room temperature (RT) and carefully vent residual gas.

    • Concentrate in vacuo to remove EtOH and excess methylamine.

    • Dissolve residue in DCM (50 mL) and wash with saturated

      
       (30 mL).
      
  • Purification:

    • The crude product is often pure enough (>90%).

    • If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (DCM:MeOH 95:5).

Critical Insight: The 5-OMe group deactivates the ring. Attempting this at reflux (80°C) will result in <5% conversion even after 48 hours. High temperature is non-negotiable for this route [1].

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best For: Late-stage functionalization, small scale, or when high temperatures must be avoided. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Materials
  • Substrate: 2-chloro-5-methoxypyridine (1.0 eq)

  • Reagent: Methylamine (2.0 M in THF) (1.2 - 1.5 eq)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: BINAP, Xantphos, or BrettPhos (4-10 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 eq) or 
    
    
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology
  • Inerting: Flame-dry a reaction flask and cool under Argon/Nitrogen flow.

  • Catalyst Pre-mix: Add

    
     (0.02 eq) and BINAP (0.04 eq) to the flask. Add Toluene (5 mL/g substrate) and stir at RT for 10 mins to form the active catalyst complex (solution turns orange/red).
    
  • Substrate Addition: Add 2-chloro-5-methoxypyridine (1.0 eq) and

    
     (1.5 eq).
    
  • Amine Addition: Add Methylamine (2.0 M in THF, 1.5 eq) via syringe.

  • Reaction: Heat to 80°C - 100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The reaction usually completes faster than the thermal route.

  • Work-up:

    • Cool to RT and filter through a Celite pad to remove Pd black and salts.

    • Rinse Celite with EtOAc.

  • Purification:

    • Concentrate filtrate.[1][2][3]

    • Purify via silica gel chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).

Critical Insight: While 2-chloropyridines are generally good substrates, the electron-rich nature of the 5-OMe ring can slow oxidative addition. Bulky, electron-rich phosphine ligands like BrettPhos or XPhos are superior if BINAP fails to drive full conversion [2, 3].

Comparative Data Analysis

FeatureThermal

(Route A)
Buchwald-Hartwig (Route B)
Temperature 140°C - 160°C80°C - 100°C
Pressure High (Requires Autoclave)Atmospheric (Inert Gas)
Yield 65 - 80%85 - 95%
Purity (Crude) Moderate (Tars possible)High
Cost Low (Reagents < $1/g)High (Pd/Ligand cost)
Scalability Excellent (kilo-lab ready)Moderate (Catalyst cost)
Green Score Medium (Atom efficient)Low (Heavy metal waste)

Analytical Validation

Ensure the isolated product matches these specifications to validate the protocol.

  • Product: 5-methoxy-N-methylpyridin-2-amine

  • Molecular Weight: 138.17 g/mol

  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       7.78 (d, J=3.0 Hz, 1H, H-6)
      
    • 
       7.10 (dd, J=9.0, 3.0 Hz, 1H, H-4)
      
    • 
       6.35 (d, J=9.0 Hz, 1H, H-3)
      
    • 
       4.50 (br s, 1H, NH)
      
    • 
       3.78 (s, 3H, 
      
      
      
      )
    • 
       2.90 (d, J=5.0 Hz, 3H, 
      
      
      
      )
  • LC-MS: ESI+ m/z calculated for

    
    ; found 139.1.
    

Troubleshooting & Optimization Workflow

Optimization Issue Problem Detected LowConv Low Conversion Issue->LowConv ByProd Hydrolysis Byproduct (Pyridinone) Issue->ByProd Sol1 Route A: Increase Temp to 160°C Route B: Switch to BrettPhos LowConv->Sol1 Sol2 Ensure Anhydrous Conditions Check Amine Quality ByProd->Sol2

Figure 2: Troubleshooting logic for common synthetic failures.

Common Pitfalls:

  • Hydrolysis: In Route A, if the methylamine solution is old or the seal leaks, water at 150°C can hydrolyze the chloride to form 5-methoxy-2-pyridone (a white solid insoluble in organic solvents). Fix: Use fresh reagents and anhydrous solvents if possible.

  • Incomplete Conversion: The 5-OMe group is a potent deactivator. If Route A stalls at 50%, do not add more time; add temperature (160°C) or switch to Route B.

References

  • Thermal Amination Precedence:Synthesis of 2-amino-5-methoxypyridine derivatives via high-pressure displacement.

    
     on deactivated pyridines). See: Journal of Medicinal Chemistry, 2014, 57(12), 5293-5305. Link
    
  • Buchwald-Hartwig Conditions: Palladium-Catalyzed Amination of Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Ligand Selection for Pyridines: BrettPhos-Catalyzed Amination of 2-Chloropyridines. Maiti, D., et al. (2009). Chemical Science, 1, 1-10. Link

  • Patent Reference (Analogous Chemistry): Preparation of aminopyridines as kinase inhibitors. WO2014201173A1. Link

Sources

Application

Strategic Protocols for the N-Methylation of 2-Amino-5-methoxypyridine

Executive Summary & Strategic Analysis The N-methylation of 2-amino-5-methoxypyridine (1) presents a classic regioselectivity challenge in heterocyclic chemistry. The molecule possesses two distinct nucleophilic nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-methylation of 2-amino-5-methoxypyridine (1) presents a classic regioselectivity challenge in heterocyclic chemistry. The molecule possesses two distinct nucleophilic nitrogen centers:

  • The Ring Nitrogen (N1): Pyridine-like, moderately basic (

    
     for the conjugate acid), and kinetically accessible.
    
  • The Exocyclic Amine (

    
    ):  Aniline-like but deactivated by resonance delocalization into the electron-deficient pyridine ring.
    

The Challenge: Direct alkylation with electrophiles like methyl iodide (MeI) typically favors the Ring Nitrogen , leading to the formation of the 1-methyl-2-imino-1,2-dihydropyridine salt (or "pyridinium" species), which is often an undesired impurity. Achieving selective alkylation at the exocyclic amine requires modulating the nucleophilicity of the specific nitrogen atom or utilizing alternative mechanistic pathways (e.g., reductive amination).

This guide outlines three distinct protocols based on the target product:

  • Protocol A (Gold Standard): Stepwise protection/alkylation for pure Mono-N-methyl product.

  • Protocol B (High Throughput): Reductive amination for Di-N-methyl product.

  • Protocol C (Direct): Base-mediated alkylation (High risk, requires strict control).

Strategic Decision Tree

The following flowchart illustrates the decision logic for selecting the appropriate synthetic route based on the desired substitution pattern and purity requirements.

MethylationStrategy Start Starting Material: 2-Amino-5-methoxypyridine TargetDecision Target Product? Start->TargetDecision MonoTarget Mono-N-Methyl (Secondary Amine) TargetDecision->MonoTarget SAR Requirement DiTarget Di-N-Methyl (Tertiary Amine) TargetDecision->DiTarget Physicochemical Opt. RouteA PROTOCOL A: Boc-Protection Route (High Fidelity) MonoTarget->RouteA Preferred (99% Regioselectivity) RouteC PROTOCOL C: Direct Alkylation (NaH/MeI) MonoTarget->RouteC Not Recommended (Low Selectivity) RouteB PROTOCOL B: Reductive Amination (Formaldehyde/NaBH3CN) DiTarget->RouteB Standard Method Risk Risk: Ring Alkylation (Pyridinium Salt) RouteC->Risk Major Side Reaction

Figure 1: Strategic decision matrix for N-methylation of aminopyridines.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Methylation (Boc-Route)

Target: 2-(Methylamino)-5-methoxypyridine Rationale: This 3-step sequence is the only reliable method to obtain the mono-methylated product without significant contamination from the dimethyl or ring-methylated byproducts. The Boc group acidifies the N-H proton (


 in DMSO), allowing deprotonation by NaH and exclusive alkylation at the exocyclic nitrogen.
Step 1: Boc-Protection
  • Dissolve: 2-Amino-5-methoxypyridine (1.0 eq) in anhydrous THF (0.5 M).

  • Add: Di-tert-butyl dicarbonate (

    
    , 1.2 eq) and catalytic DMAP (0.1 eq).
    
  • React: Stir at room temperature for 12–18 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate, dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purify: Flash chromatography (Hexane/EtOAc) to yield the carbamate intermediate.

Step 2: N-Methylation
  • Suspend: Sodium hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous DMF (0.2 M) at 0°C under Argon.

  • Add: Dropwise addition of the Boc-protected intermediate (from Step 1) dissolved in minimal DMF.

  • Stir: Allow H2 evolution to cease (approx. 30 min at 0°C, then 30 min at RT). The solution usually turns yellow/orange.

  • Alkylate: Cool back to 0°C. Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • React: Warm to RT and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Isolate: Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMF. Dry and concentrate.

Step 3: Deprotection
  • Dissolve: The methylated intermediate in DCM (0.2 M).

  • Acidify: Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • React: Stir at RT for 2 hours.

  • Neutralize: Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated

    
     (Caution: Gas evolution) until aqueous pH > 8.
    
  • Final Purification: Column chromatography (DCM/MeOH) yields the pure 2-(methylamino)-5-methoxypyridine.

Protocol B: Reductive Dimethylation

Target: 2-(Dimethylamino)-5-methoxypyridine Rationale: Reductive amination using formaldehyde drives the reaction to the tertiary amine. The use of Sodium Cyanoborohydride (


) in acetic acid is preferred over the harsher Eschweiler-Clarke conditions (Formic acid/Formaldehyde at reflux), which can be sluggish for electron-deficient anilines.
  • Reagents:

    • Substrate: 2-Amino-5-methoxypyridine (1.0 eq)[1]

    • Formaldehyde (37% aq.[2][3] solution, 5.0 eq)

    • Sodium Cyanoborohydride (

      
      , 3.0 eq)
      
    • Solvent: Acetic Acid (AcOH) or Methanol/AcOH (9:1)

  • Procedure:

    • Dissolve substrate in solvent (0.2 M).

    • Add Formaldehyde solution.[2][3] Stir for 15 minutes to allow imine/hemiaminal formation.

    • Cool to 0°C. Add

      
       portion-wise (Caution: Toxic HCN potential if acidified strongly; ensure ventilation).
      
    • Warm to RT and stir for 12 hours.

  • Workup:

    • Quench with water.

    • Basify to pH ~10 using 2N NaOH.

    • Extract with DCM.

    • Purify via silica gel chromatography.

Protocol C: Direct Alkylation (Cautionary)

Target: Mixtures (Not recommended for high purity needs) Rationale: If direct alkylation is attempted, using a strong base (NaH) is mandatory to deprotonate the exocyclic amine (creating an amide anion), which is more nucleophilic than the neutral ring nitrogen. Using weak bases (


) will almost invariably favor ring alkylation.
  • Condition: NaH (1.1 eq) in THF/DMF at 0°C, followed by MeI (1.0 eq).

  • Critical Control: Do NOT use excess MeI. Over-alkylation to the dimethyl or quaternary salt is rapid.

  • Purification: Requires careful separation of the target secondary amine from the ring-methylated isomer. See QC section below.

Quality Control & Validation

Distinguishing between the desired Exocyclic N-Me and the undesired Ring N-Me is critical. Use


 NMR for validation.[4][5][6]
FeatureTarget: 2-(Methylamino)-5-methoxy... Impurity: 1-Methyl-2-imino...
Methyl Signal Singlet,

2.8 – 3.0 ppm
Singlet,

3.5 – 4.0 ppm (Deshielded)
Ring Proton (H-6)

7.8 – 8.0 ppm (Similar to SM)

8.2 – 8.5 ppm (Downfield shift)
Exchangeable H Broad singlet (NH),

exchangeable
Broad singlet (NH), often sharper
Solubility Soluble in non-polar organic solvents (DCM, EtOAc)High water solubility; often precipitates as iodide salt

Self-Validation Check:

  • If your product is a solid that is insoluble in DCM but soluble in water immediately after alkylation, you likely formed the Ring N-methyl pyridinium salt .

  • If the methyl peak in NMR is >3.5 ppm, suspect ring alkylation.

References

  • Regioselectivity in Aminopyridines: Topic: Analysis of ring vs. exocyclic nitrogen nucleophilicity. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Explains why the ring nitrogen is the kinetic nucleophile in neutral conditions ( ~6.8 vs neutral exocyclic amine).
  • Boc-Protection Strategy (General Protocol)

    • Topic: Synthesis of N-alkylated aminopyridines via carbam
    • Source: Biological and Medicinal Chemistry Letters.
    • Citation:Bioorg. Med. Chem. Lett.2009, 19, 5698.
    • Link: (Analogous chemistry for 2-aminopyridine derivatives).

  • Reductive Amination Conditions

    • Topic: Borch Reduction using .
    • Source: Borch, R. F., et al. J. Am. Chem. Soc.1971, 93, 2897.
    • Link:

  • NMR Characterization of N-Methyl Isomers: Topic: Chemical shift differences between amino- and imino-pyridines. Source:Magnetic Resonance in Chemistry. Context: Confirms the downfield shift of N-Me on the ring nitrogen compared to exocyclic amines.

(Note: Specific CAS 10167-97-2 protocols are often proprietary; the above protocols are derived from validated methodologies for the 2-amino-5-methoxypyridine scaffold class.)

Sources

Method

reductive amination procedures for methoxypyridines

Application Note: Optimized Reductive Amination Procedures for Methoxypyridines Abstract Methoxypyridines represent a unique challenge in reductive amination due to the interplay between the electron-deficient pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Procedures for Methoxypyridines

Abstract

Methoxypyridines represent a unique challenge in reductive amination due to the interplay between the electron-deficient pyridine ring and the electron-donating methoxy substituent. This guide details optimized protocols for coupling methoxypyridine-carboxaldehydes with amines (and vice versa). We prioritize the Sodium Triacetoxyborohydride (STAB) method for its mildness and the Titanium(IV) Isopropoxide method for sterically hindered or unreactive substrates.

Part 1: Strategic Analysis & Chemical Logic

Successful reductive amination of methoxypyridines requires understanding the electronic environment of the pyridine nitrogen.

The Electronic "Tug-of-War"

The position of the methoxy group drastically alters the basicity of the pyridine nitrogen, influencing catalyst choice:

  • 2-Methoxypyridine (pKa ~3.3): The inductive effect (-I) of the adjacent oxygen dominates, making the ring nitrogen less basic than unsubstituted pyridine.

    • Implication: Less likely to sequester acid catalysts. Requires standard activation.

  • 4-Methoxypyridine (pKa ~6.6): Resonance donation (+R) dominates, making the ring nitrogen more basic.

    • Implication: The pyridine nitrogen acts as a proton sink. You may need to increase the equivalents of Acetic Acid (AcOH) to ensure enough free acid remains to activate the imine.

Mechanism of Action

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced.

ReductiveAmination Start Aldehyde + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Equilibrium Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine Iminium->Product Hydride Transfer (STAB/NaBH4)

Figure 1: General mechanism of reductive amination. The Iminium formation is the rate-determining step in many hindered systems.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Standard primary/secondary amines and unhindered methoxypyridine aldehydes. Reference Basis: Abdel-Magid, A. F. et al. J. Org.[1][2][3] Chem. 1996.[1][2][3]

Reagents:

  • Substrate: Methoxypyridine-x-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF[2][4]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (3-5 mL).

  • Activation: Add Glacial AcOH (1.0 mmol).

    • Note: If using 4-methoxypyridine derivatives, increase AcOH to 2.0 mmol to account for pyridyl nitrogen protonation.

    • Observation: Stir for 15-30 minutes. In DCE, the solution usually remains clear.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Caution: Mild gas evolution (H2) may occur if moisture is present.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS or TLC (Visualize with UV/Ninhydrin).

  • Quench: Add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to quench boron complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine. Dry over Na2SO4.

Why this works: STAB is sterically bulky and electron-poor, making it less reactive toward aldehydes than imines. This allows "one-pot" mixing without reducing the aldehyde to an alcohol.[5]

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, unreactive ketones, or acid-sensitive substrates. Reference Basis:[6][7] Mattson, R. J. et al. J. Org.[3] Chem. 1990; Bhattacharyya, S. J. Chem. Soc. 1995.[1]

Reagents:

  • Substrate: Methoxypyridine-x-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

  • Reductant: NaBH4 (Solid) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol (for the reduction step)

Protocol:

  • Complexation: In a dry flask under N2, combine amine (1.1 equiv) and aldehyde (1.0 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)4 (1.25 equiv) neat.

    • Observation: The mixture will often become viscous or change color (yellow/orange) as the titanium-hemiaminal species forms.

  • Stirring: Stir neat (or in minimal THF if solid) for 1–2 hours at RT.

    • Critical Step: This drives the equilibrium toward the imine/titanate species effectively scavenging water.

  • Dilution: Dilute with absolute Ethanol (5 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) slowly.

    • Note: The reaction is exothermic. Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (The "Trick"): Quench by adding 1N NaOH or water. A white precipitate (TiO2) will form.

    • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[8]

Part 3: Decision Matrix & Troubleshooting

Use the following decision tree to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Methoxypyridine Substrate IsHindered Is the Amine Sterically Hindered? Start->IsHindered MethodA Method A: STAB (DCE, AcOH) IsHindered->MethodA No (Primary/Unbranched Sec) CheckAcid Is Substrate Acid Sensitive? IsHindered->CheckAcid Yes (t-Butyl, alpha-branched) MethodB Method B: Ti(OiPr)4 (Neat -> NaBH4) CheckAcid->MethodB Yes (Avoid AcOH) CheckAcid->MethodB No (Need strong activation)

Figure 2: Protocol selection guide based on steric hindrance and acid sensitivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Pyridine N sequestering proton source.Increase AcOH to 2.0–3.0 equiv (Method A).
Alcohol Formation Aldehyde reducing faster than imine formation.Pre-stir aldehyde + amine for 1h before adding STAB. Switch to Method B.
Demethylation Acid concentration too high or heat applied.Maintain RT. Do not reflux with Lewis Acids. Use Method A.
Product stuck in Aqueous Product is protonated (Pyridinium salt).Ensure aqueous layer pH > 10 during workup. Use CHCl3/iPrOH (3:1) for extraction.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][9] J. Org.[1][2][3] Chem. 1996 , 61, 3849–3862.[1][2][3]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[3] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3] J. Org.[1][2][3] Chem. 1990 , 55, 2552–2554.[3]

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[6][7][10] J. Chem. Soc., Perkin Trans. 1 1995 , 2029–2034.

Sources

Application

Application Notes: The Strategic Use of 5-Methoxy-N-methylpyridin-2-amine in Modern Kinase Inhibitor Synthesis

Introduction: The Rise of Substituted Pyridines in Kinase Inhibition Protein kinases, which regulate the majority of cellular signal transductions, are one of the most intensely pursued target classes in drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Substituted Pyridines in Kinase Inhibition

Protein kinases, which regulate the majority of cellular signal transductions, are one of the most intensely pursued target classes in drug discovery, particularly in oncology.[1] Small-molecule kinase inhibitors have emerged as a crucial therapeutic modality, with a growing number of drugs approved by the FDA.[2][3][4][5] A common feature among many of these inhibitors is a heterocyclic core that mimics the adenine moiety of ATP, enabling competitive binding to the kinase hinge region.[6][7]

The 2-aminopyridine scaffold is a privileged structure in this context, prized for its ability to form critical hydrogen bond interactions within the kinase hinge.[8][9][10] The strategic functionalization of this core is paramount for achieving the desired potency, selectivity, and pharmacokinetic properties. This document provides an in-depth guide to the application of 5-methoxy-N-methylpyridin-2-amine , a key building block whose unique substitution pattern offers distinct advantages in the design of next-generation kinase inhibitors. We will explore its role in pivotal synthetic reactions, the structural rationale for its use, and detailed protocols for its successful implementation in a research setting.

Physicochemical Properties & Handling

Proper handling and understanding of a reagent's properties are critical for successful and safe experimentation.

PropertyValueNotes & Handling Precautions
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol -
Appearance Off-white to light yellow solidStore in a cool, dry place away from light and moisture.
Purity ≥97% (Typical)Confirm purity by NMR or LC-MS before use.
Solubility Soluble in MeOH, DCM, DMF, DMSOAssess solubility in the specific reaction solvent before starting a large-scale reaction.
Safety IrritantWear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The N-methylated secondary amine and the electron-rich pyridine core of 5-methoxy-N-methylpyridin-2-amine make it an ideal nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[11][12] This reaction is a cornerstone of modern medicinal chemistry for constructing the crucial aryl-amine bond found in many Type I and Type II kinase inhibitors.[11]

Workflow for Buchwald-Hartwig Amination

The following diagram outlines the typical workflow for coupling 5-methoxy-N-methylpyridin-2-amine with an aryl halide partner, a common step in assembling the core of a kinase inhibitor.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Weigh Reagents: - Aryl Halide (1.0 eq) - 5-methoxy-N-methylpyridin-2-amine (1.1-1.3 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) - Ligand (e.g., Xantphos, 2-10 mol%) - Base (e.g., NaOtBu, K₂CO₃, 2-3 eq) B 2. Add Anhydrous Solvent (e.g., Toluene, Dioxane) A->B C 3. Degas Mixture (N₂ or Ar purge for 15-30 min) B->C D 4. Heat to Temperature (80-110 °C) C->D E 5. Monitor by TLC/LC-MS (Check for consumption of starting material) D->E F 6. Cool & Quench (e.g., add water or sat. NH₄Cl) E->F G 7. Extract with Organic Solvent (e.g., EtOAc, DCM) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify by Column Chromatography (Silica gel) H->I J Final Product: Coupled Kinase Inhibitor Core I->J G Hypothetical Kinase Binding Interactions cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Core hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue (e.g., Thr, Met) back_pocket Hydrophobic Back Pocket solvent_front Solvent Front Residue (e.g., Asp) aminopyridine 5-Methoxy-N-methylpyridin-2-amine Moiety aminopyridine->hinge H-Bond (N-H···O=C) aminopyridine->solvent_front H-Bond (MeO···H-N) aryl_group Aryl Group (from coupling) aryl_group->back_pocket Hydrophobic Interaction

Sources

Method

Buchwald-Hartwig amination conditions for 5-methoxy-N-methylpyridin-2-amine

Application Note & Protocol Topic: Buchwald-Hartwig Amination Conditions for 5-methoxy-N-methylpyridin-2-amine Audience: Researchers, scientists, and drug development professionals. Strategic N-Arylation of 5-methoxy-N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination Conditions for 5-methoxy-N-methylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Strategic N-Arylation of 5-methoxy-N-methylpyridin-2-amine via Buchwald-Hartwig Cross-Coupling: A Mechanistic and Practical Guide

Introduction: The Significance of N-Aryl-2-Aminopyridines

The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its strategic N-arylation opens a gateway to vast chemical diversity, enabling the fine-tuning of pharmacological properties. The Buchwald-Hartwig amination has emerged as a premier method for constructing these critical C–N bonds, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific, electronically-rich and potentially challenging substrate: 5-methoxy-N-methylpyridin-2-amine. We will dissect the mechanistic underpinnings of the reaction to inform rational condition selection, present a robust experimental protocol, and offer a logical framework for troubleshooting.

Mechanistic Rationale: Engineering a Successful Catalytic Cycle

The success of a Buchwald-Hartwig amination hinges on the delicate balance of several interconnected steps within a palladium-based catalytic cycle.[2] Understanding this cycle is paramount for optimizing conditions, particularly for heteroaromatic substrates.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-coordinate Pd(0) complex, generated in situ from a palladium precatalyst, undergoes oxidative addition into the aryl halide (Ar-X) bond. This is often the rate-determining step of the cycle.[3] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[4]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) intermediate. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to facilitate deprotonation without causing substrate degradation.[4][5]

  • Reductive Elimination: This final step involves the formation of the new C–N bond, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst.[1][6] Bulky, electron-rich ligands on the palladium center are crucial as they accelerate this step, preventing side reactions and catalyst decomposition.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Active L-Pd(0) Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Binding & Deprotonation (+ Amine, + Base, - HX-Base) amido_complex->pd0 Reductive Elimination (+ Product Ar-NR'R'') aryl_halide Aryl Halide (Ar-X) amine Amine (HNR'R'') base Base product Product (Ar-NR'R'')

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for 2-Aminopyridine Substrates

The N-arylation of 2-aminopyridines like 5-methoxy-N-methylpyridin-2-amine presents unique challenges:

  • Catalyst Inhibition: The pyridine ring's nitrogen atom can act as a competing ligand, coordinating to the palladium center and inhibiting catalytic activity.[7]

  • Substrate Reactivity: The electron-donating methoxy group increases the electron density of the aminopyridine, enhancing its nucleophilicity. The secondary N-methyl amine is sterically less demanding than many other secondary amines.

To overcome these challenges, the selection of an appropriate catalyst system is the most critical experimental parameter. Modern catalyst systems, particularly those employing bulky, electron-rich biaryl monophosphine ligands, are designed to mitigate these issues. These ligands create a sterically crowded coordination sphere around the palladium, which favors coordination of the reactant amine over the pyridine nitrogen and promotes the crucial reductive elimination step.

Comparative Analysis of Catalyst Systems

The evolution of the Buchwald-Hartwig amination has led to several "generations" of catalyst systems, each with increasing activity and scope. For a challenging heteroaromatic coupling, a modern, highly active system is recommended.

Catalyst System ComponentClass / GenerationRationale & Key FeaturesSuitability for 2-Aminopyridines
Palladium Source Precatalysts (G2, G3, G4) Air-stable Pd(II) sources that rapidly and reliably generate the active Pd(0) species upon exposure to base.[4][8] Eliminates the need for in situ reduction of sources like Pd(OAc)₂.Excellent: Provides higher reproducibility and activity, which is crucial for challenging substrates.
Ligands Bulky Biarylphosphines (e.g., XPhos, SPhos, BrettPhos)Highly active, sterically demanding, and electron-rich. They accelerate reductive elimination and prevent catalyst deactivation.[8]Excellent: Considered the state-of-the-art for difficult C-N couplings, including those involving heteroaromatic amines.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Strong σ-donors that form very stable palladium complexes. Highly effective for coupling unreactive aryl chlorides.[9]Very Good: Offers a powerful alternative to phosphine ligands, especially for sterically hindered partners.
Bidentate Phosphines (e.g., BINAP, Xantphos)"First-generation" ligands. Effective for many couplings but can be less active for challenging substrates compared to modern biarylphosphines.[1][10]Moderate to Good: Xantphos can be effective, but biarylphosphines often provide higher yields and faster reaction times.
Base Strong Alkoxides (NaOtBu, KOtBu)High pKa ensures efficient deprotonation. Most commonly used and highly effective. Can be incompatible with base-sensitive functional groups.Excellent: The standard choice for this type of coupling, provided no sensitive groups are present.
Weak Inorganic Bases (K₃PO₄, Cs₂CO₃)Milder and compatible with a wider range of functional groups. Often require higher temperatures or longer reaction times.[4]Good: A viable alternative if the aryl halide partner contains base-labile functionality.

Experimental Protocol: N-Arylation of 5-methoxy-N-methylpyridin-2-amine

This protocol describes the coupling of 5-methoxy-N-methylpyridin-2-amine with 1-bromo-4-fluorobenzene as a representative aryl halide.

Reaction Scheme: (Self-generated image, not from search)

Materials & Reagents:

ReagentMWAmountMmolEquivalents
5-methoxy-N-methylpyridin-2-amine138.17138 mg1.01.0
1-Bromo-4-fluorobenzene175.00210 mg1.21.2
XPhos Pd G4883.5417.7 mg0.020.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (Anhydrous)-5.0 mL--
Step-by-Step Procedure:

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk line techniques).

  • Reaction Setup:

    • To a dry 10 mL oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add 5-methoxy-N-methylpyridin-2-amine (138 mg, 1.0 mmol), XPhos Pd G4 (17.7 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality Check: The use of a G4 precatalyst ensures reliable formation of the active Pd(0) catalyst.[8] NaOtBu is a strong base required to efficiently deprotonate the amine-palladium intermediate.[5][11]

  • Reagent Addition:

    • Seal the vessel. If using a Schlenk line, evacuate and backfill with inert gas three times.

    • Add anhydrous toluene (5.0 mL) via syringe.

    • Add 1-bromo-4-fluorobenzene (210 mg, 1.2 mmol) via syringe.

    • Causality Check: Anhydrous solvent is critical to prevent quenching of the base and side reactions.[12][13] A slight excess of the aryl halide ensures complete consumption of the limiting amine substrate.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Causality Check: Typical temperatures for these couplings are between 80-110 °C to ensure a sufficient rate of reaction, particularly the oxidative addition step.[4]

  • Reaction Monitoring:

    • After the allotted time, cool the reaction to room temperature.

    • To monitor progress, a small aliquot can be carefully removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS.

  • Workup Procedure:

    • Quench the reaction by slowly adding 5 mL of water.

    • Transfer the mixture to a separatory funnel and add 15 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-fluorophenyl)-5-methoxy-N-methylpyridin-2-amine.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A logical workflow can help diagnose and solve common issues.

Troubleshooting_Workflow start Low or No Product Formation check_purity Verify Reagent Purity & Inertness - Is base fresh? - Is solvent truly anhydrous? - Was atmosphere fully inert? start->check_purity First Check side_reaction Side Reaction Observed: Hydrodehalogenation start->side_reaction If Main Byproduct is Ar-H screen_ligand Screen Alternative Ligands - Try a different class (e.g., SPhos, BrettPhos) - Increase ligand:Pd ratio to 2:1 if not using a precatalyst check_purity->screen_ligand If Purity OK screen_base Screen Alternative Bases - If side products suggest degradation, try K₃PO₄ or Cs₂CO₃ - Ensure base is finely ground for better solubility screen_ligand->screen_base If No Improvement screen_temp Adjust Temperature - Increase temperature to 110-120°C (if using weaker base) - Lower temperature if decomposition is observed screen_base->screen_temp If Still Low Yield fix_hdh Modify Ligand/Conditions - Use a bulkier ligand (e.g., tBuXPhos) - Lower reaction temperature side_reaction->fix_hdh

Caption: A logical workflow for troubleshooting a low-yielding amination.

  • Issue: Low Conversion: This is the most common problem. Before altering the core chemistry, always re-verify the integrity of your setup. Ensure the solvent is truly anhydrous and that the base is fresh and has not been passivated by atmospheric CO₂ and moisture. Confirm that a rigorously inert atmosphere was maintained.[14][15]

  • Issue: Hydrodehalogenation: The observation of the reduced arene (Ar-H) as a major byproduct indicates a competing reaction pathway. This can sometimes be suppressed by using more sterically hindered ligands or by lowering the reaction temperature.[14]

  • Issue: Catalyst Deactivation: If the reaction starts but stalls, it may indicate catalyst deactivation. This can be caused by impurities in the starting materials or insufficient protection from oxygen.[14] Using modern, robust palladacycle precatalysts as outlined in the protocol generally minimizes this issue.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Gagnon, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Newman, S. G. et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Vechý, P. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). [Link]

  • Singh, R. et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Christensen, M. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Application

Application Note: Regioselective Acylation of 5-Methoxy-N-methylpyridin-2-amine

This guide outlines the optimized protocols for the acylation of 5-methoxy-N-methylpyridin-2-amine , a specialized scaffold often used in kinase inhibitor and GPCR ligand development. The presence of the electron-donatin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocols for the acylation of 5-methoxy-N-methylpyridin-2-amine , a specialized scaffold often used in kinase inhibitor and GPCR ligand development.

The presence of the electron-donating methoxy group at the C5 position, combined with the dual nucleophilic nature of the 2-aminopyridine core, presents specific regioselectivity challenges that this guide addresses.

Executive Summary

Synthesizing amides from 5-methoxy-N-methylpyridin-2-amine (1) requires navigating the competition between the exocyclic amine (desired nucleophile) and the pyridine ring nitrogen (undesired nucleophile). The C5-methoxy group enhances the basicity of the ring nitrogen, increasing the risk of forming N-acylpyridinium salts or zwitterionic side products.

This guide provides two validated protocols:

  • Method A (The Standard): DMAP-catalyzed acylation in DCM (Recommended for >90% of substrates).

  • Method B (The "Hard" Nucleophile): Irreversible deprotonation using NaH (Recommended for sterically hindered or electron-rich acyl chlorides).

Chemical Context & Mechanistic Insight

The "Dual Nucleophile" Challenge

The substrate contains two nucleophilic nitrogen atoms. Regioselectivity is dictated by the relative nucleophilicity and the stability of the resulting product.

  • Exocyclic Nitrogen (

    
    ):  The secondary amine (-NHMe). Formation of the amide here creates a stable, neutral product.
    
  • Ring Nitrogen (

    
    ):  The pyridine nitrogen. Acylation here forms a cationic N-acylpyridinium salt. While often reversible, this pathway can sequester the starting material or lead to hydrolysis during workup.
    

Impact of the 5-Methoxy Group: The 5-OMe group is a strong Electron Donating Group (EDG). It pushes electron density into the ring (via resonance), significantly increasing the basicity (


) of 

. This makes the "unproductive" ring acylation pathway kinetically faster compared to unsubstituted aminopyridines.
The Solution: DMAP Catalysis (Steglich Mechanism)

To bypass the competing ring attack, we utilize 4-Dimethylaminopyridine (DMAP) . DMAP reacts with the acyl chloride orders of magnitude faster than either nitrogen on the substrate, forming a highly reactive N-acyl-DMAP intermediate. This intermediate selectively transfers the acyl group to the exocyclic amine (


), which is sterically more accessible for the transfer than the ring nitrogen.
Pathway Visualization

The following diagram illustrates the competition and the DMAP-mediated resolution.

ReactionPathway Substrate 5-Methoxy-N-methyl pyridin-2-amine RingAcyl N-Acylpyridinium Salt (Unstable/Side Product) Substrate->RingAcyl Direct Attack (Ring N) Enhanced by 5-OMe AcylCl Acyl Chloride (R-COCl) AcylDMAP N-Acyl-DMAP (Activated Intermediate) AcylCl->AcylDMAP + DMAP (Fast) DMAP DMAP (Catalyst) RingAcyl->Substrate Reversible Product Desired Amide (N-Exocyclic Acylation) AcylDMAP->Product + Substrate (Exocyclic N)

Figure 1: Reaction pathway showing the kinetic dominance of the DMAP cycle over the direct ring acylation.

Experimental Protocols

Method A: DMAP-Catalyzed Acylation (Standard)

Applicability: Suitable for 95% of acyl chlorides (aromatic, aliphatic, heterocyclic). Scale: Protocol written for 1.0 mmol.

Materials
  • Substrate: 5-methoxy-N-methylpyridin-2-amine (1.0 equiv)

  • Reagent: Acyl Chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Catalyst: DMAP (0.1 equiv / 10 mol%)

  • Solvent: Dichloromethane (DCM), Anhydrous (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under

    
     atmosphere.
    
  • Dissolution: Add the substrate (1.0 equiv), TEA (2.5 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (5 mL per mmol substrate).

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Addition: Add the Acyl Chloride (1.2 equiv) dropwise over 5 minutes.

    • Note: A slight exotherm or precipitate (TEA·HCl salts) formation is normal.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via LCMS or TLC. The starting material (secondary amine) is more polar than the amide product.

  • Quench: Add saturated

    
     solution (5 mL). Stir vigorously for 10 minutes to hydrolyze any excess acyl chloride.
    
  • Workup:

    • Transfer to a separatory funnel.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Sodium Hydride Deprotonation (For Difficult Substrates)

Applicability: Use when the acyl chloride is sterically hindered (e.g., ortho-substituted benzoyl chlorides) or if Method A yields <50%. Mechanism: Irreversible deprotonation of the NH group creates a potent amide anion, forcing the reaction.

Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck RBF under Argon flow.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.5 equiv) to the flask. Wash with dry hexanes (2x) to remove oil if strictly necessary (optional for >50mg scale). Suspend NaH in anhydrous THF or DMF (0.2 M).

  • Anion Formation: Cool to 0 °C. Add a solution of 5-methoxy-N-methylpyridin-2-amine (1.0 equiv) in THF dropwise.

    • Observation: Gas evolution (

      
      ) will occur. The solution may turn yellow/orange (anion color). Stir for 30 mins at 0 °C.
      
  • Acylation: Add the Acyl Chloride (1.2 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 1–2 hours.

  • Quench (Careful): Cool back to 0 °C. Dropwise add saturated

    
     solution to quench excess hydride.
    
  • Workup: Extract with Ethyl Acetate (EtOAc). If DMF was used, wash the organic layer extensively with water/LiCl solution to remove DMF.

Workflow Visualization

Workflow Start Start: 1.0 mmol Substrate Choice Is Acyl Chloride Hindered/Unreactive? Start->Choice MethodA Method A: DCM / TEA / DMAP Choice->MethodA No (Standard) MethodB Method B: THF / NaH Choice->MethodB Yes AddReagents Add TEA (2.5 eq) + DMAP (0.1 eq) Cool to 0°C MethodA->AddReagents AddAcyl Add Acyl Chloride dropwise AddReagents->AddAcyl Monitor Stir RT 2-4h (TLC/LCMS) AddAcyl->Monitor Quench Quench (NaHCO3 or NH4Cl) Monitor->Quench Deprotonate Add NaH (1.5 eq) @ 0°C Wait for H2 evolution MethodB->Deprotonate AddAcylB Add Acyl Chloride Deprotonate->AddAcylB AddAcylB->Quench Purify Purification (Flash Chromatography) Quench->Purify

Figure 2: Decision tree and workflow for selecting the appropriate acylation protocol.

Data Analysis & Troubleshooting

Expected Analytical Data
  • 
     NMR: 
    
    • N-Me Group: The starting material N-Me appears around

      
       2.8–3.0 ppm (doublet if coupling to NH visible). Upon acylation, this singlet typically shifts downfield to 
      
      
      
      3.2–3.5 ppm due to the electron-withdrawing amide carbonyl.
    • Ring Protons: The H3 proton (ortho to the amine) will shift downfield significantly due to the anisotropic effect of the carbonyl group.

  • LCMS:

    • Look for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Note that N-acylation reduces the basicity of the pyridine ring slightly, but the product should still ionize well in positive mode (ESI+).
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Acyl chloride hydrolysis or steric hindrance.Ensure reagents are dry. Switch to Method B (NaH) to force reactivity.
New Spot on TLC (Low Rf) Formation of N-acylpyridinium salt (Ring acylation).Stir longer at RT or heat to 40°C to allow rearrangement/equilibration to the thermodynamic amide product.
Starting Material Remains Inactive Acyl Chloride.Add DMAP if not already used. If using Method A, increase DMAP to 0.5 equiv.
Product Hydrolyzes on Column Product instability on acidic silica.Pre-treat silica gel with 1%

in hexanes before loading the column.

References

  • DMAP Catalysis Mechanism

    • Steglich, W.; Höfle, G. Angew. Chem. Int. Ed. Engl.1969, 8, 981.
    • Xu, S., et al. "4-Dimethylaminopyridine (DMAP) as a Nucleophilic Catalyst." Common Organic Chemistry. Link

  • Aminopyridine Reactivity

    • Fischer, C., et al. "Regioselective Acylation of 2-Aminopyridines." J. Org.[1][2] Chem.2001 , 66, 3245.

    • Vertex AI Search Result 1.1: "2-Aminopyridines via Reaction of Pyridine N-Oxides."[3] Link (Discusses reactivity patterns of substituted aminopyridines).

  • Specific Substrate Properties

    • PubChem Compound Summary: 5-methoxy-2-methylpyridine derivatives. Link

  • General Protocol Validation: Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." (Standard operating procedures for amide coupling in drug discovery).

Sources

Method

nucleophilic aromatic substitution SNAr to make 5-methoxy-N-methylpyridin-2-amine

) Target Molecule: 5-methoxy-N-methylpyridin-2-amine (CAS: N/A for specific salt, Free base generic) Executive Summary This technical guide details the synthesis of 5-methoxy-N-methylpyridin-2-amine using Nucleophilic Ar...

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Molecule:  5-methoxy-N-methylpyridin-2-amine (CAS: N/A for specific salt, Free base generic)

Executive Summary

This technical guide details the synthesis of 5-methoxy-N-methylpyridin-2-amine using Nucleophilic Aromatic Substitution (


). While 2-halopyridines are generally reactive toward 

, the presence of the 5-methoxy group presents a specific challenge: it is an Electron Donating Group (EDG) that deactivates the ring toward nucleophilic attack via resonance (+M effect), raising the energy of the transition state.

To overcome this electronic deactivation, this protocol prioritizes the use of 2-fluoro-5-methoxypyridine over the chloro-analog due to the "Fluorine Effect" in


, where high electronegativity stabilizes the rate-determining Meisenheimer complex. We provide two protocols: a High-Fidelity Method  (using the fluoro-substrate) and a Cost-Optimization Method  (using the chloro-substrate with forcing conditions).

Mechanistic Insight & Strategy

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4] Unlike


 or 

, the bond breaking of the leaving group (C-X) is not the rate-determining step (RDS).[5] The RDS is the initial nucleophilic attack by methylamine to form the anionic Meisenheimer complex.
The "Fluorine Advantage"

In this specific substrate, the 5-OMe group donates electron density into the ring, making the C2 position less electrophilic.

  • Chlorine (Cl): A weak leaving group in this context because it provides less inductive stabilization to the intermediate.

  • Fluorine (F): The high electronegativity of fluorine inductively withdraws electron density (

    
    -withdrawal) from the C2 carbon. This lowers the energy of the transition state (Meisenheimer complex), significantly accelerating the reaction despite the stronger C-F bond.
    
Mechanistic Pathway[4][6][7][8][9]

SNAr_Mechanism cluster_effect Substituent Effects SM 2-Fluoro-5-methoxypyridine (Substrate) TS Meisenheimer Complex (Stabilized by F and Ring N) SM->TS Addition (RDS) Slow Step Nu Methylamine (Nucleophile) Nu->TS Prod 5-methoxy-N-methylpyridin-2-amine (Product) TS->Prod Elimination Fast Step LG HF / F- TS->LG Note1 5-OMe (EDG): Deactivates Ring (+M) Retards Attack Note2 2-F (EWG): Inductive (-I) Stabilization Accelerates Attack

Figure 1: Mechanistic pathway highlighting the rate-determining addition step and the competing electronic effects of the 5-OMe and 2-F groups.

Pre-Reaction Planning & Safety

Material Selection Table
ComponentSpecificationRoleCritical Note
Substrate 2-Fluoro-5-methoxypyridineElectrophilePreferred for milder conditions.
Alt. Substrate 2-Chloro-5-methoxypyridineElectrophileCheaper, requires higher T (>120°C).
Nucleophile Methylamine (33% in EtOH or 2M in THF)NucleophileUse 3–5 equivalents to drive kinetics.
Solvent Ethanol (EtOH) or DMSOMediumEtOH for sealed tube; DMSO for open reflux (not recommended for volatile amine).
Base Excess Methylamine or

Acid ScavengerNeutralizes HF/HCl byproducts.
Safety Hazards[10]
  • Methylamine: Toxic gas at STP. Solutions are volatile. Must use a sealed pressure vessel (autoclave or heavy-wall glass pressure tube).

  • Pressure: Heating volatile solvents/reagents in a closed system generates significant pressure. Ensure glassware is rated for >10 bar.

  • HF Generation: The reaction generates HF (as methylammonium fluoride). While not free HF gas, fluoride salts are toxic.

Experimental Protocols

Protocol A: The High-Fidelity Method (Recommended)

Best for: High purity, ease of workup, and laboratory safety.

Reagents:

  • 2-Fluoro-5-methoxypyridine (1.0 equiv, e.g., 1.27 g, 10 mmol)

  • Methylamine (33 wt. % in absolute ethanol) (5.0 equiv, ~5 mL)

  • Ethanol (5 mL, optional dilution)

Procedure:

  • Setup: Charge a 35 mL heavy-wall borosilicate pressure vial (e.g., Ace Glass or ChemGlass) with a magnetic stir bar.

  • Addition: Add 2-Fluoro-5-methoxypyridine. Cool the vial to 0°C in an ice bath.

  • Nucleophile: Slowly add the cold Methylamine solution. (Cooling prevents methylamine outgassing).

  • Reaction: Seal the vessel tightly with a Teflon screw cap. Transfer to a pre-heated oil bath or heating block at 85°C .

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (2-F) should disappear; product is more polar.

  • Workup:

    • Cool the vessel to room temperature, then to 0°C.

    • Carefully open the seal in a fume hood (release of excess methylamine pressure).

    • Concentrate the mixture under reduced pressure (Rotavap) to remove EtOH and excess methylamine.

  • Purification:

    • Dissolve residue in DCM (30 mL). Wash with saturated

      
       (15 mL) to neutralize hydrofluoride salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.[6]
      
    • Result: Off-white solid. Usually >95% pure. If necessary, recrystallize from Hexanes/EtOAc or flash chromatography (0-5% MeOH in DCM).

Protocol B: The Cost-Optimization Method

Best for: Large scale where raw material cost (Cl vs F) outweighs energy/time costs.

Reagents:

  • 2-Chloro-5-methoxypyridine (1.0 equiv)[7]

  • Methylamine (2.0 M in THF or Methanol) (10.0 equiv)

  • Copper powder (0.05 equiv) - Optional catalyst

Procedure:

  • Setup: Stainless steel autoclave or high-pressure reactor (Parr bomb).

  • Conditions: Mix substrate and methylamine solution. Seal reactor.

  • Reaction: Heat to 130–140°C for 16–24 hours. The higher temperature is mandatory to overcome the Cl-leaving group barrier in the deactivated ring.

  • Workup: Similar to Protocol A, but requires more rigorous washing to remove unreacted chloride substrate (which is harder to separate than the fluoro analog).

Process Decision Workflow

Use this logic tree to select the appropriate experimental setup.

Process_Workflow Start Start Synthesis CheckSM Check Starting Material Start->CheckSM IsFluoro 2-Fluoro-5-OMe CheckSM->IsFluoro Preferred IsChloro 2-Chloro-5-OMe CheckSM->IsChloro Cost-driven CondFluoro Condition A: Temp: 85°C Time: 4-6 h Vessel: Glass Pressure Tube IsFluoro->CondFluoro CondChloro Condition B: Temp: 135°C Time: 18-24 h Vessel: Steel Autoclave IsChloro->CondChloro Workup Workup: Concentrate -> DCM Extr. -> NaHCO3 Wash CondFluoro->Workup CondChloro->Workup QC QC Analysis: 1H NMR & LCMS Workup->QC

Figure 2: Decision tree for selecting reaction conditions based on substrate availability.

Analytical Validation (QC)

Upon isolation, verify the identity of 5-methoxy-N-methylpyridin-2-amine using these key spectral markers:

  • LCMS: Expect

    
     Da.
    
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       ~3.75 ppm (s, 3H):  Distinctive singlet for the Methoxy (-OCH3)  group.
      
    • 
       ~2.80 ppm (d, 3H):  Doublet for the N-Methyl (-NHCH3)  group (couples with NH).
      
    • 
       ~6.40 ppm (d, 1H):  Aromatic proton at C3 (ortho to amine, shielded by electron donation from NHMe).
      
    • 
       ~7.80 ppm (d, 1H):  Aromatic proton at C6 (ortho to ring Nitrogen, deshielded).
      
    • 
       ~6.0-7.0 ppm (br s, 1H):  Broad singlet for the Amine (-NH)  proton (exchangeable with 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<50%) Deactivation by 5-OMe group.Switch from 2-Cl to 2-F substrate. Increase Temp by 20°C.
Substrate Hydrolysis Wet solvent (formation of pyridone).Use anhydrous EtOH or THF. Ensure methylamine source is not aqueous if T > 100°C.
Pressure Leak Faulty seal on vessel.Replace O-rings on pressure tube. Use Teflon tape on threads.
Dark/Tar Formation Oxidation of amine at high T.Degas solvents with Nitrogen/Argon before sealing.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
    
  • : Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • General Protocol for Aminopyridines: Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science, 342(6161), 956-960. (Context on pyridine reactivity).
  • Synthesis of Methoxy-aminopyridines: Organic Syntheses, Coll. Vol. 10, p.423 (2004). (Analogous procedures for substituted pyridines). Link

  • Safety of Methylamine: PubChem Compound Summary for CID 6329, Methylamine. Link

Sources

Application

The Versatile Building Block: 5-Methoxy-N-methylpyridin-2-amine in Modern Medicinal Chemistry

An In-depth Guide for Researchers and Drug Development Professionals In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the 2-aminopyridine moiety has emerged as a "privileged" structure, frequently appearing in a diverse array of pharmacologically active compounds. This guide focuses on a particularly valuable derivative, 5-methoxy-N-methylpyridin-2-amine , and its role as a versatile building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its application in key synthetic transformations that are fundamental to the construction of complex drug candidates.

The 2-Aminopyridine Scaffold: A Foundation for Drug Design

The 2-aminopyridine unit is a simple, low molecular weight fragment that serves as an excellent starting point for the synthesis of a wide range of biologically active molecules.[1][2] Its inherent structural features, including the basic pyridine nitrogen and the nucleophilic amino group, provide multiple reactive handles for chemical modification. This dual reactivity allows for the construction of fused heterocyclic systems and the introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacological profile.

The incorporation of a 2-aminopyridine core has been a successful strategy in the development of drugs targeting a wide spectrum of diseases, including cancer, Alzheimer's disease, diabetes, and viral infections.[3] Marketed drugs such as the anti-inflammatory piroxicam and the antibacterial sulfapyridine are testaments to the enduring utility of this scaffold in medicinal chemistry.[3]

Physicochemical Properties and Key Structural Features

The subject of this guide, 5-methoxy-N-methylpyridin-2-amine, possesses a unique combination of structural features that make it an attractive building block for drug discovery programs.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C7H10N2O-
Molecular Weight 138.17 g/mol -
Appearance Likely a solid or high-boiling liquidInferred from related compounds
Solubility Expected to have moderate solubility in organic solvents
pKa The pyridine nitrogen will be basic, and the N-methylamino group will have a distinct pKa. N-methylation generally leads to a slight decrease in the basicity of the amino group.[4]

The methoxy group at the 5-position is a key feature, as it can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, potentially modulating the binding affinity of the final compound to its biological target. The N-methyl group on the exocyclic amine can serve several purposes. It can enhance metabolic stability by blocking N-dealkylation, and its steric bulk can be used to probe the topology of a binding pocket. Furthermore, N-methylation can impact the compound's physicochemical properties, such as its lipophilicity and aqueous solubility.

Synthesis of 5-methoxy-N-methylpyridin-2-amine

Protocol 1: Synthesis of 2-amino-5-methoxypyridine

This protocol is adapted from a known procedure for the synthesis of 2-amino-5-methoxypyridine from 2-amino-5-iodopyridine.[5]

Reaction Scheme:

G cluster_0 Synthesis of 2-amino-5-methoxypyridine A 2-amino-5-iodopyridine C 2-amino-5-methoxypyridine A->C [15] B Sodium Methoxide, Copper Powder, Methanol, 150 °C G cluster_1 N-methylation of 2-amino-5-methoxypyridine A 2-amino-5-methoxypyridine C 5-methoxy-N-methylpyridin-2-amine A->C B Methylating Agent (e.g., Methyl Iodide), Base (e.g., NaH), Solvent (e.g., THF) G A Combine 5-methoxy-N-methylpyridin-2-amine, Aryl Halide, Base, and Solvent B Degas the Reaction Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F G A Combine Halogenated Aminopyridine, Boronic Acid, Base, and Solvent B Degas the Reaction Mixture A->B C Add Palladium Catalyst B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F

Sources

Method

Application Notes and Protocols for the Storage of N-Methylaminopyridine Derivatives

[A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals] Author's Foreword As a Senior Application Scientist, I've witnessed firsthand the critical importance of proper compound storage in...

Author: BenchChem Technical Support Team. Date: February 2026

[A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals]

Author's Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical importance of proper compound storage in ensuring the integrity and reproducibility of research. N-methylaminopyridine derivatives, a cornerstone in pharmaceutical development and chemical synthesis, are no exception. Their inherent reactivity, while beneficial in synthesis, can also be a liability if not managed correctly. This guide is born from field-proven insights and a deep dive into the chemical principles governing their stability. It is designed to be a practical resource, moving beyond mere procedural lists to explain the why behind each recommendation. Our goal is to empower you with the knowledge to design and implement robust storage protocols, thereby safeguarding your valuable research and development efforts.

The Chemistry of Stability: Understanding N-Methylaminopyridine Derivatives

N-methylaminopyridine derivatives are characterized by a pyridine ring substituted with a methylamino group. The lone pair of electrons on the nitrogen atom of the methylamino group can donate into the electron-deficient pyridine ring, influencing the molecule's reactivity and stability.[1][2] The position of the methylamino group (ortho, meta, or para to the ring nitrogen) and the presence of other substituents on the pyridine ring significantly impact the compound's electronic properties and, consequently, its storage requirements.[3][4]

Key Factors Influencing Stability:

  • Oxidation: The electron-rich nature of the aminopyridine ring makes it susceptible to oxidation. This can lead to the formation of N-oxides or other degradation products, often accompanied by a color change from white/off-white to yellow or brown.[5]

  • Hydrolysis: While generally stable, some derivatives may be susceptible to hydrolysis under strongly acidic or basic conditions, especially if other labile functional groups are present.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[6]

  • Hygroscopicity: Many amine-containing compounds are hygroscopic, meaning they can absorb moisture from the atmosphere. This can lead to physical changes (e.g., clumping) and potentially catalyze degradation.[3]

  • Substituent Effects:

    • Electron-donating groups (EDGs) on the pyridine ring (e.g., alkoxy, alkyl groups) increase the electron density of the ring system, potentially making the compound more susceptible to oxidation.

    • Electron-withdrawing groups (EWGs) (e.g., nitro, cyano, haloalkyl groups) decrease the electron density, which can enhance stability against oxidation but may increase susceptibility to nucleophilic attack.[7]

General Storage and Handling Protocols

Adherence to proper storage and handling procedures is the first line of defense in preserving the integrity of N-methylaminopyridine derivatives.

Immediate Actions Upon Receipt

A systematic approach upon receiving a new batch of an N-methylaminopyridine derivative is crucial for establishing a baseline for its quality throughout its lifecycle.

Experimental Protocol: Initial Quality Assessment

  • Visual Inspection: Carefully inspect the container for any signs of damage. Note the physical appearance of the compound (color, crystallinity). Any deviation from the expected appearance should be documented.

  • Documentation: Record the date of receipt, batch/lot number, and initial observations in a dedicated laboratory notebook or electronic inventory system.

  • Purity Analysis (Baseline): Perform an initial purity assessment using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This baseline data is essential for future stability comparisons.[8][9]

  • Segregation: Store the compound in a designated, well-ventilated, and controlled environment, away from incompatible materials.

Recommended General Storage Conditions

For the majority of N-methylaminopyridine derivatives, the following conditions provide a robust foundation for maintaining their stability.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.[10]
Atmosphere Tightly sealed container; consider inert gas (e.g., argon, nitrogen) for long-term storage or for particularly sensitive derivatives.Minimizes exposure to atmospheric oxygen and moisture.[11]
Light Amber glass vials or opaque containers.Protects from light-induced degradation.[6]
Incompatibilities Store away from strong oxidizing agents, strong acids, and acid chlorides.[12]Prevents potentially hazardous and degradative chemical reactions.

Note: For certain derivatives prone to self-condensation or other thermally-induced transformations, storage at -20 °C (freezer) may be necessary.[13][14] Always consult the supplier's Safety Data Sheet (SDS) for specific recommendations.[11][12][15][16]

Safe Handling Practices
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable), safety goggles, and a lab coat.[1][3][6]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][6]

  • Dispensing: When dispensing, minimize the time the container is open to the atmosphere. Use clean, dry spatulas and equipment.

  • Spill Management: In case of a spill, follow established laboratory procedures for hazardous material cleanup. Absorbent materials like sand or vermiculite can be used to contain the spill before disposal.[6]

Stability Testing and Re-evaluation

A proactive stability testing program is essential for ensuring the continued quality of N-methylaminopyridine derivatives, especially for long-term research projects or in drug development pipelines.

Routine Quality Control

For compounds in regular use, a periodic check of purity can prevent the use of degraded material in critical experiments.

Experimental Protocol: Routine Purity Verification

  • Frequency: Perform a purity check every 6-12 months, or more frequently if the compound is stored under less than ideal conditions or if there are visual signs of degradation.

  • Method: Utilize a standardized HPLC method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often a good starting point.[18][19]

  • Comparison: Compare the purity profile to the initial baseline data. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.

  • Action: If purity has fallen below an acceptable threshold (e.g., >2% decrease), the compound should be flagged for re-purification or disposal.

Comprehensive Stability Study

For critical applications, a more in-depth stability study under accelerated conditions can predict the long-term stability and help establish a reliable shelf-life.[6][9][10][19][20]

Experimental Protocol: Accelerated Stability Study

  • Sample Preparation: Aliquot the N-methylaminopyridine derivative into several vials from the same batch.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Long-Term: 2-8 °C (as a control)

    • Accelerated: 40 °C / 75% Relative Humidity (RH)

    • Stress: 60 °C / 75% RH

  • Time Points: Pull samples for analysis at pre-determined intervals (e.g., 0, 1, 3, and 6 months for accelerated conditions).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity and Degradants: Use a validated, stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Moisture Content: Determine the water content by Karl Fischer titration, especially if hygroscopicity is a concern.

  • Data Evaluation: Plot the purity of the compound versus time for each storage condition. This data can be used to estimate the shelf-life under recommended storage conditions.

Workflow for Stability Assessment

Caption: Decision workflow for storage and stability testing.

Signs of Degradation and Troubleshooting

Vigilance for the signs of compound degradation is crucial for maintaining experimental integrity.

Common Signs of Degradation:

  • Color Change: The most common indicator is a change from a white or off-white solid to yellow, brown, or even black.

  • Clumping or Caking: This can indicate moisture absorption.

  • Changes in Solubility: A previously soluble compound may become less soluble due to the formation of insoluble degradation products or polymers.

  • Altered Analytical Profile: The appearance of new peaks or a decrease in the main peak in an HPLC chromatogram, or new signals in an NMR spectrum, are clear indicators of degradation.

Potential Degradation Pathways:

G Compound N-Methylaminopyridine Derivative Oxidized N-Oxide / Ring Hydroxylation Products Compound->Oxidized O2, Light Hydrolyzed Hydrolysis Products (if applicable) Compound->Hydrolyzed H2O, Acid/Base Polymerized Polymeric Impurities Compound->Polymerized Heat, Light Nitrosamine N-Nitrosamine Impurity (in presence of nitrosating agents) Compound->Nitrosamine Nitrites, Acidic pH

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methoxy-N-methylpyridin-2-amine Synthesis

Current Status: Operational Ticket Focus: Yield Optimization & Process Stability Audience: Medicinal Chemists, Process Chemists Executive Summary The synthesis of 5-methoxy-N-methylpyridin-2-amine is a critical step in t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Process Stability Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of 5-methoxy-N-methylpyridin-2-amine is a critical step in the development of various kinase inhibitors and CNS-active agents.[1] While structurally simple, the electron-rich nature of the 5-methoxypyridine ring significantly deactivates the 2-position toward nucleophilic attack.[1] This creates a specific set of challenges: sluggish conversion rates, high thermal requirements, and difficult aqueous workups due to the product's polarity.

This guide moves beyond standard textbook procedures to address the specific "yield killers" associated with this scaffold.

Module 1: Reaction Optimization (Upstream)

The Core Problem: Electronic Deactivation

The 5-methoxy group acts as a strong resonance donor (


 effect).[1] This increases electron density within the pyridine ring, rendering the carbon at position 2 less electrophilic.[1] Consequently, standard SNAr conditions used for electron-deficient pyridines (e.g., 5-nitro or 5-cyano analogs) will fail or stall at 40-60% conversion.[1]
Troubleshooting Ticket #101: "My reaction is stalled at 50% conversion."

Diagnosis: Insufficient activation energy for the deactivated ring system.[1]

Protocol A: The High-Pressure SNAr (Preferred for Scale)

  • Substrate: 2-Chloro-5-methoxypyridine (or 2-Fluoro- for higher reactivity).[1]

  • Reagent: Methylamine (33% in EtOH or 2M in THF).

  • Conditions: Sealed tube / Autoclave at 120°C – 140°C.

ParameterStandard ConditionOptimized ConditionRationale
Leaving Group Chloride (-Cl)Fluoride (-F) The C-F bond is stronger, but the high electronegativity of F lowers the LUMO energy at C2, significantly accelerating the rate-determining step (nucleophilic attack).
Temperature 80°C (Reflux)130°C (Sealed) Overcomes the activation barrier created by the 5-OMe donation.[1]
Equivalents 1.5 eq MeNH₂5-10 eq MeNH₂ Drives equilibrium; excess amine acts as an HF/HCl scavenger.[1]
Solvent THFEthanol/Water Protic solvents can stabilize the anionic Meisenheimer complex intermediate, lowering the transition state energy.

Protocol B: Buchwald-Hartwig Amination (If High T is impossible) If your substrate contains thermally sensitive groups, switch to Palladium catalysis.[1]

  • Catalyst: Pd2(dba)3 (1-2 mol%) + BINAP or BrettPhos.[1]

  • Base: NaOtBu (Strong base required).[1]

  • Solvent: Toluene or Dioxane at 80°C.

Decision Logic: Pathway Selection

SynthesisStrategy Start Start: 2-Halo-5-methoxypyridine CheckLG Is Leaving Group Fluorine? Start->CheckLG CheckTemp Is Substrate Thermally Stable (>120°C)? CheckLG->CheckTemp No (It is Cl/Br) RouteSnAr Route A: High Pressure SnAr (Ethanol, 130°C, Sealed Tube) CheckLG->RouteSnAr Yes (F) CheckTemp->RouteSnAr Yes RoutePd Route B: Buchwald-Hartwig (Pd cat., NaOtBu, 80°C) CheckTemp->RoutePd No SwitchLG Consider switching Cl -> F (Higher Cost, Faster Rate) CheckTemp->SwitchLG Partial SwitchLG->RouteSnAr

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate properties.

Module 2: Purification & Isolation (Downstream)

The Core Problem: Amphoteric Solubility

5-methoxy-N-methylpyridin-2-amine is a weak base (pKa ~6.5 - 7.[1]0) with significant polarity due to the methoxy group and the secondary amine.[1]

  • Issue: In standard extractions (pH 7), a significant portion of the product remains protonated (water-soluble) or simply partitions into the aqueous phase due to polarity.[1]

  • Symptom: "TLC shows a strong product spot, but I recovered only 30% mass after extraction."

Troubleshooting Ticket #102: "Low Mass Recovery"

The "pH Swing" Protocol:

  • Quench: Remove excess methylamine by rotary evaporation (if volatile) or nitrogen sparge.[1]

  • Acidify: Add 1M HCl until pH < 2. Wash this aqueous layer with Ethyl Acetate (EtOAc).[1]

    • Why? The product is now protonated (

      
      ) and stays in water.[1] Non-basic impurities (starting material, bis-arylated byproducts) move to the EtOAc and are discarded.[1]
      
  • Basify (Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or saturated K2CO3 until pH > 12 .

    • Why? You must drive the equilibrium completely to the free base.[1] pH 8-9 is insufficient.[1]

  • Extract: Use DCM (Dichloromethane) with 5-10% Isopropanol (IPA) .

    • Why? Pure EtOAc or Ether is often too non-polar to extract this specific pyridine efficiently.[1] The DCM/IPA mixture breaks the hydration shell.[1]

  • Salting Out: Saturate the aqueous layer with NaCl solid before the final extraction to decrease the solubility of organics in the water phase.[1]

WorkupFlow Crude Crude Reaction Mixture Acidify Acidify to pH 2 (HCl) Wash with EtOAc Crude->Acidify Sep1 Separation 1 Acidify->Sep1 OrgWaste Organic Layer (Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Keep Basify Basify to pH > 12 (NaOH) Saturate with NaCl AqLayer->Basify Extract Extract with DCM:IPA (9:1) Basify->Extract Final Final Product (Free Base) Extract->Final

Figure 2: The "pH Swing" purification protocol designed to maximize recovery of polar aminopyridines.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Methyl Iodide (MeI) to methylate 2-amino-5-methoxypyridine instead? A: Not Recommended. Direct alkylation of the primary amine (2-amino-5-methoxypyridine) is difficult to control.[1]

  • Risk:[2][3] You will get a mixture of mono-methylated (desired), bis-methylated (impurity), and ring-nitrogen methylated (pyridinium salt) products.[1]

  • Fix: If you must use this route, use Reductive Amination (Formic acid/Acetic anhydride followed by reduction) or protect the amine first (Boc), methylate, then deprotect. The SNAr route (Ticket #101) is cleaner.[1]

Q2: I see a new impurity at M+14 in LCMS. What is it? A: This is likely the bis-methylated side product or a methylation of the pyridine nitrogen .[1]

  • Cause: If using Buchwald conditions, this can happen if the catalyst is too active or stoichiometry is off.[1]

  • Solution: Ensure you are using the 2-halo-pyridine + methylamine route.[1] In SNAr, bis-alkylation is impossible because the product is a secondary amine which is less nucleophilic toward the aromatic ring than the initial methylamine.[1]

Q3: Is the 5-methoxy group stable to HBr/Acetic Acid? A: No. Strong acidic conditions at high heat (often used for deprotection of other groups) will cleave the methyl ether, resulting in the 5-hydroxy pyridin-2-amine (a phenol analog).

  • Prevention: Keep workup conditions mild.[1] If acid is needed, use HCl at room temperature rather than HBr at reflux.[1]

References

  • Buchwald-Hartwig Amination Principles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides: C
    • Source:Journal of Organic Chemistry / Org.[1] Lett. (General Methodology)

    • Context: Use of Pd2(dba)3 and BINAP for deactivated pyridines.[1]

    • Link:[1]

  • Aminopyridine Purification

    • Title: "Purification of 2-aminopyridine derivatives...
    • Source:PubMed / NIH[1]

    • Context: Validates the pH-dependency of aminopyridine extraction and the utility of cation exchange if liquid-liquid extraction fails.
    • Link:[1]

  • Synthesis of 2-amino-5-methoxypyridines (Patent Literature)

    • Title: "Substituted Pyridine Derivatives as Kinase Inhibitors" (WO Patents)[1]

    • Source:WIPO / Google Patents[1]

    • Context: Many patents (e.g., WO2010000000 series) detail the SNAr of 2-chloro-5-methoxypyridine with methylamine in sealed vessels at 120°C.[1]

    • Link:[1]

  • Reaction Kinetics of Halopyridines

    • Title: "Nucleophilic substitution of 2-halopyridines: Kinetics and mechanism"[1]

    • Source:J. Chem. Soc.[1] Perkin Trans.

    • Context: Explains the reactivity order (F >> Cl > Br) in SNAr reactions on pyridine rings.
    • Link:[1]

Sources

Optimization

Technical Support Center: Selective Methylation of 2-Amino-5-Methoxypyridine

Ticket Subject: Preventing Over-Methylation & Controlling Selectivity Classification: Organic Synthesis / Heterocyclic Chemistry Support Level: Tier 3 (Senior Scientist) Introduction: The Selectivity Paradox You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Over-Methylation & Controlling Selectivity Classification: Organic Synthesis / Heterocyclic Chemistry Support Level: Tier 3 (Senior Scientist)

Introduction: The Selectivity Paradox

You are likely here because you are attempting to synthesize 2-(methylamino)-5-methoxypyridine and are encountering a mixture of starting material, the desired mono-methylated product, and the unwanted dimethylated impurity (or quaternary salt).

The Core Problem: The 5-methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the pyridine ring and, crucially, the nucleophilicity of the exocyclic amine.

  • Step 1: The starting amine reacts to form the mono-methyl product.

  • Step 2 (The Trap): The resulting secondary amine (

    
    ) is more nucleophilic than the primary amine (
    
    
    
    ) due to the inductive electron donation of the new methyl group.
  • Result: The reaction accelerates after the first methylation, leading to "runaway" over-methylation.

This guide provides the mechanistic insight and validated protocols to break this cycle.

Module 1: The Reactivity Landscape

To solve the problem, you must visualize the competing pathways. The diagram below illustrates why direct alkylation fails and where selectivity is lost.

ReactivityLandscape cluster_0 Critical Failure Point SM Starting Material (2-Amino-5-OMe-Py) Mono Target Product (Mono-methyl) SM->Mono k1 (Slow) Nucleophilic Attack Ring Impurity: Ring N-Methyl (Pyridinium Salt) SM->Ring k3 Competition at Ring N Di Impurity: Dimethylated (Over-alkylation) Mono->Di k2 (FAST) Inductive Activation

Figure 1: Reaction kinetics map. Note that k2 > k1 in direct alkylation, making over-methylation inevitable without specific controls.

Module 2: Validated Protocols

Do not use Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) for this transformation unless you are using a protection strategy. Direct alkylation cannot be kinetically controlled effectively for this substrate.[1]

Protocol A: Reductive Amination (The Industry Standard)

Best for: Scalability, speed, and moderate-to-high selectivity. Mechanism: Forms a hemiaminal/imine intermediate which is reduced.[1][2][3][4] Crucially, the secondary amine product does not easily form an iminium ion with formaldehyde under these conditions, halting the reaction.

ReagentEquivalentsRole
2-Amino-5-methoxypyridine 1.0Substrate
Paraformaldehyde 1.1 - 1.5Methyl source (Formaldehyde precursor)
NaBH(OAc)₃ 1.5 - 2.0Selective reducing agent (Mild)
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Activates aldehyde)
DCE or DCM Solvent0.1 M - 0.2 M Concentration

Step-by-Step:

  • Dissolution: Dissolve the amine in Dichloroethane (DCE) or Dichloromethane (DCM).

  • Activation: Add Paraformaldehyde and Acetic Acid. Stir for 30–60 minutes at room temperature. Note: This allows partial depolymerization of paraformaldehyde and formation of the hemiaminal.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    ) in portions.
    
    • Why STAB? It is less reactive than

      
       and will not reduce the aldehyde/ketone as quickly as it reduces the iminium ion, preventing side reactions.
      
  • Quench: Stir overnight at RT. Quench with saturated

    
    .[5]
    
  • Workup: Extract with DCM. The high pKa of the product allows it to be extracted easily.

Protocol B: The Orthoformate Method (High Precision)

Best for: High-value synthesis where 99% mono-selectivity is required. Mechanism: Condensation with trimethyl orthoformate forms an imidate, which is then reduced. This pathway structurally forbids double addition.

Step-by-Step:

  • Condensation: Reflux 2-amino-5-methoxypyridine (1.0 eq) in Trimethyl Orthoformate (TMOF) (solvent volume) with a catalytic amount of p-TsOH or AcOH (0.05 eq).

  • Monitor: Reaction forms the methyl imidate intermediate.

  • Reduction: Remove excess TMOF under vacuum. Redissolve residue in Ethanol. Add

    
     (2.0 eq) and stir at reflux or RT until conversion is complete.
    
  • Result: This yields the mono-methyl amine exclusively.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose your current experimental failure.

Troubleshooting Problem What is your primary issue? Issue1 High % of Dimethyl Product Problem->Issue1 Issue2 Low Conversion / No Reaction Problem->Issue2 Issue3 Ring Methylation (Pyridinium) Problem->Issue3 Sol1 Switch to Protocol B (Orthoformate) OR Use NaBH(OAc)3 instead of NaBH4 Issue1->Sol1 Sol2 Add Lewis Acid (Ti(OiPr)4) to drive imine formation Issue2->Sol2 Sol3 Stop using Alkyl Halides (MeI). Switch to Reductive Amination. Issue3->Sol3

Figure 2: Troubleshooting Decision Tree.

Common Failure Modes & Fixes

Scenario 1: "I am using Methyl Iodide and getting 40% dimethylated product."

  • Root Cause: As explained in Module 1, the product is more reactive than the starting material.

  • Fix: Stop using MeI immediately. Switch to Protocol A . If you must use alkyl halides, you must use a protecting group strategy (e.g., Acetylation

    
     Methylation 
    
    
    
    Hydrolysis), but this adds two steps.

Scenario 2: "I tried reductive amination with NaBH4 and got over-methylation."

  • Root Cause:

    
     is a strong reducing agent and the pH was likely not controlled. If the pH is too high, the imine doesn't form well; if too low, the amine is protonated.
    
  • Fix: Switch to

    
      (STAB). It requires no pH adjustment in standard solvents and is self-buffering. It reduces the iminium ion much faster than the aldehyde, preventing "pooling" of reactive intermediates.
    

Scenario 3: "I cannot separate the mono-methyl product from the starting material."

  • Root Cause: The pKa difference is small.

  • Fix:

    • Chemical Separation: React the crude mixture with acetic anhydride (

      
       eq relative to remaining SM). The primary amine (SM) acetylates much faster than the secondary amine (Product). The resulting acetamide is easily separated by chromatography or acid/base extraction (the acetamide is non-basic).
      
    • Chromatography: Use a basic modifier (Triethylamine or

      
      ) in your silica column to prevent tailing.
      

Module 4: Frequently Asked Questions (FAQ)

Q: Why does the 5-methoxy group make this harder than normal pyridine? A: The methoxy group at position 5 pushes electron density into the ring (resonance). This makes the ring nitrogen more basic (pKa increases) and the exocyclic amine more nucleophilic. It increases the reaction rate, making kinetic control more difficult than with electron-deficient pyridines (like 2-amino-5-nitropyridine).

Q: Can I use Formaldehyde/Formic Acid (Eschweiler-Clarke)? A: NO. The Eschweiler-Clarke reaction requires high temperatures (


) and is designed to produce tertiary amines (dimethylation). It will quantitatively convert your substrate to the dimethyl derivative.

Q: What is the pKa of the product for extraction purposes? A: While experimental values vary by solvent, 2-aminopyridines generally have a pKa (ring N) around 6.8. The 5-OMe group raises this slightly (approx 7.0–7.2). The exocyclic amine is not basic in the physiological range (pKa < 0) due to delocalization into the ring. Implication: You can extract the product into organic solvent from aqueous base (pH > 9) easily.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Bhattacharyya, S. (1995). "Reductive alkylation of amines with carbonyl compounds using sodium borohydride in the presence of titanium(IV) isopropoxide." The Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Section on Amine Alkylation and Reductive Amination).[1][2][3][6]

  • Ripin, D. H., et al. (2003).[1] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[1] (Demonstrates robustness of STAB protocols). Link

Sources

Troubleshooting

Technical Support Center: Purification of 5-methoxy-N-methylpyridin-2-amine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-methoxy-N-methylpyridin-2-amine. Here, we address common ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-methoxy-N-methylpyridin-2-amine. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the first step I should take?

A: A dark, oily residue is common and typically indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), and other colored impurities. Before attempting column chromatography, a preliminary liquid-liquid extraction is highly recommended. This initial cleanup simplifies the subsequent chromatographic separation and prevents irreversible contamination of your stationary phase. An acid-base extraction is particularly effective for basic compounds like 5-methoxy-N-methylpyridin-2-amine.[1]

Q2: I'm seeing significant peak tailing during my silica gel column chromatography. What's causing this and how can I fix it?

A: Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[2] The root cause is the strong interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the silica surface.[2] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.

To resolve this, you can:

  • Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or ammonia in methanol, into your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a different stationary phase: If tailing persists, switch to a less acidic or inert stationary phase. Options include deactivated (end-capped) silica, alumina (basic or neutral), or polymer-based columns.[2]

Q3: How do I effectively remove residual pyridine solvent from my reaction mixture?

A: If pyridine was used as the reaction solvent, it can be persistent. Simple evaporation is often insufficient.

  • Co-evaporation: First, perform co-evaporation with a higher boiling point, non-polar solvent like toluene.[3] This helps to azeotropically remove the last traces of pyridine.

  • Acid Wash: The most effective method is an acidic wash during a liquid-liquid extraction.[3] Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid like 1 M HCl or a saturated copper(II) sulfate solution. The pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[3]

Q4: My purified compound is an oil, but I know it should be a solid. What should I do?

A: An oily product after purification often points to the presence of residual solvent or minor impurities that are inhibiting crystallization.

  • High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

  • Trituration/Recrystallization: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Scratch the side of the flask with a glass rod at the solvent-air interface. If a solid appears, you can proceed with a full recrystallization.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Low Recovery After Column Chromatography

Q: I've identified the correct fractions by TLC, but my final isolated yield is very low. Where could my product have gone?

A: Low recovery can be attributed to several factors beyond simple mechanical loss:

  • Irreversible Adsorption: As discussed in FAQ #2, your basic compound might be binding irreversibly to the acidic silica gel. If you did not use a basic modifier in your eluent, a significant portion of your product might still be on the column.

  • Product Volatility: Some aminopyridine derivatives can be surprisingly volatile, especially under high vacuum.[4] When removing solvent from your pooled fractions, use a rotary evaporator with controlled temperature and vacuum. Avoid leaving the product on high vacuum for extended periods if volatility is suspected.

  • Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds during long exposure on the column.[2] If you suspect this, run the column faster (flash chromatography) or switch to a more inert stationary phase like neutral alumina.

Validation Checkpoint: Perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot remains on the diagonal, your compound is likely stable. If new spots appear off the diagonal, degradation is occurring.[2]

Purification Protocols & Method Selection

Choosing the right purification strategy is critical. The following workflow provides a decision-making framework.

PurificationWorkflow Workflow for Purifying 5-methoxy-N-methylpyridin-2-amine Start Assess Crude Reaction Mixture IsSolid Is the crude product a solid? Start->IsSolid IsSoluble Is it soluble in a suitable single solvent system? IsSolid->IsSoluble Yes Extraction Perform Acid-Base Liquid-Liquid Extraction IsSolid->Extraction No (oily/impure) Recrystallize Recrystallization IsSoluble->Recrystallize Yes Chromatography Column Chromatography IsSoluble->Chromatography No AnalyzePurity Analyze Purity (TLC, NMR, LC-MS) Recrystallize->AnalyzePurity Chromatography->AnalyzePurity Extraction->Chromatography AnalyzePurity->Chromatography Impure FinalProduct Pure Product AnalyzePurity->FinalProduct Purity Confirmed

Caption: Decision tree for selecting a purification method.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is ideal for separating your basic amine product from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. The protonated 5-methoxy-N-methylpyridin-2-amine will move to the aqueous layer. Drain and save the aqueous layer. The organic layer contains neutral impurities and can be discarded (after checking by TLC).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10 (check with pH paper). Your deprotonated product may precipitate or form an oily layer.

  • Re-extraction: Extract the basic aqueous solution three times with fresh organic solvent (DCM is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

Use this method after an initial extraction or for separating impurities with similar polarity.

  • Stationary Phase: Pack a column with silica gel.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution. To do this, dissolve your compound in a minimal amount of a polar solvent (e.g., DCM/methanol), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Elution: Place the dry-loaded sample atop the packed column. Elute with an appropriate solvent system.

Table 1: Recommended Solvent Systems for Aminopyridines

Solvent System (v/v)PolarityTypical ApplicationNotes
10-50% Ethyl Acetate in HexanesLow to MediumSeparating non-polar impurities.A good starting point for many aminopyridines.[5]
1-10% Methanol in DichloromethaneMedium to HighEluting more polar aminopyridines.Good for compounds that are poorly soluble in EtOAc/Hexanes.[6]
Any of the above + 0.5% TriethylamineVariesCrucial for reducing peak tailing. Add to both solvent systems if tailing is observed on TLC.[2]
  • Fraction Collection: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is essential to confirm the purity and identity of 5-methoxy-N-methylpyridin-2-amine.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and assessing purity by identifying any residual solvents or impurities.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[7]

By following this structured approach of troubleshooting, protocol selection, and rigorous analysis, you can confidently and efficiently purify 5-methoxy-N-methylpyridin-2-amine from your reaction mixtures.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWdBDeQ0AS3Sz2QV7CpyR3yneDaUTtIpjZcGxjdzS8GoF7BlNnT77zio0AlbeptW4je1eJNjzS8ZKnZBZuymgPN40IszOzzBr2ZCUki8Vzyny0x4iFdif18zxtQZ_Go1KCvEt-764e4nsUJ3TMZvwWBhXcXxqAMtyOcgxMEtDE95euIq1DoQ94eK-bBT2D0nGyKvPW4PWwUIW6Wqg=]
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmEu2fGtvm74bzyQcuUUkViIG3U9x1vUYs_9HZt0dlEumkz9S8mWEx3Iel7VDQxSJc2cV2qP8lfNKbi8PcQM9L0Dlh6noKHOnyIoVHuKPJ9ttGR5RodqmJeLihoF2KI6F_cH1MUwjBv_McZBEEhv0TpEcoR7tfhTH9mJROmFBO6Nyu_m9dnlsaM8NvNmRxfnxScaUhXuVGGjyVgHDlIVgXp_ICtrNkKhN2QA==]
  • Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. [https://www.researchgate.
  • UNEP. (n.d.). Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEshPUTtim1aP5VfqQJXM2fHk7wp2jmBhlkWVXqg8qn3d1JY5yl8ZH_rQn4auHzNY3rEQ2i4o1rRk_G2j4f_DFFQnGUS69etFnD1ZQw5H4Miit8Q9UtrqOsTYs_KOT0QDQzoapV6PtHiIBrX-2Ed7SW3EuMVmUXdsAqGs7aze9KNJZW-Q==]
  • Various Authors. (2021). How to dry the pyridine? ResearchGate. [https://www.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [https://www.moravek.com/top-5-methods-of-assessing-chemical-purity/]
  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. [https://www.prepchem.com/synthesis-of-2-amino-5-methoxy-pyridine]
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. [https://patents.google.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. [https://patents.google.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine. [https://www.chemicalbook.com/ProductChemicalPropertiesCB5854611.htm]
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxypyridine. [https://www.sigmaaldrich.com/US/en/product/aldrich/a60009]
  • BLD Pharm. (n.d.). 4-Methoxy-5-methylpyridin-2-amine. [https://www.bldpharm.com/products/1227596-27-1.html]
  • IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [https://www.intechopen.com/chapters/73523]
  • ResearchGate. (n.d.). Techniques and Methods of Identification. [https://www.researchgate.
  • Nakahara, M., et al. (2012). A 2-AMINO-6-METHYLPYRIDIN-5-YL NUCLEOBASE FOR GC BASE PAIR RECOGNITION IN THE PARALLEL TRIPLEX DNA. HETEROCYCLES, Vol. 86, No. 2. [https://www.heterocycles.jp/newlibrary/downloads/PDF/23933/86/2]
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [https://sielc.com/separation-of-2-amino-5-bromo-3-methylpyridine-on-newcrom-r1-hplc-column.html]
  • BenchChem. (2025). Technical Support Center: 2-(Methylamino)pyridine Synthesis and Purification. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj3BxDFIIRwCt_xMRSJND2vqJfJ1DgKfHhN5glwnix4iuy6YfW5K33nE2-u5OjIiRRfSXhBgwz6rj_zOSfQ9_g4kNwSEuT0fUT83gnUD8QY7hn01ofOlVEWbes1XTrW38OZwb6BvK_rhHgHpJDfyMgssFZ79_m2VgxB9HzdTpYvbQKhqetLHp6yYTs0yB6em2xItQLxpHUUN-yigttwKTarZjmqb4dcA==]
  • Wang, M., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3076412/]
  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [https://www.rsc.

Sources

Optimization

Technical Support Center: Pyridine Synthesis &amp; Purification

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of pyridine, specifically focusing on the removal of unreacted methylamine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your compounds.

Troubleshooting Guide: Removing Unreacted Methylamine

This section addresses specific issues you may encounter during the workup and purification of your pyridine product when unreacted methylamine is present.

Q1: My crude NMR spectrum shows a significant amount of a broad singlet in the aliphatic region, which I suspect is unreacted methylamine. What is the most effective initial step to remove it?

Answer:

The presence of residual methylamine is a common issue, particularly when it is used in excess to drive the reaction to completion. The most straightforward and effective initial purification step is an acid-base extraction .

Causality: Methylamine (pKa of its conjugate acid ~10.6) and pyridine (pKa of its conjugate acid ~5.2) are both basic.[1][2] However, methylamine is a significantly stronger base. This difference in basicity is the key to their separation. By washing your organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), both amines will be protonated and extracted into the aqueous layer.[3][4]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated methylamine and pyridine will be in the aqueous layer.

  • Drain the aqueous layer.

  • To recover your pyridine product, slowly add a base (e.g., 2 M NaOH) to the aqueous layer until it is basic (pH > 8), which will deprotonate the pyridine.

  • Extract the deprotonated pyridine back into an organic solvent (e.g., DCM) by performing three separate extractions.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

Q2: I've performed an acid wash, but I'm still seeing traces of methylamine in my product. What are my options for further purification?

Answer:

If an acid wash is insufficient, you have several other techniques at your disposal, each with its own advantages.

  • Distillation: This is a viable option if your pyridine derivative is thermally stable and has a significantly different boiling point from methylamine.[3][4] Methylamine is a gas at room temperature (boiling point: -6.6 °C), while pyridine has a boiling point of 115.2 °C.[2] This large difference makes simple distillation effective for removing volatile methylamine. For higher-boiling pyridine derivatives, fractional distillation may be necessary to separate them from other impurities.[5]

  • Chromatography: Column chromatography is a powerful purification technique.[3] However, the basicity of pyridine can lead to peak tailing on standard silica gel columns due to interactions with acidic silanol groups.[6] To mitigate this, you can:

    • Add a small amount of a tertiary amine like triethylamine (typically 0.1-1%) to your eluent to saturate the acidic sites on the silica.

    • Use a different stationary phase, such as alumina or a polymer-based column.[6]

  • Chemical Quenching (for trace amounts): For removing small, stubborn traces of methylamine, you can use a chemical scavenger. Adding a small amount of an acid chloride, such as acetyl chloride, will react with the more nucleophilic methylamine to form an amide.[7][8][9] This newly formed amide will have a different polarity and can be more easily separated by chromatography or extraction. Caution: This method should be used judiciously as it introduces new reagents and byproducts that will also need to be removed.

Frequently Asked Questions (FAQs)

Q: Why is methylamine often used in excess in pyridine synthesis?

A: In nucleophilic aromatic substitution reactions to synthesize pyridine derivatives, using an excess of the nucleophile (in this case, methylamine) helps to drive the reaction to completion according to Le Chatelier's principle. This is particularly important when dealing with less reactive starting materials.

Q: Can I use a saturated sodium bicarbonate solution for the acid wash instead of a strong acid?

A: While a bicarbonate wash is a common step in workups to neutralize acid, it is not effective for removing methylamine from an organic layer. Sodium bicarbonate is a weak base and will not effectively protonate the methylamine to facilitate its extraction into the aqueous phase.

Q: My pyridine product is a solid. How can I best remove methylamine in this case?

A: If your product is a solid, recrystallization can be a highly effective purification method. The unreacted methylamine will likely remain in the mother liquor. You may still want to perform an initial acid-base extraction on the crude solid dissolved in an organic solvent to remove the bulk of the methylamine before proceeding with recrystallization to achieve the highest purity.

Q: How can I confirm that all the methylamine has been removed?

A: Several analytical techniques can be used to assess the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive and can detect even trace amounts of methylamine, which will appear as a characteristic singlet in the aliphatic region.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities like methylamine.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate your pyridine product from any remaining methylamine or other impurities.[10]

Data & Protocols

Physical Properties for Separation
CompoundBoiling Point (°C)pKa of Conjugate AcidSolubility in Water
Methylamine -6.6~10.6Very soluble[11]
Pyridine 115.2[2]~5.2[2]Miscible[2]
Visualizing the Purification Workflow

PurificationWorkflow cluster_reaction Crude Reaction Mixture cluster_workup Initial Purification cluster_final_purification Final Purification cluster_analysis Purity Analysis Crude Pyridine Product + Unreacted Methylamine + Solvent Extraction Acid-Base Extraction Crude->Extraction Primary Method Distillation Simple Distillation Crude->Distillation For Volatile Impurities Chromatography Column Chromatography Extraction->Chromatography If Impurities Remain Recrystallization Recrystallization (if solid) Extraction->Recrystallization Distillation->Chromatography Distillation->Recrystallization Analysis NMR, GC-MS, HPLC Chromatography->Analysis Recrystallization->Analysis

Caption: A workflow diagram for the purification of pyridine from methylamine.

References

  • The reactions of amines with acyl chlorides (acid chlorides). (2017-04-29). infobank for readers and discoverers.
  • methylamine. NIST Chemistry WebBook.
  • Methylamine. (2020-10-21). Sciencemadness Wiki.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Overcoming challenges in the purific
  • Technical Support Center: 2-(Methylamino)
  • Purific
  • When ethanoyl chloride reacts with methylamine an amide is formed. What is the structure of it amide formed? (2020-09-16). Brainly.in.
  • Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. Vedantu.
  • Methylamine. (2024-02-12). Wikipedia.
  • Pyridine. (2024-02-13). Wikipedia.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • HPLC Methods for analysis of Methylamine.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-methoxy-N-methylpyridin-2-amine

CAS: 1256812-29-9 Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol Synonyms: (5-Methoxy-pyridin-2-yl)-methyl-amine; N-methyl-5-methoxypyridin-2-amine[1] Part 1: Executive Summary & Quick Reference This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1256812-29-9 Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol Synonyms: (5-Methoxy-pyridin-2-yl)-methyl-amine; N-methyl-5-methoxypyridin-2-amine[1]

Part 1: Executive Summary & Quick Reference

This guide addresses the stability profile of 5-methoxy-N-methylpyridin-2-amine , a secondary aminopyridine derivative. Due to the electron-rich nature of the pyridine ring (activated by both the 2-amino and 5-methoxy groups), this compound exhibits heightened susceptibility to oxidative degradation and photolysis compared to unsubstituted pyridines.

Core Stability Matrix
ParameterRecommendation / StatusCritical Note
Storage (Solid) -20°C , Desiccated, DarkStore under inert atmosphere (Argon/Nitrogen) to prevent surface oxidation.
Solubility DMSO, Methanol, DCM, EthanolAvoid storing in DMSO for >24 hours due to oxidation risks.
Solution Stability Low (Use Fresh)Aqueous solutions are stable for <4 hours. DMSO stocks degrade within days at RT.
pKa (Est.) ~6.5 – 7.0 (Ring Nitrogen)Acts as a weak base; protonates on the ring nitrogen, not the exocyclic amine.
Major Risks Oxidation (N-oxide), PhotolysisSolutions turning yellow/brown indicate oxidative dimerization or N-oxide formation.
Part 2: Mechanistic Insight & Degradation Pathways

To troubleshoot effectively, one must understand the causality of degradation. This molecule features a "push-push" electronic system:

  • Electron Donation: The 2-N-methylamino group strongly donates electrons into the ring via resonance (+M effect).

  • Activation: The 5-methoxy group further enriches the ring electron density.

Consequence: The ring nitrogen and the carbons ortho/para to the amino group become highly nucleophilic and susceptible to attack by electrophilic oxygen species (ROS), leading to N-oxides and azo-dimers.

DegradationPathways Parent 5-methoxy-N-methylpyridin-2-amine (Active Compound) NOxide N-Oxide Derivative (Major Oxidative Impurity) Parent->NOxide Oxidation (Air/DMSO) Slow process at RT Dimer Azo-Dimer / Colored Oligomers (Yellow/Brown Precipitate) Parent->Dimer Photolysis (UV Light) Radical Mechanism Demethyl 5-Hydroxy Derivative (Demethylation) Parent->Demethyl Hydrolysis (Strong Acid + Heat > 80°C)

Figure 1: Primary degradation pathways. Oxidation and photolysis are the dominant risks under standard laboratory conditions.

Part 3: Troubleshooting Guide (FAQs)
Q1: My DMSO stock solution turned yellow/brown after 3 days at room temperature. Is it still usable?

Verdict: Likely Degraded. Discard.

  • The Science: Aminopyridines are notoriously unstable in DMSO over time. DMSO can act as a mild oxidant, and this effect is catalyzed by light and trace metals. The color change indicates the formation of azo-linkages (dimerization) or conjugated oxidative products (N-oxides), which absorb visible light.

  • Corrective Action: Always prepare DMSO stocks immediately before use. If storage is mandatory, freeze at -80°C under argon.

Q2: I see an extra peak in LC-MS with M+16 mass. What is this?

Diagnosis: N-Oxidation.

  • The Science: The M+16 peak corresponds to the addition of one oxygen atom (+16 Da). This is the Pyridine-N-Oxide . The electron-rich ring makes the nitrogen lone pair highly nucleophilic, readily reacting with dissolved oxygen or peroxides in solvents (e.g., old ethers or PEG).

  • Corrective Action: Ensure all solvents are degassed. Avoid using aged THF or ethers that may contain peroxides.

Q3: Can I dissolve this compound in aqueous buffer for animal dosing?

Guidance: Yes, but with pH adjustments.

  • The Science: As a weak base (pKa ~6.5-7.0), the molecule is neutral and poorly soluble in basic or neutral pH (pH > 7.5). It requires protonation to dissolve fully in water.

  • Protocol:

    • Dissolve the compound in a minimal amount of 0.1 M HCl or dilute acetic acid to ensure protonation (Salt formation).

    • Dilute with the target buffer (e.g., PBS) to the desired concentration.

    • Check pH: Ensure the final pH does not exceed 7.0, or the free base may precipitate out.

    • Time Limit: Use within 4 hours.

Q4: Is the compound compatible with strong acids?

Guidance: Generally Stable, but avoid heat.

  • The Science: While protonation stabilizes the amine, the 5-methoxy ether linkage is susceptible to cleavage (demethylation) under harsh acidic conditions (e.g., HBr, conc. H₂SO₄) combined with heat (>80°C), converting it to the 5-hydroxy derivative.

  • Limit: It is stable in 1N HCl at room temperature for short durations (24h).

Part 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stock Solutions (10 mM)
  • Reagents: Anhydrous DMSO (freshly opened), Argon gas.

  • Steps:

    • Weigh the solid quickly; minimize exposure to ambient air and light.

    • Add Anhydrous DMSO to achieve 10 mM concentration.

    • Vortex until fully dissolved (sonicate briefly <30s if necessary; avoid heating).

    • Aliquot immediately into amber glass vials.

    • Purge the headspace of each vial with Argon for 10 seconds.

    • Cap tightly and store at -20°C or -80°C.

    • Usage Rule: Thaw only once. Discard remaining aliquot after use.

SOP 2: Handling for Cellular Assays
  • Issue: Researchers often perform serial dilutions in DMSO and leave plates on the bench.

  • Protocol:

    • Perform dilutions in DMSO immediately before addition to cells.

    • Keep the intermediate dilution plate covered with foil to prevent photolysis.

    • Limit the final DMSO concentration on cells to <0.5% to prevent solvent-induced oxidative stress artifacts, which can be exacerbated by the aminopyridine.

References
  • ChemicalBook. (2025). (5-Methoxy-pyridin-2-yl)-methyl-amine Properties & Suppliers. Link

  • PubChem. (2025).[2][3] Compound Summary: 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9).[1] Link

  • Procházková, E., et al. (2012). Compound instability in dimethyl sulphoxide: Case studies with 5-aminopyrimidines. Bioorganic & Medicinal Chemistry Letters. (Demonstrates oxidative instability of electron-rich amino-heterocycles in DMSO). Link

  • Asian Journal of Chemistry. (2016). Synthesis and Demethylation Studies of 2-Amino-5-methoxypyridine. (Provides mechanistic evidence for methoxy group stability/instability under acidic conditions). Link

Sources

Optimization

troubleshooting low reactivity of 2-amino group in pyridine rings

Topic: Troubleshooting Low Reactivity of 2-Amino Group in Pyridine Rings Role: Senior Application Scientist Format: Technical Support Center Guide (Q&A) Status: Active Last Updated: February 15, 2026 Doc ID: AP-2-TRBL-00...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of 2-Amino Group in Pyridine Rings Role: Senior Application Scientist Format: Technical Support Center Guide (Q&A)

Status: Active Last Updated: February 15, 2026 Doc ID: AP-2-TRBL-001

Executive Summary

The 2-aminopyridine (2-AP) moiety is a "deceptive" nucleophile. While structurally similar to aniline, its reactivity profile is drastically altered by the adjacent pyridine nitrogen.[1] This guide addresses the three most common failure modes: failed acylation/alkylation (due to electronic deactivation), catalyst poisoning (in Pd-catalyzed couplings), and decomposition during diazotization (Sandmeyer instability).[1]

Part 1: The Core Problem (Diagnostics)

Q: Why is my 2-aminopyridine unreactive compared to aniline?

A: You are likely fighting two distinct electronic mechanisms: Ring Nitrogen Protonation and Resonance Deactivation .

  • The Wrong Nitrogen is Basic: Unlike aniline, where the amino group is the most basic site, in 2-aminopyridine, the ring nitrogen is the dominant base (

    
    ).[1]
    
    • Consequence: If you use an acid catalyst or a proton source, the ring nitrogen gets protonated first.[1] This creates a pyridinium cation, which is strongly electron-withdrawing, effectively shutting down the nucleophilicity of the exocyclic amino group.[1]

  • Resonance Trap: The lone pair on the exocyclic nitrogen is delocalized into the ring to satisfy the electron-deficient pyridine system. This delocalization is stronger than in aniline because the ring nitrogen acts as an electron sink.

Q: Is it a tautomer issue?

A: Rarely in the ground state. While 2-aminopyridine can exist as the imino-tautomer (


), the amino-form (

) dominates in solution by a factor of

to

. However, if you are working under high-temperature conditions or in specific solvents (like gas phase or non-polar matrices), the imino form can interfere, particularly by altering the binding mode to metal catalysts.[1]

Part 2: Troubleshooting Protocols

Scenario A: Acylation & Amide Coupling Fails

User Report: "I tried reacting 2-aminopyridine with an acid chloride using Et3N, but I only recovered starting material."

Diagnosis: Triethylamine (


) is not strong enough to deprotonate the intermediate if the reaction kinetics are stalled by the low nucleophilicity of the 2-AP.[1] Furthermore, the 2-AP might be hydrogen-bonding to itself or the solvent, reducing reactivity.

The Fix: The "DMAP Turbo" Protocol You must activate the electrophile or increase the kinetic nucleophilicity of the amine.[1]

Step-by-Step Protocol:

  • Solvent: Switch to DCM or DMF (anhydrous).[1]

  • Base: Use Pyridine (as solvent/base) or DIPEA .[1]

  • Catalyst (Critical): Add 10-20 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[1][2][3][4][5] DMAP attacks the acid chloride first, forming a highly reactive N-acylpyridinium intermediate. This "hot" electrophile is reactive enough to be attacked by the sluggish 2-aminopyridine.

  • Alternative: If DMAP fails, use NaH (Sodium Hydride) in THF to deprotonate the exocyclic amine first, creating the powerful amide anion, then add the electrophile.[1]

Scenario B: Buchwald-Hartwig Coupling Stalls

User Report: "The reaction turns black immediately. 0% conversion with Pd(PPh3)4."

Diagnosis: Catalyst Poisoning.[3] The pyridine ring nitrogen (


) is a better ligand for Palladium than your substrate is.[1] It chelates the Pd(0) center, forming a stable, non-reactive "resting state" complex, preventing the oxidative addition cycle.[1]

The Fix: Bulky Ligands & Pre-Catalysts You need a ligand bulky enough to physically prevent the pyridine nitrogen from binding to the metal center.[1]

Recommended System:

  • Ligand: Xantphos or BINAP .[1] These wide-bite-angle bidentate ligands create a steric wall.

  • Pre-Catalyst: Use Pd(OAc)2 or Pd2(dba)3 .[1] Avoid

    
     as 
    
    
    
    is too labile.[1]
  • Base: NaOtBu (Sodium tert-butoxide).[6][7] The strong base facilitates the deprotonation/amine binding step.[1]

Optimized Protocol (General):

  • Load Pd(OAc)2 (2 mol%) and Xantphos (3 mol%) in Toluene.[1]

  • Stir at RT for 5 mins to form the active catalyst.

  • Add Aryl Bromide (1.0 eq) , 2-Aminopyridine (1.2 eq) , and NaOtBu (1.4 eq) .

  • Heat to 100°C under Argon.

Scenario C: Sandmeyer Reaction (Diazotization) Explodes/Fails

User Report: "I added NaNO2/HCl at 0°C, but the diazonium salt decomposed before I could add the copper halide."

Diagnosis: The 2-pyridyldiazonium ion is notoriously unstable compared to phenyldiazonium ions. It hydrolyzes rapidly in aqueous acid to give 2-pyridone (the thermodynamic sink).

The Fix: Non-Aqueous Diazotization (Doyle's Conditions) Do not use water.[1] Perform the reaction in organic solvent using an alkyl nitrite.[1]

Step-by-Step Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN) .[1]

  • Reagents: t-Butyl Nitrite (t-BuONO) (1.5 eq) and CuCl2 or CuBr2 (1.2 eq).

  • Procedure:

    • Dissolve Cu(II) halide and t-BuONO in MeCN at 60°C.

    • Add 2-aminopyridine dropwise (slow addition is key to prevent side reactions).

    • Mechanism:[1][2][3][4][5] The reaction proceeds via a radical mechanism, bypassing the unstable discrete diazonium salt accumulation.[1]

Part 3: Visualizing the Chemistry

Figure 1: The Deactivation & Poisoning Mechanisms

This diagram illustrates why the 2-amino group is electronically poor and how it poisons metal catalysts.

Reactivity Substrate 2-Aminopyridine Path_Acid Acidic Conditions (Acylation/EAS) Substrate->Path_Acid + H+ / Electrophile Path_Metal Metal Catalysis (Buchwald-Hartwig) Substrate->Path_Metal + Pd(0) Inter_Proton Ring Protonation (Pyridinium Ion) Path_Acid->Inter_Proton Fastest Step Inter_Chelate Pd-N Chelation (Catalyst Poisoning) Path_Metal->Inter_Chelate Kappa-N Binding Result_Acid Deactivated Nucleophile (Reaction Stops) Inter_Proton->Result_Acid e- Withdrawal Result_Metal Dead Catalyst (No Turnover) Inter_Chelate->Result_Metal Steric Block

Caption: Figure 1. Failure modes of 2-aminopyridine. Left: Protonation of the ring N deactivates the exocyclic amine.[1] Right: Ring N binds Pd, preventing the catalytic cycle.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed ReactionType What is the reaction type? Start->ReactionType Acylation Acylation / Amide Bond ReactionType->Acylation Coupling Pd-Catalyzed Coupling ReactionType->Coupling Sandmeyer Sandmeyer / Halogenation ReactionType->Sandmeyer CheckBase Base used? Acylation->CheckBase WeakBase Et3N / Pyridine only CheckBase->WeakBase StrongBase NaH / Strong Base CheckBase->StrongBase Sol_DMAP Add 10-20% DMAP Switch to DIPEA WeakBase->Sol_DMAP Sol_NaH Pre-depotonate with NaH in THF (0°C) StrongBase->Sol_NaH CheckLigand Ligand Type? Coupling->CheckLigand SimpleLigand PPh3 / None CheckLigand->SimpleLigand BulkyLigand Xantphos / BINAP CheckLigand->BulkyLigand Sol_Ligand Switch to Xantphos or Pd-PEPPSI SimpleLigand->Sol_Ligand Sol_Base Switch Base to NaOtBu Check O2 exclusion BulkyLigand->Sol_Base CheckCond Conditions? Sandmeyer->CheckCond Aqueous Aq. NaNO2 / HCl CheckCond->Aqueous Organic t-BuONO / MeCN CheckCond->Organic Sol_Doyle Switch to Doyle Cond. (t-BuONO + CuBr2) Aqueous->Sol_Doyle Sol_Slow Add amine slower Control Temp (60°C) Organic->Sol_Slow

Caption: Figure 2. Logic flow for diagnosing and solving 2-aminopyridine reactivity issues.

Part 4: Data Reference

Table 1: Comparative Basicity ( of Conjugate Acid)

Note: A higher


 indicates a stronger base.[1][8] The drastic difference between 4-AP and 2-AP highlights the electronic suppression in the 2-position.
CompoundStructure

(H2O)
Primary Protonation Site
4-Dimethylaminopyridine (DMAP) Py-N(Me)29.70Ring Nitrogen
4-Aminopyridine Py-NH29.17Ring Nitrogen
2-Aminopyridine Py-NH26.86 Ring Nitrogen
Pyridine Py-H5.25Ring Nitrogen
Aniline Ph-NH24.60Exocyclic Nitrogen

References

  • Basicity and Electronic Structure

    • Nucleophilicities of Amines, Amino Acids and Pyridines.[1][9] (2007).[1][6][10] Chem. Eur. J.

    • Source: [1]

  • Sandmeyer / Diazotization Protocols

    • A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines.[11] (2011).[1] Chemical Communications.[1]

    • Source: [1]

    • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021).[1][12] Molecular Diversity.

    • Source: [1]

  • Buchwald-Hartwig Coupling

    • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.[6] (2007).[1][6][10] Journal of Organic Chemistry.

    • Source:

    • Buchwald-Hartwig Amination User Guide.[3]

    • Source: [1]

  • Acylation Troubleshooting

    • Troubleshooting guide for the direct acetylation. (2025).[1][13][14] BenchChem.

    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of 5-methoxy-N-methylpyridin-2-amine

Welcome to the technical support center for the purification of 5-methoxy-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-methoxy-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into separating the target secondary amine from common primary amine impurities. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common primary amine impurity I should expect?

The most likely primary amine impurity is the precursor, 5-methoxypyridin-2-amine. This can be present due to an incomplete methylation reaction. Other primary amines could also be present depending on the specific synthetic route.

Q2: My crude product is a dark oil. What is the best initial purification strategy?

For an oily crude product, a liquid-liquid acid-base extraction is an excellent first step.[1][2] This technique leverages the basicity of the amine to move it into an aqueous layer, leaving non-basic organic impurities behind. Subsequent basification of the aqueous layer and re-extraction will recover your amine, often with a significant improvement in purity.

Q3: My amine is streaking badly on my silica gel TLC plate. What can I do?

Amine streaking on silica gel is a common problem caused by the strong interaction between the basic amine and the acidic silica surface. To mitigate this, add a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your eluent system.[3] This will neutralize the acidic sites on the silica, resulting in sharper spots and better separation.

Q4: How can I quickly check if my purification was successful in removing the primary amine?

Thin-Layer Chromatography (TLC) with a ninhydrin stain is a rapid and effective method. Ninhydrin reacts with primary and secondary amines to produce a colored spot (typically purple or yellow), but it does not react with tertiary amines.[3] While both your product and the primary amine impurity will stain, a successful purification will show the disappearance of the impurity spot. For more definitive results, infrared (IR) spectroscopy can distinguish between the single N-H stretch of your secondary amine product and the two N-H stretches of a primary amine impurity.[4]

Q5: Is recrystallization a viable option for purifying 5-methoxy-N-methylpyridin-2-amine?

Recrystallization is an excellent method if your compound is a solid at room temperature and you can find a suitable solvent system. For aminopyridines, mixtures of solvents are often effective.[5][6] Sometimes, converting the amine to a salt (e.g., hydrochloride salt) can improve its crystallinity, allowing for purification by recrystallization.[3][7] The free base can then be regenerated.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Foaming or Emulsion during Acid-Base Extraction - High concentration of impurities acting as surfactants. - Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Instead of shaking, gently invert the separatory funnel multiple times. - Filter the crude mixture through a plug of celite before extraction to remove particulate matter.[8]
Low Recovery After Liquid-Liquid Extraction - Incomplete protonation or deprotonation of the amine. - Insufficient number of extractions. - The amine salt may have some solubility in the organic layer.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) during regeneration.[9] - Perform at least three extractions at each stage to ensure complete transfer of the amine.[2] - If low recovery persists, consider back-extracting the initial organic layer with fresh acidic solution.
Co-elution of Product and Impurity during Column Chromatography - The polarity of the product and impurity are very similar. - Improper solvent system or column packing.- Optimize the eluent system using TLC. Try a less polar solvent system or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[10] - Consider using a different stationary phase, such as alumina (basic or neutral), which can sometimes provide better separation for amines.[3]
Product Discoloration After Purification - Oxidation of the amine. Aminopyridines can be sensitive to air and light.[7]- Purge solvents with nitrogen or argon before use. - Store the purified product under an inert atmosphere and protect it from light. - If discoloration is severe, you can try treating a solution of the product with activated carbon before a final filtration or recrystallization.[9]
Visualized Workflows and Methodologies
Decision-Making Flowchart for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of your crude product.

Purification Strategy start Crude 5-methoxy-N-methylpyridin-2-amine is_solid Is the crude product a solid or an oil? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Solid extraction Perform Acid-Base Liquid-Liquid Extraction is_solid->extraction Oil solid_path Solid oil_path Oil / High Impurity check_purity1 Assess Purity (TLC, NMR) recrystallization->check_purity1 check_purity2 Assess Purity (TLC, NMR) extraction->check_purity2 column Perform Column Chromatography check_purity1->column No final_product Pure Product check_purity1->final_product Yes check_purity2->column No check_purity2->final_product Yes is_pure1 Is it pure? is_pure2 Is it pure? column->final_product

Caption: Purification strategy decision tree.

Mechanism of Acid-Base Extraction

This diagram illustrates how primary and secondary amines are separated from neutral impurities.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction start Crude Mixture in Organic Solvent Secondary Amine (R2NH) Primary Amine (RNH2) Neutral Impurities add_acid + 1M HCl (aq) sep_funnel1 Separatory Funnel Organic Layer (Top) Neutral Impurities Aqueous Layer (Bottom) Protonated Amines (R2NH2+, RNH3+) aqueous_layer Aqueous Layer R2NH2+, RNH3+ sep_funnel1->aqueous_layer Separate Layers add_base + 3M NaOH (aq) until pH > 10 add_organic + Organic Solvent sep_funnel2 Separatory Funnel Organic Layer (Top) Purified Amines (R2NH, RNH2) Aqueous Layer (Bottom) Salts (NaCl)

Caption: Principle of acid-base liquid-liquid extraction.

Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate basic amines from neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated amines will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.[9]

  • Repeat Extraction: Extract the organic layer two more times with fresh 1M HCl to ensure all amines have been transferred to the aqueous phase. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10), as confirmed with pH paper. This deprotonates the amine salts, regenerating the free amines.

  • Back-Extraction: Transfer the basic aqueous solution to a clean separatory funnel. Add a fresh portion of the original organic solvent (e.g., dichloromethane). Shake vigorously, venting as needed.

  • Isolation: Allow the layers to separate. Collect the organic layer, which now contains the purified amines. Repeat the back-extraction two more times with fresh organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified amine mixture.

Protocol 2: Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating the secondary amine product from the more polar primary amine impurity.

  • Select Eluent System: Using TLC, determine an optimal solvent system. A good starting point for aminopyridines is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the chosen solvent system to prevent streaking.[3] An ideal system will give the product an Rf value of ~0.3 and show good separation from the primary amine impurity, which will have a lower Rf value.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexanes). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.[11] Add a thin layer of sand to the top of the silica bed.

  • Load the Sample: Dissolve the crude product (pre-purified by extraction if necessary) in a minimal amount of the eluent or dichloromethane. Carefully apply the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[10]

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine its composition. Visualize with a UV lamp and then a ninhydrin stain.

  • Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.

Data Presentation: Typical Chromatography Conditions
Technique Stationary Phase Typical Mobile Phase Modifier Notes
TLC Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 7:3 v/v)0.5% TriethylamineThe primary amine impurity will be more polar (lower Rf) than the secondary amine product.
Flash Chromatography Silica Gel (230-400 mesh)Gradient: 100% Hexanes to 50% Ethyl Acetate in Hexanes0.5% TriethylamineA gradient elution often provides the best separation.[10][12]
References

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Aminopyridine N-Alkylation

Current Status: Operational Ticket Topic: Regioselectivity Control & Temperature Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Two-Nitrogen" Problem We...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Regioselectivity Control & Temperature Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Two-Nitrogen" Problem

Welcome to the technical support hub for aminopyridine functionalization. If you are reading this, you are likely facing the classic Regioselectivity Crisis :

  • The Goal: You want to alkylate the exocyclic amine (–NH₂) to create a secondary amine.

  • The Reality: You obtained the ring-nitrogen alkylated product (a pyridinium salt/imine) or a complex mixture of tars.

The Core Conflict: Aminopyridines possess two nucleophilic sites. The ring nitrogen (N1) is significantly more basic and nucleophilic (pKa ~6.86 for 2-aminopyridine) than the exocyclic nitrogen (N-exo). Under kinetic control (low temperature, neutral conditions), the electrophile attacks N1. Under thermodynamic control (high temperature, strong base), we can drive the reaction to the N-exo position, often exploiting the Dimroth Rearrangement .

Temperature is not just a rate accelerator here; it is the switch that determines which nitrogen wins.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I isolated the N1-alkylated pyridinium salt instead of the desired secondary amine."

Diagnosis: Kinetic Trapping. You likely ran the reaction at a temperature too low to surmount the activation energy for N-exo attack, or too low to induce the rearrangement of the kinetically formed salt.

Technical Explanation: At lower temperatures (0°C to RT) without strong deprotonation, the alkyl halide attacks the most electron-rich center: the ring nitrogen. This forms a stable 1-alkyl-2-imino-1,2-dihydropyridine salt. This is the Kinetic Product .

The Fix: Thermal Rearrangement (The Dimroth Protocol) You do not necessarily need to toss the product. You can force the N1-alkyl group to migrate to the exocyclic amine via the Dimroth Rearrangement.

  • Action: Take your isolated salt. Resuspend it in a protic solvent (EtOH or H₂O) with an alkali base (NaOH or KOH).

  • Temperature: Heat to Reflux (80–100°C) for 2–6 hours.

  • Mechanism: Hydroxide attacks the ring C2, opening the ring, rotating the bond, and re-closing it, effectively swapping the nitrogen positions.

Issue 2: "I am using NaH, but I still see mixtures of regioisomers."

Diagnosis: Incomplete Anion Formation or Thermal Drift. While NaH creates the highly nucleophilic exocyclic anion (driving direct N-exo alkylation), the temperature at the moment of addition is critical.

The Fix: The "Cold-then-Hot" Ramp

  • Deprotonation Phase (0°C): Add NaH to the aminopyridine in DMF/THF at 0°C. Stir for 30–60 mins. This ensures the exocyclic amine is fully deprotonated (becoming the superior nucleophile) before the electrophile sees the ring nitrogen.

  • Addition Phase (0°C): Add the alkyl halide slowly.

  • Reaction Phase (RT to 60°C): Allow to warm. If the substrate is sterically hindered, heat to 60°C to push conversion, but never add the electrophile to a hot, neutral solution.

Issue 3: "My reaction turns into black tar at high temperatures."

Diagnosis: Oxidative Polymerization. Aminopyridines are electron-rich and prone to oxidation and radical polymerization at high temperatures, especially in air.

The Fix:

  • Atmosphere: Strict N₂/Argon manifold is non-negotiable above 50°C.

  • Solvent Switch: Switch from DMF (which decomposes to dimethylamine at high heat, causing side reactions) to Toluene or Xylene if using the Dimroth method.

  • Temperature Cap: Do not exceed 120°C. If the reaction is sluggish, switch to a metal-catalyzed strategy (Buchwald-Hartwig) rather than simply increasing heat.

Visualizing the Pathway: Kinetic vs. Thermodynamic

The following diagram maps the critical decision points where temperature dictates the product outcome.

AminopyridineAlkylation Start 2-Aminopyridine + R-X Cond_Neutral Neutral/Weak Base (K2CO3, Acetone) Low Temp (<40°C) Start->Cond_Neutral Path A Cond_Strong Strong Base (NaH, LiHMDS) Controlled Temp (0°C -> 60°C) Start->Cond_Strong Path B Kinetic_Prod Kinetic Product (Ring N-Alkylation) 1-alkyl-2-imino-pyridine Cond_Neutral->Kinetic_Prod Fast Attack (Most Nucleophilic N) Thermo_Prod Thermodynamic Product (Exocyclic N-Alkylation) 2-(alkylamino)pyridine Cond_Strong->Thermo_Prod Anion Formation (Direct Attack) Dimroth Dimroth Rearrangement (Heat >80°C + NaOH/H2O) Kinetic_Prod->Dimroth Isolate & Treat Dimroth->Thermo_Prod Ring Opening/Closing

Figure 1: Reaction pathway divergence. Path A favors the ring nitrogen (Kinetic). Path B or the Dimroth Rearrangement (Yellow) accesses the exocyclic amine (Thermodynamic).

Optimized Experimental Protocols

Protocol A: Direct Exocyclic Alkylation (Anionic Method)

Best for: Primary alkyl halides, avoiding rearrangement steps.

ParameterSpecificationRationale
Solvent Anhydrous DMF or THFPolar aprotic is required to solvate the cation and leave the anion "naked" and reactive.
Base NaH (60% in oil, 1.2 equiv)Irreversible deprotonation of the exocyclic amine (pKa ~25 -> anion).
Temp (Step 1) 0°C (Ice Bath) Critical for controlling the exotherm of deprotonation.
Temp (Step 2) RT to 60°C Heat only after alkyl halide addition to drive completion.
Time 2–12 HoursMonitor via TLC/LCMS.

Step-by-Step:

  • Suspend NaH (1.2 eq) in dry DMF under Argon.

  • Add 2-aminopyridine (1.0 eq) portion-wise at 0°C. Evolution of H₂ gas will occur.

  • Stir at 0°C for 30 mins until gas evolution ceases (Anion formation).

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Remove ice bath and stir at RT. If conversion is <50% after 2 hours, heat to 60°C.

Protocol B: The Dimroth Rearrangement (Correction Method)

Best for: Converting "failed" ring-alkylated batches or when using less reactive electrophiles.

ParameterSpecificationRationale
Solvent Ethanol/Water (1:1)Protic solvent facilitates the addition of hydroxide to the imine bond.
Base NaOH (2.0 equiv)Essential to drive the ring-opening mechanism.
Temp Reflux (80–100°C) High heat is mandatory to overcome the activation energy of ring opening.
Time 4–12 HoursReaction is complete when the polar salt spot disappears on TLC.

Step-by-Step:

  • Dissolve the isolated 1-alkyl-2-iminopyridine (Kinetic Product) in EtOH/H₂O.

  • Add NaOH pellets.

  • Heat to reflux.[1]

  • Monitor disappearance of the starting salt.[1]

  • Cool to RT. The thermodynamic product often precipitates or can be extracted with DCM.

References

  • Dimroth, O. (1909).[2] Ueber intramolekulare Umlagerungen.[3] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[2][3] Justus Liebig's Annalen der Chemie, 364(2), 183-226.[3] Link (Foundational mechanism of N-N translocation).

  • Pozharskii, A. F., et al. (2021).[4] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Russian Chemical Reviews. Link (Modern application and temperature dependence).

  • Barlin, G. B., & Young, A. C. (1972). Kinetics of the Dimroth Rearrangement. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem Technical Division. (2025). Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine.Link (Protocol standards for base/solvent choice).

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.[4][5] ChemRxiv.[5] Link (Alternative strategies to avoid over-alkylation).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges of Aminopyridines

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminopyridine compounds. As a Senior Application Scientist, I have designed this guide to provide not...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminopyridine compounds. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but a foundational understanding of the physicochemical principles governing aminopyridine solubility. This resource is structured to help you diagnose and resolve common solubility issues encountered in the laboratory, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the solubility of aminopyridines, providing the core knowledge needed to approach more complex troubleshooting scenarios.

Q1: What makes aminopyridines soluble in water?

Aminopyridines are organic compounds featuring both a pyridine ring and an amino group. Their solubility in water is primarily due to the ability of the nitrogen atoms in both the pyridine ring and the amino group to form hydrogen bonds with water molecules.[1] However, the degree of solubility is highly dependent on the specific isomer and the pH of the aqueous solution.

Q2: How does the position of the amino group affect solubility?

The position of the amino group (ortho-, meta-, or para- to the ring nitrogen) significantly influences the molecule's basicity and, consequently, its solubility profile. The basicity, often expressed by the pKa of the conjugate acid, dictates how readily the molecule will be protonated in an acidic solution.

  • 4-Aminopyridine (para-) is the most basic of the three isomers (pKa ≈ 9.17).[2][3] Its lone pair on the exocyclic amino group can effectively delocalize into the ring, which in turn makes the ring nitrogen more basic and readily protonated.

  • 2-Aminopyridine (ortho-) is less basic (pKa ≈ 6.86).[2]

  • 3-Aminopyridine (meta-) is the least basic of the common isomers (pKa ≈ 6.04).[4]

A higher pKa means the compound is more basic and will be protonated (and thus, more soluble) at a higher pH compared to its less basic counterparts.

Q3: What are the key factors I should consider when trying to dissolve an aminopyridine?

There are three primary factors to consider:

  • pH of the Solvent: This is the most critical factor. As weak bases, aminopyridines become significantly more soluble in acidic conditions where they are protonated to form cationic pyridinium salts.[1][5]

  • Temperature: For most solids, solubility increases with temperature. Applying gentle heat can sometimes be sufficient to dissolve a stubborn compound, although one must be cautious about potential degradation.[6]

  • Presence of Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or methanol can be used to first dissolve the aminopyridine before making an aqueous dilution.[7][8]

Physicochemical Properties of Isomeric Aminopyridines

The following table summarizes key data for the three primary aminopyridine isomers, which is essential for planning your experiments.

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
Molecular Formula C₅H₆N₂C₅H₆N₂C₅H₆N₂
Molecular Weight 94.12 g/mol 94.11 g/mol [9]94.13 g/mol [7]
Melting Point 59-60 °C[10]60-63 °C[4][11]153-163 °C[8]
pKa (Conjugate Acid) ~6.86[2]~6.04[4]~9.17[2][3]
Aqueous Solubility SolubleSoluble in water[4][11][12][13]50 mg/mL[7]; 83 g/L[14]

Part 2: Troubleshooting Guide for Specific Issues

This section provides in-depth, question-and-answer-style guidance for common experimental challenges.

Q4: My aminopyridine derivative is not dissolving in neutral (pH 7.0) water. Why is this happening and what is the first thing I should try?

Causality: At neutral pH, an aminopyridine exists predominantly in its less soluble, neutral (free base) form. To achieve significant solubility, the pH of the solution must be lowered below the pKa of the compound. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound is 50% ionized. To ensure near-complete protonation and solubilization (e.g., >99% ionized), the pH should be at least 2 units below the pKa.

Primary Solution: pH Adjustment. The most direct method to increase solubility is to add a small amount of acid to protonate the aminopyridine, forming a highly soluble salt in situ.

Recommended Action:

  • Prepare a slurry of your aminopyridine in water.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the mixture. The solid should dissolve as the pH drops and the compound protonates. For 4-aminopyridine (pKa ~9.17), adjusting the pH to ~7.2 should be sufficient, whereas for 3-aminopyridine (pKa ~6.04), you would need to lower the pH to ~4.[15]

pH_Effect cluster_high_pH High pH (e.g., pH 11) cluster_low_pH Low pH (e.g., pH 7) Neutral 4-Aminopyridine (Neutral) [Low Solubility] Protonated 4-Aminopyridinium (Cation) [High Solubility] Neutral->Protonated + H⁺ (Acidification) Protonated->Neutral - H⁺ (Basification)

Effect of pH on 4-Aminopyridine Ionization and Solubility.
Q5: My experimental system is sensitive to pH changes. What are the alternative methods to dissolve my compound?

If altering the pH is not viable, you have two primary alternative strategies: using co-solvents or forming a stable salt.

Strategy 1: Co-solvent Addition A co-solvent is a water-miscible organic solvent used to dissolve a compound before diluting it into an aqueous medium.[16]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for aminopyridines.[7] 4-Aminopyridine is soluble in DMSO up to 100 mM.[7]

  • Mechanism: The organic solvent disrupts the intermolecular forces in the solid crystal lattice, allowing the compound to dissolve.

  • Critical Consideration: When adding this stock solution to your aqueous buffer, the final concentration of the organic solvent must be kept low (typically <0.5% v/v) to avoid artifacts in biological assays.[17] High concentrations can lead to the compound precipitating out of the aqueous solution.

Strategy 2: Salt Formation Instead of forming the salt in situ, you can synthesize and isolate a stable salt of your aminopyridine. This is a common strategy in drug development to improve solubility and stability.[18][19][20]

  • Process: Reacting the aminopyridine (a base) with a suitable acid (e.g., HCl, H₂SO₄, tartaric acid) in an appropriate solvent can yield a crystalline salt. This salt can then be isolated, purified, and dissolved directly in neutral water.

  • Benefit: This provides a pure, solid material with enhanced aqueous solubility without requiring pH adjustment in the final experimental medium. Recent studies have explored the creation of various hydrated salt forms of 4-aminopyridine to modulate physicochemical properties.[21]

Q6: I prepared a 100 mM stock of my compound in DMSO, but it crashes out when I dilute it into my cell culture medium. What's going wrong?

This is a classic problem of exceeding the aqueous solubility limit. While your compound is soluble in pure DMSO, its solubility in the final aqueous medium is much lower. When you add the concentrated DMSO stock, you create a localized, supersaturated aqueous solution, from which the compound rapidly precipitates.

Troubleshooting Workflow:

Troubleshooting_Workflow start_node start_node solution_node solution_node decision_node decision_node Start Problem: Aminopyridine Precipitates from Aqueous Solution Check_Final_Conc Is final compound concentration a realistic target for aqueous solubility? Start->Check_Final_Conc Check_Solvent_Conc Is final co-solvent (e.g., DMSO) concentration too high (>0.5%)? Check_Final_Conc->Check_Solvent_Conc Yes Reduce_Target_Conc Action: Reduce the target final concentration in the assay. Check_Final_Conc->Reduce_Target_Conc No pH_Possible Can experimental pH be adjusted? Check_Solvent_Conc->pH_Possible No Lower_Stock Solution: Lower the concentration of the organic stock solution. Check_Solvent_Conc->Lower_Stock Yes Adjust_pH Solution: Adjust pH of aqueous medium to be 2 units below pKa. pH_Possible->Adjust_pH Yes Use_Salt Solution: Synthesize and use a pre-formed salt of the compound. pH_Possible->Use_Salt No

Troubleshooting workflow for precipitation issues.

Recommended Actions:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 100 mM). This reduces the degree of supersaturation upon dilution.

  • Modify the Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid mixing and prevents the formation of localized high-concentration pockets.

  • Warm the Aqueous Medium: Gently warming the aqueous buffer (if experimentally permissible) can transiently increase solubility during the addition of the stock solution.

Part 3: Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound at various pH levels.[6][17]

Materials:

  • Aminopyridine compound

  • Series of aqueous buffers (e.g., phosphate-citrate) at desired pH values (e.g., 3, 5, 7, 9)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)[22][23]

Methodology:

  • Preparation: Add an excess amount of the solid aminopyridine to a vial containing a known volume (e.g., 2 mL) of a specific pH buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved aminopyridine using your validated analytical method. This concentration represents the equilibrium solubility at that specific pH and temperature.

Protocol 2: Preparation and Use of a Co-solvent Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.[17]

Materials:

  • Aminopyridine compound

  • Anhydrous, high-purity co-solvent (e.g., DMSO)

  • Sterile glass vial with a PTFE-lined cap

  • Vortex mixer or sonicator

Methodology:

  • Weighing: Accurately weigh the desired amount of the aminopyridine into the sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of 4-aminopyridine, MW 94.13, add 1 mL of DMSO to 0.9413 mg of the compound).

  • Dissolution: Vortex the mixture vigorously. If dissolution is slow, gentle warming (not exceeding 40°C) or brief sonication can be applied. Mix until the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Usage in Experiments: When preparing your working solution, ensure the final concentration of DMSO in the aqueous medium is below the threshold tolerated by your assay (typically <0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer), resulting in a final DMSO concentration of 0.1%.

References

  • Solubility of Things. (n.d.). 4-Aminopyridine.
  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).
  • Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152) - Product Information Sheet.
  • ChemicalBook. (n.d.). 3-Aminopyridine CAS#: 462-08-8.
  • Mas-Toral, A., et al. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF.
  • Mas-Toral, A., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 727(1-3), 113-119.
  • Hello Bio. (n.d.). 4-Aminopyridine (4-AP) | Kv channel Blocker.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
  • ChemicalBook. (n.d.). 3-Aminopyridine | 462-08-8.
  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).
  • Zhang, P., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1535-1546.
  • Cayman Chemical. (n.d.). 4-Aminopyridine - PRODUCT INFORMATION.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?.
  • Sincere Chemical. (n.d.). 3-Aminopyridine CAS# 462-08-8.
  • BenchChem. (n.d.). Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid.
  • PubChem. (n.d.). 4-Aminopyridine | C5H6N2 | CID 1727.
  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59(7), 603-16.
  • Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8990.
  • Jubilant Ingrevia. (2024). 4-Aminopyridine Safety Data Sheet.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • WuXi AppTec DMPK. (n.d.). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Occupational Safety and Health Administration (OSHA). (n.d.). PV2143.
  • Wikipedia. (n.d.). 2-Aminopyridine.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16.
  • Singh, V., & Pai, R. S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(1), 1-6.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 5-Methoxy-N-methylpyridin-2-amine

Executive Summary In the development of kinase inhibitors and CNS-active agents, the 2-aminopyridine scaffold is ubiquitous. However, precise structural validation of substituted derivatives like 5-methoxy-N-methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the 2-aminopyridine scaffold is ubiquitous. However, precise structural validation of substituted derivatives like 5-methoxy-N-methylpyridin-2-amine is critical due to the prevalence of regioisomers (e.g., 3-methoxy or 4-methoxy variants) and methylation byproducts (e.g., ring nitrogen methylation vs. exocyclic amine methylation).

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-methoxy-N-methylpyridin-2-amine. Unlike standard data sheets, this document focuses on comparative structural elucidation , distinguishing the target molecule from its most common synthetic impurities and isomers through specific spectral fingerprints.

Structural Context & Critical Alternatives

To validate the target structure, one must rule out specific alternatives that arise during synthesis (e.g., nucleophilic aromatic substitution or Buchwald-Hartwig amination).

CompoundStructure DescriptionKey Analytical Challenge
Target (A) 5-methoxy-N-methylpyridin-2-amine Confirming N-methyl vs. O-methyl and 2,5-substitution pattern.
Alternative (B) 2-amino-5-methoxypyridine The demethylated precursor. Missing the N-methyl signal.
Alternative (C) 3-methoxy-N-methylpyridin-2-amine Regioisomer. Distinguishable only by aromatic coupling constants (

-values).
Alternative (D) 1-methyl-5-methoxy-1H-pyridin-2-imine Ring N-methylation byproduct (fixed imine). Distinct chemical shifts for H-6.[1][2][3][4][5]

Experimental Protocol: The Self-Validating Workflow

Reliable assignment requires specific experimental conditions to observe exchangeable protons and coupling patterns.

Solvent Selection Strategy
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[6]

    • Reasoning: DMSO slows the exchange of the amine proton (

      
      ). This allows the observation of the NH–CH3 coupling  (typically a doublet), which definitively proves the methyl group is attached to the exocyclic nitrogen, not the ring nitrogen or oxygen.
      
  • Alternative: CDCl3 (Chloroform-d).

    • Limitation: The

      
       proton often appears as a broad singlet due to rapid exchange, and the 
      
      
      
      -methyl signal collapses to a singlet, losing connectivity information.
Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve H-3/H-4 coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     seconds. (Essential for accurate integration of the methoxy singlet vs. aromatic protons to confirm stoichiometry).
    
Analytical Workflow Diagram

NMR_Workflow cluster_Analysis Spectral Interpretation Start Sample Preparation (5-10 mg in DMSO-d6) Acquire Acquisition (400 MHz+, D1=5s) Start->Acquire Process Processing (LB=0.3 Hz, Phase/Base) Acquire->Process Check_Aliphatic 1. Aliphatic Region Check N-Me vs O-Me Process->Check_Aliphatic Check_Aromatic 2. Aromatic Region Check Coupling (J) Check_Aliphatic->Check_Aromatic Check_NH 3. Exchangeable Check NH-Me Splitting Check_Aromatic->Check_NH Decision Structure Confirmed? Check_NH->Decision

Figure 1: Step-by-step workflow for unambiguous structural assignment.

Detailed Spectral Analysis

The Aliphatic Region (2.5 – 4.0 ppm)

This region confirms the core functional groups.

  • Methoxy Group (-OCH3):

    • Shift:

      
       ppm.
      
    • Multiplicity: Singlet (s).

    • Integration: 3H.

    • Note: The electron-donating effect of the oxygen places this signal downfield relative to the

      
      -methyl.
      
  • N-Methyl Group (-NHCH3):

    • Shift:

      
       ppm.
      
    • Multiplicity (DMSO-d6): Doublet (d) ,

      
       Hz.
      
    • Multiplicity (CDCl3): Singlet (s).

    • Integration: 3H.

    • Diagnostic Value: The doublet splitting in DMSO is the "smoking gun" for the N-methylamino structure.

The Aromatic Region (6.0 – 8.0 ppm)

The 2,5-substitution pattern on the pyridine ring creates a specific AMX spin system (or ABX depending on field strength).

  • Proton H-3 (Ortho to Amino):

    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet (d).

    • Coupling:

      
       Hz (Ortho coupling).
      
    • Insight: This proton is the most shielded aromatic signal due to the strong electron-donating resonance effect of the adjacent amino group.

  • Proton H-4 (Meta to Amino, Ortho to Methoxy):

    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet of Doublets (dd).

    • Coupling:

      
       Hz (Ortho), 
      
      
      
      Hz (Meta).
    • Insight: The signal is shielded by the methoxy group but less so than H-3.

  • Proton H-6 (Ortho to Ring Nitrogen, Meta to Methoxy):

    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet (d).

    • Coupling:

      
       Hz (Meta).
      
    • Insight: This is the most deshielded proton due to the inductive effect of the pyridine nitrogen.

The Exchangeable Proton (NH)
  • Shift:

    
     ppm (Broad).
    
  • Observation: In DMSO-d6, this appears as a broad quartet (q) due to coupling with the methyl group (3H).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most likely confusion points.

Table 1: Chemical Shift Comparison (in DMSO-d6)

FeatureTarget: 5-OMe-N-Me Isomer: 3-OMe-N-Me Precursor: 2-Amino-5-OMe
N-Me Signal ~2.80 ppm (d) ~2.90 ppm (d)Absent
O-Me Signal ~3.75 ppm (s)~3.85 ppm (s)~3.75 ppm (s)
H-3 Signal ~6.45 ppm (d) Absent (Substituted) ~6.40 ppm (d)
H-4 Signal dd (

Hz)
d (

Hz)
dd (

Hz)
H-5 Signal Absent (Substituted) dd (

Hz)
Absent
H-6 Signal d (

Hz)
dd (

Hz)
d (

Hz)
Structural Decision Tree

Use this logic flow to interpret your spectrum.

Decision_Tree Q1 Is there a signal at ~2.8 ppm? Q2 Is the 2.8 ppm signal a Doublet (in DMSO)? Q1->Q2 Yes Result_Precursor IDENTIFIED: 2-amino-5-methoxypyridine (Precursor) Q1->Result_Precursor No Q3 Check Aromatic Region: Do you see a doublet at ~6.5 ppm (H-3)? Q2->Q3 Yes Result_Imine IDENTIFIED: Ring N-methylated Imine Q2->Result_Imine No (Singlet) Result_Target CONFIRMED: 5-methoxy-N-methylpyridin-2-amine Q3->Result_Target Yes Result_Isomer IDENTIFIED: 3-methoxy isomer Q3->Result_Isomer No (H-3 is missing)

Figure 2: Logic gate for distinguishing the target from isomers and byproducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard reference for substituent effects on pyridine rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for base pyridine and aminopyridine shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on coupling constants and solvent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for calculating chemical shifts of substituted heterocycles).

Sources

Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 5-methoxy-N-methylpyridin-2-amine

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the C13 NMR chemical shifts for 5-methoxy-N-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry. By examining the electronic effects of the methoxy and N-methylamino substituents, we can predict and interpret its C13 NMR spectrum with a high degree of confidence, even in the absence of direct experimental data for this specific compound.

The Foundational Principles: C13 NMR of Substituted Pyridines

The C13 NMR spectrum of pyridine itself exhibits three signals for its five carbon atoms due to symmetry, with the C2/C6 carbons appearing at approximately 150 ppm, C4 at 136 ppm, and C3/C5 at 124 ppm.[1][2][3] The introduction of substituents disrupts this symmetry and significantly alters the chemical shifts of the ring carbons. These shifts are governed by the electronic properties of the substituents—namely, their inductive and resonance effects.

  • Electron-donating groups (EDGs) , such as amino (-NH2) and methoxy (-OCH3) groups, generally cause an upfield shift (to lower ppm values) of the carbons at the ortho and para positions due to increased electron density through resonance.[4]

  • Electron-withdrawing groups (EWGs) , conversely, lead to a downfield shift (to higher ppm values) of the ortho and para carbons.

The interplay of these effects in polysubstituted pyridines determines the final chemical shift of each carbon atom.

Predicted C13 NMR Chemical Shifts for 5-methoxy-N-methylpyridin-2-amine

Table 1: Predicted C13 NMR Chemical Shifts for 5-methoxy-N-methylpyridin-2-amine and Comparison with Related Compounds.

Carbon Atom5-methoxy-N-methylpyridin-2-amine (Predicted)2-Amino-5-methoxypyridine (Experimental/Predicted)Pyridine (Experimental)[1][3]
C2~158 ppm~159 ppm149.9 ppm
C3~108 ppm~110 ppm123.9 ppm
C4~135 ppm~138 ppm135.9 ppm
C5~145 ppm~146 ppm123.9 ppm
C6~105 ppm~107 ppm149.9 ppm
-OCH3~55 ppm~55 ppm-
-NCH3~30 ppm--

Note: The chemical shifts for the comparative compounds are sourced from various spectral databases and publications. The predicted values for the target molecule are derived from additive models and comparison with these known compounds.

Comparative Analysis and Rationale

The predicted chemical shifts in Table 1 can be rationalized by dissecting the electronic contributions of the methoxy and N-methylamino groups.

The Influence of the N-methylamino Group at C2

The N-methylamino group is a potent electron-donating group. Its primary effects are:

  • Strong Shielding at C3 and C5 (ortho and para positions): The lone pair on the nitrogen atom participates in resonance, significantly increasing the electron density at the ortho (C3) and para (C5) positions. This leads to a substantial upfield shift for these carbons compared to unsubstituted pyridine.

  • Deshielding of C2: The carbon directly attached to the nitrogen (C2) experiences a significant downfield shift due to the electronegativity of the nitrogen atom and its direct involvement in the resonance delocalization.

  • -NCH3 Signal: The methyl carbon of the N-methylamino group is expected to appear in the range of 25-35 ppm.[5]

The Role of the Methoxy Group at C5

The methoxy group is also an electron-donating group, though generally less powerful than an amino group. Its influence is as follows:

  • Shielding at C4 and C6 (ortho and para positions): Through resonance, the methoxy group increases the electron density at its ortho (C4, C6) and para (C2) positions, causing an upfield shift.

  • Deshielding of C5: The carbon directly bonded to the electronegative oxygen atom (C5) is deshielded and shifted downfield.

  • -OCH3 Signal: The carbon of the methoxy group typically resonates in the 50-65 ppm region.[6][7]

Synergistic Effects in 5-methoxy-N-methylpyridin-2-amine

In our target molecule, the combined effects of both substituents lead to the predicted chemical shifts. The strong electron-donating N-methylamino group at C2 and the methoxy group at C5 work in concert to significantly shield the C3 and C6 positions. The deshielding effects are most pronounced at the points of substitution, C2 and C5.

Experimental Protocol for C13 NMR Acquisition

For researchers seeking to acquire experimental data, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the purified 5-methoxy-N-methylpyridin-2-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled C13 NMR.

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): 0 to 220 ppm.

  • Data Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Visualizing Substituent Effects

The following diagram illustrates the electronic influence of the substituents on the pyridine ring, leading to the observed shielding and deshielding effects.

G cluster_0 5-methoxy-N-methylpyridin-2-amine cluster_2 N1 N C2 C2 N1->C2 C3 C3 C2->C3 NHMe NHCH3 C2->NHMe e- donating C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 OMe OCH3 C5->OMe e- donating C6->N1 Deshielded Significantly Deshielded Deshielded->C2 Deshielded->C5 Shielded Significantly Shielded Shielded->C3 Shielded->C6

Figure 1. Electronic effects of substituents on C13 NMR shifts.

This guide provides a robust framework for understanding and predicting the C13 NMR spectrum of 5-methoxy-N-methylpyridin-2-amine. By leveraging comparative data and fundamental principles of NMR spectroscopy, researchers can confidently assign the carbon signals and verify the structure of this and related compounds.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Li, Y., & Yang, L. (2012). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Chemical Information and Modeling, 52(11), 3051-3059. [Link]

  • Smith, G. P., & Cole, K. C. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4619–4630. [Link]

  • Jonas, J., & Gutowsky, H. S. (1963). 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC Online. [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

  • Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 661–669. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook.com. [Link]

  • Gawinecki, R., Kucybała, I., & Ośmiałowski, B. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(11), 4546–4561. [Link]

  • Doc Brown's Chemistry. (2023). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. docbrown.info. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. PubChem. [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 5-methoxy-N-methylpyridin-2-amine

Topic: Mass Spectrometry Fragmentation Pattern of 5-methoxy-N-methylpyridin-2-amine Content Type: Publish Comparison Guide Executive Summary & Application Scope 5-methoxy-N-methylpyridin-2-amine (MW: 138.17 Da) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 5-methoxy-N-methylpyridin-2-amine Content Type: Publish Comparison Guide

Executive Summary & Application Scope

5-methoxy-N-methylpyridin-2-amine (MW: 138.17 Da) represents a critical structural motif in medicinal chemistry, often serving as a scaffold for kinase inhibitors and CNS-active agents. Its metabolic stability and fragmentation behavior are pivotal for structural elucidation during metabolite identification (MetID).

This guide provides a definitive technical comparison of the fragmentation patterns of 5-methoxy-N-methylpyridin-2-amine against its structural isomers. Unlike generic database entries, this document focuses on the mechanistic causality of ion formation in Electrospray Ionization (ESI) MS/MS, providing a self-validating protocol for differentiating this compound from isobaric interferences.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and distinguish between isomers, the following high-resolution mass spectrometry (HRMS) protocol is recommended. This workflow includes specific "Go/No-Go" validation steps.

Instrumentation Parameters
  • Ionization Source: ESI Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

  • Collision Energy (CE): Stepped energy ramp (20, 35, 50 eV) is critical to observe both the labile amine loss and the stable ring cleavage.

Chromatographic Conditions
  • Column: C18 Reverse Phase (High pH stability recommended, e.g., C18-Hybrid).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10) – Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape.

    • B: Acetonitrile.[1]

  • Gradient: 5-95% B over 10 minutes.

Validation Checkpoints
  • Precursor Check: Observe

    
     at m/z 139.087  (Monoisotopic).
    
  • In-Source Fragmentation Check: If the ratio of m/z 108 to 139 exceeds 10% in the full scan (MS1), reduce declustering potential/source voltage.

  • Blank Subtraction: Run a solvent blank immediately after the standard to quantify carryover, as aminopyridines are "sticky" on stainless steel lines.

Mechanistic Fragmentation Analysis

The fragmentation of 5-methoxy-N-methylpyridin-2-amine is governed by the basicity of the exocyclic amine and the stability of the pyridine ring.

Primary Fragmentation Pathway (ESI+)

The protonated precursor (


, m/z 139) undergoes fragmentation primarily driven by the exocyclic nitrogen.
  • Loss of Methylamine (

    
     31 Da): 
    
    • Mechanism: Proton transfer to the exocyclic amine facilitates the elimination of neutral methylamine (

      
      ).
      
    • Transition:

      
      .
      
    • Significance: This is the Base Peak at medium collision energies. It generates a stable 5-methoxypyridin-2-yl cation (or pyridyne-like intermediate).

  • Loss of Methyl Radical (

    
     15 Da) - Minor/Condition Dependent: 
    
    • Mechanism: Homolytic cleavage of the O-methyl bond. While rare in even-electron ESI, it can occur in methoxy-aromatics, or more commonly as a loss of Formaldehyde (

      
      , 30 Da) via rearrangement.
      
    • Transition:

      
       (Radical loss) or 
      
      
      
      (Formaldehyde loss).
  • Secondary Fragmentation (Ring Degradation):

    • The m/z 108 fragment further degrades via loss of Carbon Monoxide (CO, 28 Da) typical of phenols/ethers, or Hydrogen Cyanide (HCN, 27 Da) typical of pyridines.

    • Transition:

      
       (Loss of CO) and 
      
      
      
      (Ring collapse).
Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical dissociation pathways.

FragmentationPathway Precursor Precursor [M+H]+ m/z 139.09 (5-methoxy-N-methylpyridin-2-amine) Frag1 Fragment A m/z 108.05 [M+H - CH3NH2]+ Precursor->Frag1 Loss of Methylamine (-31 Da) Primary Pathway Frag2 Fragment B m/z 124.06 [M+H - CH3•]+ (Minor) Precursor->Frag2 Loss of Methyl Radical (-15 Da) Frag3 Fragment C m/z 80.05 [m/z 108 - CO]+ Frag1->Frag3 Loss of CO (-28 Da) (Phenolic character) Frag4 Fragment D m/z 53.04 [m/z 80 - HCN]+ Frag3->Frag4 Loss of HCN (-27 Da)

Caption: Hierarchical ESI-MS/MS fragmentation tree for 5-methoxy-N-methylpyridin-2-amine. The green path represents the dominant diagnostic transition.

Comparative Analysis: Differentiating Isomers

In drug development, distinguishing the target molecule from metabolic isomers (e.g., demethylated or rearranged products) is crucial.

Comparison Table: Target vs. Alternatives
FeatureTarget: 5-methoxy-N-methylpyridin-2-amineIsomer A: 5-methoxy-3-methylpyridin-2-amineIsomer B: 3-methoxy-N-methylpyridin-2-amine
Structure N-methyl (Exocyclic), 5-OMeC-methyl (Ring), 2-NH2N-methyl (Exocyclic), 3-OMe
Precursor (m/z) 139.09139.09139.09
Primary Loss -31 Da (

)
-17 Da (

)
-31 Da (

)
Dominant Fragment m/z 108 m/z 122 m/z 108
Diagnostic Feature High abundance of m/z 108; clean loss of amine.Retention of methyl on ring; loss of ammonia is favored over methylamine.Ortho Effect: Enhanced loss of

or

due to proximity of OMe and NHMe groups.
Analytical Logic for Identification
  • Rule of Amine Loss: If the spectrum shows a dominant loss of 17 Da (m/z 122), the methyl group is on the ring, not the nitrogen. This rules out Isomer A.

  • Rule of Ortho-Interaction: If the spectrum shows significant "scrambling" or loss of methanol (32 Da), suspect the 3-methoxy isomer (Isomer B). The 5-methoxy position is too distant for intramolecular hydrogen bonding with the amine, resulting in a "cleaner" spectrum dominated by the m/z 108 ion.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Aminopyridine and Derivatives.[2][3][4] National Institute of Standards and Technology.[2]

  • BenchChem. (2024). Mass Spectrometry Analysis of Aminopyrimidine and Pyridine Derivatives.

  • Wiley Online Library. (2005). Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn. Rapid Communications in Mass Spectrometry.

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Amine Analogues. Molecules.[1][2][3][5][6][7][8][9][10][11][12][13]

Sources

Comparative

FTIR characteristic peaks of N-methylaminopyridines

Comparative FTIR Analysis: N-Methylaminopyridines vs. Structural Analogs in Pharmaceutical Characterization Executive Summary & Strategic Relevance N-methylaminopyridines serve as critical scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative FTIR Analysis: N-Methylaminopyridines vs. Structural Analogs in Pharmaceutical Characterization

Executive Summary & Strategic Relevance

N-methylaminopyridines serve as critical scaffolds in medicinal chemistry (e.g., kinase inhibitors) and organic catalysis (e.g., DMAP). In drug development, distinguishing between the primary amine precursor, the secondary N-methyl intermediate, and the tertiary N,N-dimethyl product is a frequent yet critical analytical challenge.

While NMR provides definitive structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective, and solid-state sensitive method for routine characterization. This guide objectively compares the spectral performance of FTIR in differentiating N-methylaminopyridines from their structural analogs, focusing on the diagnostic "fingerprint" regions that validate synthetic success.

Theoretical Framework: Vibrational Modes

To interpret the spectra accurately, one must understand the specific vibrational modes associated with the aminopyridine scaffold. The substitution of hydrogen atoms on the exocyclic nitrogen with methyl groups drastically alters the dipole moment and bond force constants.

Core Vibrational Assignments
  • 
    (N-H) Stretching:  The most diagnostic region (
    
    
    
    ). The number of bands correlates directly with the number of N-H bonds.
  • 
    (C-H) Stretching:  Differentiates between aromatic ring protons (
    
    
    
    ) and aliphatic methyl protons (
    
    
    ).
  • 
    (C=N) Ring Breathing:  Characteristic of the pyridine heterocycle, typically observed around 
    
    
    
    .
  • 
    (C-N) Exocyclic:  The bond connecting the amino group to the ring, highly sensitive to resonance effects (e.g., in 4-DMAP).
    

Comparative Spectral Analysis

The following comparison establishes the "performance" of FTIR in distinguishing the degree of N-methylation.

Table 1: Diagnostic Peak Comparison
FeaturePrimary Amine (e.g., 2-Aminopyridine)Secondary Amine (e.g., N-methyl-2-aminopyridine)Tertiary Amine (e.g., 4-DMAP)
N-H Stretch (

)
Doublet (Asymmetric & Symmetric)Singlet (One sharp band)Absent
Aliphatic C-H (

)
Absent (unless ring alkylated)Weak/Medium (Methyl group)Medium/Strong (Dimethyl groups)
N-H Bending (

)
Strong ScissoringWeak BendingAbsent
C-N Exocyclic (

)
MediumMedium/StrongVery Strong (due to resonance)
Detailed Analysis of N-Methylaminopyridines (Secondary)

The N-methyl derivative occupies a unique spectral space. Unlike the primary amine, which shows a classic doublet (approx.[1][2]


 and 

), the N-methylaminopyridine exhibits a single, sharp band typically around

.
  • Critical Insight: If you observe a doublet in your "N-methyl" product, your reaction is incomplete (presence of primary amine). If you observe no peak, you have over-methylated to the tertiary amine.

Diagram 1: Spectral Identification Logic Flow

This decision tree illustrates the logical process for identifying the specific aminopyridine class based on spectral data.

FTIR_Identification_Logic Start Start: Analyze Spectrum (3200-3500 cm⁻¹ Region) CheckNH Are peaks present in 3200-3500 cm⁻¹? Start->CheckNH NoNH No Peaks CheckNH->NoNH Absent YesNH Peaks Present CheckNH->YesNH Present Tertiary Conclusion: Tertiary Amine (e.g., DMAP) Confirm with C-H < 3000 cm⁻¹ NoNH->Tertiary CountPeaks Count Distinct Bands YesNH->CountPeaks Doublet Two Bands (Doublet) (~3440 & ~3300 cm⁻¹) CountPeaks->Doublet Singlet One Band (Singlet) (~3400-3450 cm⁻¹) CountPeaks->Singlet Primary Conclusion: Primary Amine (e.g., 2-Aminopyridine) Asym & Sym Stretch Doublet->Primary Secondary Conclusion: Secondary Amine (N-methylaminopyridine) Confirm with Methyl C-H Singlet->Secondary

Figure 1: Decision matrix for classifying aminopyridines based on N-H stretching vibrational modes.

Advanced Considerations: Isomerism & Tautomerism

A common pitfall in analyzing 2-aminopyridines (and their N-methyl derivatives) is the potential for amino-imino tautomerism .

  • The Mechanism: The hydrogen on the exocyclic nitrogen can migrate to the ring nitrogen.

    • Amino Form:

      
       (Aromatic, generally favored).
      
    • Imino Form:

      
       (Non-aromatic ring, favored in non-polar solvents or specific binding pockets).
      
  • FTIR Detection: The imino form exhibits a distinct

    
     stretch at a higher frequency (
    
    
    
    ) compared to the ring breathing of the amino form. While the amino form is dominant in the solid state (KBr pellet), solution-phase FTIR (e.g., in
    
    
    ) may show equilibrium bands.

Comparison with Alternatives:

  • FTIR vs. NMR: NMR is superior for quantifying the ratio of tautomers in solution but requires deuterated solvents. FTIR is superior for determining the solid-state tautomer, which is relevant for formulation stability.

  • FTIR vs. Raman: Raman is less sensitive to the polar N-H bond but highly sensitive to the symmetric ring vibrations. Raman is a complementary technique but less diagnostic for the specific N-methylation state.

Validated Experimental Protocol

To ensure reproducible results, the following protocol is recommended. This workflow minimizes hygroscopic effects, which are common in aminopyridines.

Protocol: ATR-FTIR Characterization
  • Sample Preparation:

    • Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

    • Reasoning: N-methylaminopyridines can be hygroscopic. KBr pellets may absorb ambient moisture, creating broad O-H bands (

      
      ) that obscure the critical N-H singlet.
      
  • Background Collection:

    • Collect air background (32 scans,

      
       resolution).
      
  • Acquisition:

    • Place solid sample (~5 mg) on the crystal.

    • Apply high pressure to ensure optical contact (aminopyridines are often crystalline powders).

    • Collect 32-64 scans.

  • Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalization: Normalize to the Ring C=C/C=N stretch (~1600 cm⁻¹) for comparison between batches.

Diagram 2: Tautomeric Equilibrium Pathway

Visualizing the structural shift that complicates spectral analysis in 2-isomers.

Tautomerism Amino Amino Form (Dominant) N-H Stretch: ~3440 cm⁻¹ Transition Proton Transfer Transition State Amino->Transition UV / Solvent Transition->Amino Relaxation Imino Imino Form (Minor/Transient) C=N Exo: ~1650 cm⁻¹ Transition->Imino Imino->Transition

Figure 2: Amino-Imino tautomerism in 2-aminopyridines. N-methylation restricts but does not eliminate this if H remains.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for N-H/C-H assignment rules).
  • Akai, N., et al. (2006).[3] "Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix." Journal of Physical Chemistry A. Link

  • Balachandran, V., et al. (2012). "Vibrational spectroscopic studies... of 2-amino-4-methylpyridine." Elixir Vibrational Spectroscopy. Link

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." (General reference for Primary/Secondary/Tertiary amine shifts). Link

  • ChemicalBook. "4-Dimethylaminopyridine (DMAP) IR Spectrum." (Reference for tertiary amine absence of N-H). Link

Sources

Validation

A Comparative Guide to HPLC Methodologies for Purity Analysis of 5-methoxy-N-methylpyridin-2-amine

Introduction: The Analytical Imperative for a Key Building Block 5-methoxy-N-methylpyridin-2-amine is a heterocyclic amine belonging to the pyridine class of compounds. Pyridine and its derivatives are fundamental scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

5-methoxy-N-methylpyridin-2-amine is a heterocyclic amine belonging to the pyridine class of compounds. Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical and chemical industries, serving as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The structural integrity and purity of such intermediates are paramount, as any impurities can carry through the synthetic process, potentially affecting the efficacy, safety, and stability of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is not just a quality control measure but a regulatory necessity.[3][4]

The analysis of polar basic compounds like 5-methoxy-N-methylpyridin-2-amine by High-Performance Liquid Chromatography (HPLC) presents specific challenges.[1][5] The basic nitrogen atom in the pyridine ring is prone to strong secondary interactions with residual acidic silanol groups on conventional silica-based stationary phases, often leading to poor peak shape (tailing) and unreliable quantification.[5] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) strategies—low pH and high pH methodologies—offering field-proven insights into selecting and implementing the optimal approach for the purity analysis of this critical intermediate. The principles and protocols discussed are grounded in established chromatographic theory and aligned with the validation expectations of regulatory bodies like the International Council for Harmonisation (ICH).[6][7]

Comparative Analysis of HPLC Methodologies

The choice of mobile phase pH is the most critical factor in controlling the retention and peak shape of ionizable compounds in RP-HPLC.[8] For a basic compound like 5-methoxy-N-methylpyridin-2-amine (estimated pKa of the pyridinium ion ~5-6), operating at a pH far from its pKa is essential to ensure a consistent ionization state and predictable chromatographic behavior.[5][9] We will compare two divergent, yet equally valid, approaches: a low pH method to protonate the analyte and a high pH method to maintain its neutral state.

ParameterMethod A: Low pH RP-HPLCMethod B: High pH RP-HPLC
Operating Principle Mobile phase pH is set below the analyte's pKa (e.g., pH 2.5-3.0). The analyte is fully protonated (cationic), and silanol activity on the column is suppressed.[5]Mobile phase pH is set well above the analyte's pKa (e.g., pH 9-10). The analyte is in its neutral, more hydrophobic form, increasing retention.[10]
Stationary Phase Standard end-capped C18 or C8 column (e.g., Luna C18, Zorbax SB-C18).pH-stable column required (e.g., Hybrid Silica like XBridge C18, Bidentate C18 like Zorbax Extend-C18). Standard silica columns will dissolve above pH 7.5.[10]
Mobile Phase Additive 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a phosphate buffer.[11]Ammonium bicarbonate or borate buffer.
Pros - Utilizes common, robust C18 columns.- Excellent peak shape due to silanol suppression.- Good solubility of the protonated analyte in the mobile phase.- Compatible with mass spectrometry (MS) when using volatile buffers like formic acid.- Offers orthogonal (different) selectivity compared to low pH methods, potentially resolving impurities that co-elute at low pH.- Increased retention for the neutral analyte may improve separation from polar impurities.
Cons - May offer insufficient retention for very polar impurities.- TFA, while providing excellent peak shape, can be difficult to remove from the column and may suppress MS ionization.- Requires specialized, more expensive pH-stable columns.- Potential for on-column degradation of pH-labile impurities.- Buffers used at high pH are often not ideal for MS compatibility.
Best Suited For Routine quality control, high-throughput screening, and LC-MS analysis.Method development, impurity profiling, and analysis of complex mixtures where low pH methods fail to achieve adequate resolution.

In-Depth Experimental Protocol: Method A (Low pH RP-HPLC)

This protocol details a robust, self-validating method for the purity analysis of 5-methoxy-N-methylpyridin-2-amine using a widely available C18 column at low pH. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water. Rationale: Formic acid maintains a low pH (~2.7) to ensure the analyte is fully protonated and suppresses silanol interactions, while being volatile and MS-friendly.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[8]

  • Sample Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v). Rationale: Using a diluent similar in composition to the initial mobile phase prevents peak distortion caused by solvent mismatch.[5]

  • Reference Standard: 5-methoxy-N-methylpyridin-2-amine, >99.5% purity.

  • Sample: Test sample of 5-methoxy-N-methylpyridin-2-amine.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures retention time reproducibility.

  • Detection Wavelength: 275 nm. Rationale: Pyridine derivatives typically exhibit strong UV absorbance. This wavelength should be optimized by scanning the reference standard from 200-400 nm to find the absorbance maximum (λmax).[12]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5
    30.0 95 5

    Rationale: A gradient elution is used to separate compounds with a wide range of polarities and to elute any strongly retained impurities from the column, ensuring the accuracy of the purity calculation.

Solution Preparation
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials. Rationale: Filtration removes particulates that could block the column or tubing, ensuring system longevity and performance.

Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A and B) P2 Prepare Sample and Standard Solutions P1->P2 P3 Filter all Solutions (0.45 µm) P2->P3 A1 Equilibrate System with Initial Conditions P3->A1 A2 Perform System Suitability Test (SST) A1->A2 A3 Inject Blank (Diluent) A2->A3 A4 Inject Standard (x5 injections) A3->A4 A5 Inject Sample (x2 injections) A4->A5 D1 Integrate Chromatograms A5->D1 D2 Verify SST Results (Tailing < 1.5, RSD < 2.0%) D1->D2 D3 Calculate Purity (% Area Normalization) D2->D3

Caption: A logical workflow for HPLC purity analysis.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified.[7]

  • Inject the working standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor: The peak for 5-methoxy-N-methylpyridin-2-amine should be symmetrical, with a tailing factor ≤ 1.5.

    • Precision: The relative standard deviation (%RSD) of the peak areas from the five replicate injections should be ≤ 2.0%.[7] Rationale: The SST is a self-validating check that ensures the chromatographic system is performing adequately on the day of analysis, guaranteeing the trustworthiness of the results.

Calculation of Purity

Purity is typically determined by area normalization. This method assumes that all impurities have a similar UV response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Fundamentals according to ICH Q2(R2)

Any analytical method intended for regulatory submission must be validated to prove it is suitable for its intended purpose.[3][7] A full validation would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is often demonstrated using forced degradation studies.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known concentration (spike-recovery).[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.[7]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.[6]

Conclusion

The purity analysis of 5-methoxy-N-methylpyridin-2-amine can be robustly achieved using reversed-phase HPLC. For routine quality control, a low pH method (Method A) using a standard C18 column is highly recommended due to its simplicity, reliability, and compatibility with MS detectors. It effectively mitigates the common issue of peak tailing associated with basic pyridine compounds. However, when faced with complex impurity profiles or co-eluting peaks, developing an orthogonal high pH method (Method B) with a specialized, pH-stable column can provide the alternative selectivity needed for complete resolution. The choice of method should be guided by the specific analytical challenge and validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • El-Khatib, A. H., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Patel, D. J. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Jana, A., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]

  • Wikipedia. Pyridine. [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • Reilly Tar & Chemical Corporation. PYRIDINE ITS DERIVATIVES. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind High-Purity Chemical Synthesis: A Focus on Pyridine Derivatives. [Link]

Sources

Comparative

biological activity comparison of N-methyl vs primary aminopyridines

Comparative Guide: -Methyl vs. Primary Aminopyridines in Drug Discovery Executive Summary: The Methylation Trade-Off In medicinal chemistry, the transition from a primary aminopyridine ( ) to an -methyl aminopyridine ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: -Methyl vs. Primary Aminopyridines in Drug Discovery

Executive Summary: The Methylation Trade-Off

In medicinal chemistry, the transition from a primary aminopyridine (


) to an 

-methyl aminopyridine (

) is a high-impact "magic methyl" modification. It is rarely a neutral change; it drastically alters the molecule's hydrogen-bonding vector, conformational landscape, and metabolic fate.[1]

This guide objectively compares these two motifs. While primary aminopyridines offer maximum hydrogen-bond donor capacity (2 donors), they are often metabolic soft spots for rapid


-acetylation. 

-Methylation solves this but introduces conformational bias and susceptibility to oxidative

-demethylation.
Quick Comparison Matrix
FeaturePrimary Aminopyridine (

)

-Methyl Aminopyridine (

)
Impact on Drug Design
H-Bond Donors 21Critical for hinge binding in kinases.
Basicity (pKa) ~6.86 (2-AP)~6.73 (2-MAP)Negligible shift; both remain weak bases.
Conformation Planar, flexible H-rotationRestricted (cis/trans rotamers)Methyl group can lock bio-active conformation.[1]
Metabolism Phase II (N-Acetylation, Glucuronidation)Phase I (N-Demethylation, N-Oxidation)Switches clearance pathway; alters

.
Lipophilicity Lower LogPHigher LogP (+0.3 to +0.5)Improves membrane permeability/BBB crossing.

Physicochemical & Structural Analysis

Basicity and Electronic Effects

Contrary to aliphatic amines, where methylation increases basicity via induction,


-methylation of 2-aminopyridine does not significantly raise the pKa of the ring nitrogen.
  • 2-Aminopyridine pKa: 6.86[2]

  • 2-(Methylamino)pyridine pKa: ~6.73[3]

  • Causality: While the methyl group is electron-donating, it introduces steric bulk that can twist the exocyclic nitrogen slightly out of planarity with the pyridine ring. This reduces the resonance delocalization of the nitrogen lone pair into the ring, slightly destabilizing the conjugate acid.

Conformational Locking (The "Methyl Effect")

The


-methyl group is not passive; it enforces specific rotameric states due to steric clashes with the ring nitrogen (N1) or the C3-hydrogen.
  • Trans-Rotamer: The methyl group is anti to the ring nitrogen. This is often the ground state in solution but exposes the lone pair for H-bonding.

  • Cis-Rotamer: The methyl group is syn to the ring nitrogen. This can be energetically penalized but may be required for specific binding pockets.

Rotamers Primary Primary Aminopyridine (Flexible H-rotation) Trans Trans-N-Methyl (Methyl anti to Ring N) Stable Ground State Primary->Trans + Methylation Cis Cis-N-Methyl (Methyl syn to Ring N) Steric Clash with Ring N Trans->Cis Rotational Barrier (~15-20 kcal/mol) Binding Protein Binding Pocket (Selection of Rotamer) Trans->Binding Preferred if Pocket accommodates Methyl Cis->Binding High Energy Cost unless compensated

Figure 1: Conformational equilibrium introduced by N-methylation. The methyl group restricts rotation, potentially reducing the entropic penalty of binding if the drug is "pre-organized" into the bioactive conformation.

Biological Activity: Mechanisms of Action

Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the aminopyridine motif often binds to the "hinge region" of the ATP binding site.

  • Primary Aminopyridines: Act as a dual donor/acceptor system. The ring N accepts a proton from the backbone amide (e.g., Met, hinge residue), and the exocyclic

    
     donates two protons (one to the backbone carbonyl, one to water or a side chain).
    
  • 
    -Methyl Aminopyridines:  Loss of one H-bond donor.[4]
    
    • Risk:[3][5] If the second proton of the

      
       was essential for a water bridge or side-chain interaction (e.g., to a gatekeeper residue), potency drops 10–100 fold.
      
    • Benefit: If the pocket adjacent to the amine is hydrophobic, the methyl group displaces high-energy water molecules, gaining entropy and affinity (hydrophobic effect).

Selectivity Filters

-Methylation is a powerful tool for isoform selectivity.
  • Case Study (JNK Inhibitors): In c-Jun N-terminal kinases, the ATP pockets are highly conserved. However, subtle differences in the "gatekeeper" or solvent-front regions allow

    
    -methyl groups to clash with bulkier residues in off-target kinases, effectively filtering them out while retaining potency against the target.
    

ADME & Metabolic Stability Profiles

The shift from primary to secondary amine fundamentally alters the metabolic clearance pathway. This is often used to solve "metabolic soft spot" issues.

Metabolic Switching[1]
  • Primary Amines (

    
    ): 
    
    • Major Pathway:N-Acetylation by N-acetyltransferases (NAT1/NAT2). This often creates inactive metabolites and varies genetically across populations (slow vs. fast acetylators).

    • Secondary Pathway: N-Glucuronidation.

  • 
    -Methyl Amines (
    
    
    
    ):
    • Major Pathway:N-Demethylation by CYP450 isoforms (often CYP2D6 or CYP3A4). This releases the primary amine (active metabolite) or leads to further oxidation.

    • Risk:[3][5] If the primary amine metabolite is toxic or non-selective, this is a liability.[1]

Metabolism Parent_Primary Primary Aminopyridine (-NH2) N_Acetyl N-Acetyl Metabolite (Inactive/Excreted) Parent_Primary->N_Acetyl NAT1/2 (Rapid) N_Gluc N-Glucuronide (Renal Clearance) Parent_Primary->N_Gluc UGT Parent_Methyl N-Methyl Aminopyridine (-NHMe) Primary_Met Primary Amine (Active Metabolite) Parent_Methyl->Primary_Met CYP450 (Demethylation) Formaldehyde Formaldehyde (Toxic Byproduct) Parent_Methyl->Formaldehyde Side Product Primary_Met->N_Acetyl Secondary Metabolism

Figure 2: Metabolic switching strategy. Methylation blocks direct acetylation but opens a demethylation route.[1]

Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

To validate the metabolic impact of methylation, use this self-validating protocol.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compounds: 2-Aminopyridine derivative vs.

    
    -Methyl analog.[3][6]
    
  • Internal Standard: Tolbutamide (low turnover) or Propranolol (high turnover).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with 0.5 mg/mL microsomes.

    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time.
    
    • Success Criteria: If

      
      -methyl analog 
      
      
      
      > 2x Primary amine
      
      
      , the strategy successfully blocked rapid clearance.
Protocol: Synthesis of 2-(Methylamino)pyridines

Direct alkylation of aminopyridines often leads to poly-alkylation. The reductive amination or Buchwald-Hartwig coupling is preferred for precision.

Recommended Route (Reductive Amination):

  • Reactants: 2-Aminopyridine scaffold (1 eq), Paraformaldehyde (excess), NaOMe (catalytic).

  • Formation: Reflux in MeOH to form the imine/hemiaminal species.

  • Reduction: Add

    
     (2-3 eq) slowly at 0°C. Stir at RT for 4 hours.
    
  • Workup: Quench with water, extract with DCM.[1]

  • Purification: Flash chromatography (DCM/MeOH). Note: Primary amines streak on silica; add 1%

    
    .
    

References

  • Basicity and pKa of Aminopyridines

    • Source: Albert, A., et al. "Ionization Constants of Heterocyclic Amines."[1] Journal of the Chemical Society, 1948.

    • Context: Establishes the fundamental pKa difference (or lack thereof)
  • Conformational Preferences of 2-Substituted Pyridines

    • Source:Journal of Medicinal Chemistry / RSC Advances (General Consensus on Rotamers).
    • Context: Describes the cis/trans rotameric energy barriers induced by N-methyl
  • Metabolic Stability and N-Demethyl

    • Source: "Metabolic Stability of [18F]3-Fluoro-4-Aminopyridine..." Drug Metabolism and Disposition, 2020.[1]

    • Context: Demonstrates the rapid metabolism of aminopyridines and the role of CYP enzymes in demethylation/oxid
  • Kinase Inhibitor SAR (Aminopyridine Scaffold)

    • Source: "Discovery of Novel 2-Aminopyridine Derivatives..."[7] Journal of Medicinal Chemistry, 2010/2023.[1]

    • Context: Case studies on ROS1/ALK and Nek2 inhibitors where amine modific

Sources

Validation

Qualifying 5-methoxy-N-methylpyridin-2-amine: A Technical Comparison &amp; Qualification Guide

Topic: Reference Standards for 5-methoxy-N-methylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary In pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 5-methoxy-N-methylpyridin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In pharmaceutical development, 5-methoxy-N-methylpyridin-2-amine (CAS 1256812-29-9) serves as a critical building block and a potential process-related impurity in the synthesis of kinase inhibitors and pyridine-based APIs.[1][2] Unlike common reagents, its role as a Reference Standard requires a rigorous qualification strategy to ensure data integrity in GMP environments.[1][2]

This guide objectively compares the available grades of this material and provides a self-validating protocol to qualify "Reagent Grade" sourcing into an "In-House Reference Standard," addressing the common industry challenge of limited commercial Certified Reference Material (CRM) availability for niche intermediates.

Technical Profile & Structural Logic

Understanding the chemical nature of the standard is the first step in selecting the right grade.[1][2]

PropertyDetail
Chemical Name 5-methoxy-N-methylpyridin-2-amine
CAS Number 1256812-29-9
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Structural Motif Electron-rich 2-aminopyridine; basic secondary amine.[1][2]
Critical Impurity Risk Regioisomers (ring methylation) and over-alkylation products.[1][2]
Synthesis-Driven Impurity Profiling

To validate a reference standard, one must know what else could be in the vial.[1][2] The synthesis route dictates the impurity profile.[1][2] The most common industrial route involves Nucleophilic Aromatic Substitution (SNAr) .[2]

SynthesisPath SM1 2-chloro-5-methoxypyridine (Starting Material) Product 5-methoxy-N-methylpyridin-2-amine (Target Standard) SM1->Product S_NAr Reaction (High Temp/Pressure) Impurity1 Impurity A: Unreacted SM (Cl-Py-OMe) SM1->Impurity1 Incomplete Conv. Impurity2 Impurity B: Hydrolysis Product (5-methoxy-2-pyridone) SM1->Impurity2 H2O Trace Reagent Methylamine (MeNH2) Reagent->Product

Figure 1: Synthesis pathway indicating origin of potential impurities.[1][2] Knowledge of Impurity A (Chloropyridine) is critical for HPLC method development as it typically elutes later than the amine product.[2]

Comparison of Reference Standard Grades

When sourcing this compound, you will encounter three distinct tiers. For GLP/GMP work, "purity" on the label is insufficient; traceability is the differentiator.[1][2]

FeaturePrimary Reference Standard (CRM) Secondary / Working Standard Reagent / Research Grade
Primary Use Release testing, Method Validation (LOD/LOQ).[1][2]Routine QC, In-process checks.[1][2]Synthesis starting material, Early R&D.[1][2]
Traceability NIST/USP/EP traceable or ISO 17034 certified.[1][2]Qualified against a Primary Standard.[1][2][3]Vendor CoA only (often self-declared).[1][2]
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash).[1][2]Potency Assignment vs. Primary.Area % by HPLC/GC (ignores inorganics/water).[1][2]
Documentation H-NMR, C-NMR, MS, IR, TGA, KF, ROI, Residual Solvents.CoA with HPLC purity & ID check.Basic CoA (HPLC + H-NMR).
Cost/Availability High / Very Low Availability for this CAS.[1][2]Medium / Created In-House.[1][2]Low / High Availability.[1][2][4]
Risk Low.[1][2][4]Low (if qualified correctly).High (Assay often over-estimated).[1][2]

Recommendation: Since 5-methoxy-N-methylpyridin-2-amine is a niche intermediate, commercial CRMs (ISO 17034) are rarely available off-the-shelf.[1][2] The industry standard approach is to purchase High-Purity Reagent Grade (>98%) and fully characterize it to create an "In-House Primary Standard." [1][2]

Protocol: Qualifying an In-House Reference Standard

If you must use a commercial reagent as a reference standard, you cannot rely on the vendor's CoA.[1][2] You must perform a Full Characterization .[1][2]

Step-by-Step Characterization Workflow

1. Structural Identification (Qualitative)

  • 1H-NMR (DMSO-d6): Confirm the N-methyl doublet (~2.8 ppm) and O-methyl singlet (~3.8 ppm). Verify the 2,5-substitution pattern on the pyridine ring.[1][2]

  • Mass Spectrometry (ESI+): Confirm parent ion [M+H]⁺ = 139.1.[1][2]

  • FT-IR: Match against a library spectrum or theoretical absorbance (amine N-H stretch, ether C-O stretch).

2. Purity Assessment (Quantitative)

  • HPLC-UV (Area %): Use the method defined in Section 4. This gives chromatographic purity but not absolute content.[1][2]

  • Residual Solvents (GC-HS): Quantify trapped solvents (methanol, ethyl acetate) from the synthesis.[1][2]

  • Water Content (Karl Fischer): Pyridines are hygroscopic.[1][2] This is the largest source of assay error.[1][2]

  • Residue on Ignition (ROI): Check for inorganic salts (e.g., NaCl from the SNAr workup).[1][2]

3. Potency Assignment (The Calculation) Do not use "98%" from the bottle. Calculate the Assay (As is) :


[1][2]
Decision Logic for Batch Acceptance

Use this flowchart to decide if a sourced batch is suitable for standardization.

QualificationLogic Start Receive Reagent Batch (Vendor >98%) ID_Check 1. Identity Check (NMR + MS) Start->ID_Check Decision1 Is Identity Confirmed & No Unknown Peaks? ID_Check->Decision1 Purity_Check 2. Purity Check (HPLC-UV @ 254nm) Decision2 Is Chromatographic Purity > 99.0%? Purity_Check->Decision2 Decision1->Purity_Check Yes Reject REJECT BATCH (Do not use as Std) Decision1->Reject No Full_Char 3. Full Characterization (KF, ROI, GC-HS) Decision2->Full_Char Yes Decision2->Reject No Calc_Potency 4. Calculate Potency (Mass Balance Eq) Full_Char->Calc_Potency Release Release as In-House Primary Std Calc_Potency->Release

Figure 2: Workflow for qualifying a reagent grade chemical into a reference standard.

Validated Analytical Method (HPLC-UV)

To compare batches or check stability, use this standardized protocol. This method separates the amine from its likely precursor (2-chloro-5-methoxypyridine).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers the basic amine, improving peak shape).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Pyridine π-π* transition) and 280 nm.[1][2]

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amines; if higher, add 5mM Ammonium Formate to MP A).[1][2]

  • Retention Time: Expect ~4-6 min for the amine; ~9-11 min for the chloro-impurity.[1][2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 53394205, 5-methoxy-N-methylpyridin-2-amine. Retrieved from [Link][2]

  • European Medicines Agency (EMA). (2006).[2] Guideline on the Qualification of Impurities in New Drug Substances. ICH Q3A(R2).[1][2] Retrieved from [Link]

  • Gangadasu, B., et al. (2002).[1][2] A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines. Heterocyclic Communications. (Demonstrates SNAr reactivity patterns relevant to synthesis). Retrieved from [Link]

Sources

Comparative

Introduction: The Chromatographic Challenge of Methoxy-Aminopyridine Isomers in Drug Discovery

An In-Depth Technical Guide to Thin-Layer Chromatography (TLC) Retention Factors (Rf) for Methoxy-Aminopyridine Isomers Methoxy-aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thin-Layer Chromatography (TLC) Retention Factors (Rf) for Methoxy-Aminopyridine Isomers

Methoxy-aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics. Their unique electronic and structural properties, stemming from the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring, make them versatile building blocks. However, these same properties present a significant challenge during synthesis and purification: the separation of closely related structural isomers. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor reaction progress, assess purity, and develop optimal conditions for large-scale purification via column chromatography.[1][2]

This guide provides a comprehensive analysis of the factors governing the TLC retention factors (Rf) of methoxy-aminopyridine isomers. We will delve into the theoretical principles of the separation, provide a robust experimental protocol for obtaining reproducible data, and compare the expected chromatographic behavior of various isomers based on their structural attributes.

Pillar 1: Theoretical Principles of Separation on Silica Gel

Thin-Layer Chromatography, in the context of normal-phase separation, operates on the principle of differential adsorption and partitioning.[3][4] The stationary phase, typically silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups.[5] The mobile phase, or eluent, is a less polar organic solvent or solvent mixture.

A compound's Rf value—the ratio of the distance traveled by the analyte to the distance traveled by the solvent front—is a direct measure of its affinity for the stationary phase versus the mobile phase.[6][7]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [8]

Several key molecular interactions dictate this affinity:

  • Polarity and Dipole Moment: More polar compounds, with stronger dipole moments, will adsorb more strongly to the polar silica gel via dipole-dipole interactions. This results in reduced mobility and a lower Rf value .[9][10]

  • Hydrogen Bonding: The silanol groups on the silica surface are excellent hydrogen bond donors. Analytes containing hydrogen bond acceptors (like the pyridine nitrogen and methoxy oxygen) and donors (the amino group) will form strong hydrogen bonds with the stationary phase, significantly decreasing their Rf values.[10]

  • Steric Hindrance: The accessibility of these polar functional groups for interaction with the silica gel is crucial. A bulky group positioned near a polar site can sterically hinder this interaction, leading to a weaker overall adsorption and a higher Rf value .

  • Intramolecular Hydrogen Bonding: If the amino and methoxy groups are positioned vicinally (e.g., at the 2- and 3-positions), they can form an internal hydrogen bond. This masks the polar N-H group, reducing its ability to interact with the stationary phase and resulting in a higher Rf value compared to an isomer where this interaction is not possible.

The choice of mobile phase is critical for achieving separation. A more polar eluent will compete more effectively with the analyte for binding sites on the stationary phase, causing all compounds to move further up the plate and increasing their Rf values.[9][10] The art of TLC lies in finding a solvent system with the right polarity to achieve differential migration, ideally with Rf values between 0.3 and 0.7 for optimal separation.[9][11]

Pillar 2: Experimental Protocol for Comparative Analysis

This section details a self-validating protocol for determining and comparing the Rf values of methoxy-aminopyridine isomers. The causality behind each step is explained to ensure both accuracy and reproducibility.

Materials and Reagents
  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.[12]

  • Analytes: Dilute solutions (approx. 1-2 mg/mL) of each methoxy-aminopyridine isomer in a volatile solvent like dichloromethane or methanol.

  • Mobile Phase (Eluent): A starting mixture of 7:3 Hexane:Ethyl Acetate. Additional solvents for optimization may include dichloromethane and methanol.

  • Apparatus:

    • TLC developing chamber with a lid

    • Filter paper

    • Capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate stain)

    • Heat gun or hot plate

Step-by-Step Methodology
  • Chamber Saturation (The Key to Reproducibility):

    • Line the inside of the TLC chamber with a piece of filter paper.

    • Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm. The solvent will saturate the filter paper.

    • Close the chamber with the lid and let it stand for at least 10-15 minutes.

    • Causality: A saturated atmosphere prevents the evaporation of the mobile phase from the TLC plate surface as it develops. This ensures the mobile phase composition remains constant, leading to consistent and reproducible Rf values.[11]

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph with your sample.[8]

    • Using a capillary tube, apply a small spot of each analyte solution onto the origin line. Keep the spots small and concentrated to prevent streaking and ensure accurate Rf measurements.[8]

    • Allow the solvent from the spots to fully evaporate before development.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the solvent pool.

    • Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[5]

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[8]

  • Visualization:

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like pyridines will typically appear as dark spots. Circle the spots lightly with a pencil.

    • For enhanced visualization or for compounds with poor UV activity, immerse the plate in a potassium permanganate stain and gently heat with a heat gun. Compounds will appear as yellow/brown spots on a purple background.

  • Calculation and Analysis:

    • Measure the distance from the origin line to the center of each spot.

    • Measure the distance from the origin line to the solvent front mark.

    • Calculate the Rf value for each isomer using the formula provided earlier.[7]

    • Record the mobile phase composition alongside the calculated Rf values, as Rf is solvent-dependent.

Visual Workflow of the TLC Protocol

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Mobile Phase B 2. Saturate TLC Chamber A->B F 6. Develop Plate in Chamber B->F C 3. Prepare Analyte Solutions E 5. Spot Analytes on Origin C->E D 4. Mark Origin on TLC Plate D->E E->F G 7. Mark Solvent Front F->G H 8. Dry Plate & Visualize (UV/Stain) G->H I 9. Measure Distances H->I J 10. Calculate Rf Values I->J

Caption: Experimental workflow for determining TLC Rf values.

Pillar 3: Comparative Analysis of Methoxy-Aminopyridine Isomers

While a universal database of Rf values is impractical due to variations in experimental conditions, we can predict relative Rf values based on the chemical principles outlined above. The following table presents expected trends for several methoxy-aminopyridine isomers in a moderately polar mobile phase (e.g., hexane/ethyl acetate) on a silica gel plate.

IsomerStructureKey Structural Features & Predicted Rf BehaviorExpected Relative Rf
2-Amino-3-methoxypyridine 2-Amino-3-methoxypyridinePotential for intramolecular H-bonding between the 2-amino and 3-methoxy groups. This internal interaction reduces the availability of the N-H for binding with silica gel, leading to weaker adsorption.Highest
4-Amino-3-methoxypyridine 4-Amino-3-methoxypyridineNo intramolecular H-bonding. Both the amino and methoxy groups, along with the pyridine nitrogen, are fully available to interact with the stationary phase. This leads to strong adsorption.Low
3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridineThe functional groups are meta to each other, preventing intramolecular interactions. The molecule possesses a significant dipole moment, promoting strong interaction with silica gel.Lowest
2-Amino-6-methoxypyridine 2-Amino-6-methoxypyridineThe symmetrical placement of the electron-donating groups may lead to a partial cancellation of their dipole contributions relative to the pyridine ring, potentially reducing overall polarity compared to other isomers.Medium-High
2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridineThe para-positioning of the methoxy group relative to the ring nitrogen enhances the overall dipole moment. Both functional groups are highly accessible for interaction with the stationary phase.[13]Medium-Low

Note: The structures are linked to their respective PubChem entries. The expected relative Rf values are predictions based on chemical theory and serve as a guide for developing separation methods.

Visualizing Analyte Interactions

The separation is a dynamic equilibrium between interactions with the stationary phase and dissolution in the mobile phase.

Interactions S_OH1 Si-OH S_OH2 Si-OH S_OH3 Si-OH Analyte Methoxy- Aminopyridine (Analyte) Analyte->S_OH1 H-Bonding Analyte->S_OH2 Dipole-Dipole Solvent1 Solvent Analyte->Solvent1 Solvation Solvent2 Solvent Analyte->Solvent2 Solvation

Caption: Forces governing analyte retention on a TLC plate.

Conclusion

The TLC retention factor of a methoxy-aminopyridine isomer is not a fixed constant but a function of its unique molecular structure and the specific chromatographic conditions. By understanding the fundamental principles of polarity, hydrogen bonding, and steric effects, researchers can predict the relative elution order of isomers and rationally design effective separation protocols. The experimental methodology provided in this guide serves as a robust framework for obtaining reliable and reproducible Rf data, facilitating the efficient purification and analysis of these vital pharmaceutical building blocks.

References

  • Vertex AI Search. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 15, 2026.
  • AWS. (n.d.). Gold-catalyzed Intermolecular Hetero-Dehydro-Diels-Alder Cycloaddition of Captodative Dienynes with Nitriles: A New Reaction and a Regioselective Direct Access to Pyridines. Retrieved February 15, 2026.
  • Fisher Scientific. (n.d.).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 15, 2026.
  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved February 15, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012, December 31). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. Retrieved February 15, 2026.
  • Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved February 15, 2026.
  • Annamalai University. (n.d.). Unit 2.
  • Deccan School of Pharmacy. (2023, December 5).
  • Elsevier. (n.d.).
  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards…. Retrieved February 15, 2026.
  • Reddit. (2014, January 27). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol)
  • Oreate AI Blog. (2026, January 22).
  • ResearchGate. (2021, February 18).
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved February 15, 2026.
  • PubMed. (2012, December 15). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Retrieved February 15, 2026.
  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. YouTube. Retrieved February 15, 2026.
  • Amrita Virtual Lab. (n.d.).
  • University of Salford. (1982, January 18). Thin Layer Chromatography of Aromatic Amines. Retrieved February 15, 2026.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved February 15, 2026.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-methoxy-N-methylpyridin-2-amine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-methoxy-N-methylpyridin-2-amine. As drug development professionals, our responsibility extends beyond synthesis and anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-methoxy-N-methylpyridin-2-amine. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, ensuring that its disposal protects both our personnel and the environment. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

The disposal of any chemical waste, particularly pyridine derivatives, is strictly regulated to prevent harm to human health and ecosystems. Regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), provide a "cradle-to-grave" framework for managing hazardous materials. This guide is grounded in these principles and best laboratory practices.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-methoxy-N-methylpyridin-2-amine is not always readily available, its classification as a substituted pyridine derivative allows us to infer a likely hazard profile. Pyridine and its derivatives are typically hazardous, often exhibiting properties of toxicity, flammability, and irritation.[1][2][3]

The first step in waste management is to conduct a hazardous waste determination.[4] A waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5] Given the nature of pyridine compounds, this chemical waste must be managed as hazardous.

Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CharacteristicRationale Based on Pyridine DerivativesRequired Personal Protective Equipment (PPE)
Toxicity Pyridine-based compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]Gloves: Chemical-resistant nitrile or neoprene gloves are required.[2] Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[3]
Irritation Can cause skin, eye, and respiratory irritation.[2][6][7]Skin/Body Protection: A chemical-resistant lab coat must be worn.[3]
Flammability Many pyridine derivatives are flammable liquids or have combustible properties.[8][9]Respiratory Protection: All handling and transfers must occur within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

On-Site Waste Accumulation and Segregation Protocol

Proper management begins at the point of generation. Improperly managed hazardous waste containers can lead to serious injuries, fires, and significant regulatory penalties.[5]

Step-by-Step Waste Collection Procedure
  • Container Selection:

    • Select a container made of a material chemically compatible with 5-methoxy-N-methylpyridin-2-amine. The original product container is often the best choice.[10]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[11]

    • Plastic containers are often preferred for their durability.[5]

  • Waste Transfer:

    • Perform all waste transfers inside a certified chemical fume hood.[2]

    • Use a funnel to prevent spills. If the waste is a solid, use appropriate tools to transfer it without creating dust.

    • Keep the waste container closed at all times, except when actively adding waste.[5]

  • Labeling:

    • Immediately label the waste container. Unmarked containers are a serious safety violation.[12]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste 5-methoxy-N-methylpyridin-2-amine". Do not use abbreviations.

      • A clear description of the hazards (e.g., "Toxic," "Flammable").[13]

      • The date when waste was first added to the container (the "accumulation start date").

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[5]

    • Crucially, ensure segregation from incompatible materials. Do not store with strong oxidizing agents or strong acids.[6][8] Incompatible wastes must be physically separated.[11]

    • The SAA should be away from heat sources, direct sunlight, and high-traffic areas.[12]

Formal Disposal Workflow

The disposal of hazardous waste is a regulated process that must be fully documented and carried out by licensed professionals.[4][12]

Caption: Decision Workflow for Disposal of 5-methoxy-N-methylpyridin-2-amine Waste.

Management of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Consumables: Items such as gloves, absorbent pads, and weigh boats that are contaminated with 5-methoxy-N-methylpyridin-2-amine must be disposed of as hazardous waste. Place them in a designated, sealed, and labeled container or bag within the SAA.

  • Spill Cleanup: Materials used to clean up spills of this chemical are also considered hazardous waste and must be disposed of accordingly.[10]

  • Empty Containers: An empty container that held a hazardous chemical cannot be disposed of as regular trash without proper decontamination.[10]

    • Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., methanol, water, depending on solubility) that can remove the chemical residue.[10]

    • Collect the Rinsate: Each rinse volume should be approximately 5-10% of the container's volume. Crucially, the solvent rinsate must be collected and managed as hazardous waste. [10]

    • Final Disposal: Once triple-rinsed, deface or remove all original labels, and the container may then be disposed of in the appropriate glass or plastic recycling bin.[10][13]

Final Step: Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal facility.[5] This process is tracked using a hazardous waste manifest system, which documents the waste from its point of generation to its final treatment or disposal destination.[14] Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[5]

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of your laboratory and the broader community, upholding the highest standards of professional responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Hazardous Waste Recycling. (2025, September 22). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. (2025). BenchChem.
  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie.
  • SAFETY DATA SHEET for 2-Methoxy-6-methylpyridine. (2025, November 18). TCI Chemicals.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Hazardous Waste Program. (n.d.). Illinois EPA.
  • SAFETY DATA SHEET for 2-amino-6-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste Program. (n.d.). Commonwealth of Pennsylvania Department of Environmental Protection.
  • SAFETY DATA SHEET for 5-Amino-2-methylpyridine. (2010, October 15). Fisher Scientific.
  • SAFETY DATA SHEET for 5-Amino-2-methoxypyridine. (2003, March 25). Fisher Scientific.
  • SAFETY DATA SHEET for 2-Propanamine, 1-methoxy-, (2S)-. (2025, September 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Amino-5-bromopyridine. (2025, November 6). Sigma-Aldrich.
  • 5-Methoxy-2-methylaniline SDS. (n.d.). ECHEMI.
  • 2-Amino-5-methoxypyridine Safety & Regulations. (n.d.). Tokyo Chemical Industry.

Sources

Handling

Personal protective equipment for handling 5-methoxy-N-methylpyridin-2-amine

Executive Summary & Compound Identity Compound: 5-methoxy-N-methylpyridin-2-amine CAS Number: 1256812-29-9 Molecular Formula: C H N O[1][2][3] As researchers, we often encounter "research chemicals" where specific toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound: 5-methoxy-N-methylpyridin-2-amine CAS Number: 1256812-29-9 Molecular Formula: C


H

N

O[1][2][3]

As researchers, we often encounter "research chemicals" where specific toxicological data is sparse. In these instances, relying solely on a vendor's generic "Warning" label is insufficient. We must apply the Precautionary Principle by analyzing the pharmacophore.

This compound contains an aminopyridine core.[4] Structurally similar analogs (e.g., 4-aminopyridine, 2-amino-5-methylpyridine) are potent potassium channel blockers and confirmed neurotoxins. Furthermore, the N-methyl substitution increases lipophilicity, potentially enhancing dermal absorption compared to the parent amine.

Operational Directive: Regardless of the specific vendor label (often defaulted to "Irritant"), you must handle this compound as if it is Acute Toxic (Category 3) and a Neurotoxin .

Hazard Assessment & Risk Profile

The following risk profile synthesizes known data for CAS 1256812-29-9 with inferred hazards from the aminopyridine class.

Hazard ClassClassification (Precautionary)Mechanism / Rationale
Acute Toxicity (Oral) Category 3 (Toxic) Aminopyridines block K+ channels, leading to neuronal hyperexcitability and seizures.
Acute Toxicity (Dermal) Category 3 (Toxic) N-methylation increases lipid solubility, facilitating transport across the stratum corneum.
Skin/Eye Corrosion Category 2 (Irritant) Basic amine functionality causes local tissue irritation and potential corneal damage.
Target Organ Toxicity STOT-SE (Neuro) Potential for tremors, ataxia, or convulsions upon significant exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. Do not deviate from these specifications.

PPE ComponentSpecificationRationale & Causality
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm)Permeation Defense: Organic amines can permeate thin latex or vinyl. Double nitrile provides a "breakthrough buffer" and allows you to strip the outer glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Vapor/Splash Seal: Safety glasses with side shields are insufficient for amines, which are lacrimators. Goggles prevent vapor entry that causes ocular edema.
Respiratory Fume Hood (Certified) Face velocity: 80–100 fpmInhalation Control: The primary defense against dust/aerosol. If hood work is impossible (e.g., equipment maintenance), use a P100/OV respirator.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Wrist Gap Closure: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Protocols: The "Closed Loop" Method

Safety is not just what you wear; it is how you move. Use this workflow to minimize exposure potential.

Protocol A: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If the balance is static-sensitive and must be outside, use a static-free powder funnel and a tared vial.

  • Anti-Static Measures: Aminopyridines are often fluffy powders. Use an anti-static gun on the vial before weighing to prevent "fly-away" particles.

  • The "Dirty Hand/Clean Hand" Rule:

    • Right Hand (Dirty): Handles the spatula and chemical container.

    • Left Hand (Clean): Handles the notebook, pen, and hood sash.

    • Never cross-contaminate.

Protocol B: Solubilization
  • Solvent Choice: When dissolving in DMSO or Methanol, recognize that these solvents are penetration enhancers . They will carry the toxin through your skin faster than water.

  • Technique: Add solvent to the solid (not solid to solvent) to prevent splash-back of the dry powder.

Visualizations

Figure 1: PPE Selection Logic (Decision Tree)

Caption: Logical flow for selecting PPE based on the physical state of the reagent.

PPE_Selection Start Handling 5-methoxy-N-methylpyridin-2-amine State Physical State? Start->State Solid Dry Powder/Solid State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Risk1 Risk: Dust Inhalation & Static Solid->Risk1 Risk2 Risk: Rapid Dermal Absorption Liquid->Risk2 Action1 REQ: Fume Hood + Anti-Static Gun Risk1->Action1 Action2 REQ: Double Nitrile + Tyvek Sleeves Risk2->Action2

Figure 2: Emergency Response Workflow

Caption: Immediate actions to take in case of exposure, prioritizing decontamination speed.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest Wash Wash 15 min (Soap/Water) Do NOT use solvent Skin->Wash Rinse Eyewash Station 15 min continuous Eye->Rinse Med Seek Medical Aid Inform: K+ Channel Blocker Ingest->Med Wash->Med Rinse->Med

[5][6]

Waste Disposal & Decontamination

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not mix with general trash.

  • Liquid Waste: Segregate into "Basic Organic Waste" (pH > 7). Ensure the container is compatible with the solvent (e.g., HDPE for most organics).

  • Decontamination: Wipe down balance and hood surfaces with a 10% detergent solution, followed by water. Do not use pure alcohol initially, as it may spread the residue if not fully removed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394146, 5-methoxy-N-methylpyridin-2-amine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]

Sources

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